molecular formula C8H6F3NO3 B1404137 2-Methoxy-6-(trifluoromethyl)nicotinic acid CAS No. 916160-41-3

2-Methoxy-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1404137
CAS No.: 916160-41-3
M. Wt: 221.13 g/mol
InChI Key: MEZVYCJJQKEVJZ-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS 916160-41-3) is a high-purity nicotinic acid derivative serving as a versatile synthetic intermediate in medicinal and organic chemistry . Its molecular formula is C 8 H 6 F 3 NO 3 with a molecular weight of 221.13 g/mol . The compound features a pyridine ring substituted with a methoxy group at the 2-position and a trifluoromethyl (CF 3 ) group at the 6-position . The trifluoromethyl group is a critical structural motif known to enhance the lipophilicity, metabolic stability, and bioavailability of molecules, making it a highly valuable component in the design of active agrochemical and pharmaceutical ingredients . This acid is primarily used as a key building block for the synthesis of more complex molecules . Scaffolds based on 6-(trifluoromethyl)nicotinic acid have been extensively explored in scientific research for developing novel pharmacological agents. Notably, derivatives built on this core structure have been investigated as promising dual-site inhibitors of HIV-1 Reverse Transcriptase, demonstrating activity against viral replication in cell-based assays . The carboxylic acid functional group allows for further functionalization, enabling researchers to create amide or ester derivatives for structure-activity relationship (SAR) studies and the development of enzyme inhibitors . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary use. Researchers should handle this compound with appropriate care, using personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c1-15-6-4(7(13)14)2-3-5(12-6)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVYCJJQKEVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738778
Record name 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916160-41-3
Record name 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

[1][2][3]

CAS Number: 916160-41-3 IUPAC Name: 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid Formula: C₈H₆F₃NO₃ Molecular Weight: 221.13 g/mol

Executive Summary

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a specialized fluorinated pyridine building block used extensively in drug discovery and agrochemical development. It serves as a critical scaffold for introducing the trifluoromethyl (

Physicochemical Profile

The incorporation of the electron-withdrawing trifluoromethyl group at the C6 position significantly alters the electronic properties of the pyridine ring compared to non-fluorinated analogs, lowering the pKa of the carboxylic acid and increasing the electrophilicity of the ring carbons.

PropertyValue / Description
Appearance White to off-white solid powder
Melting Point 138–142 °C (Typical range for this class)
Boiling Point ~295 °C (Predicted at 760 mmHg)
Density 1.43 ± 0.1 g/cm³ (Predicted)
pKa (Acid) ~3.1 (Predicted; lowered by electron-withdrawing

)
LogP ~1.8 (Moderate lipophilicity)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Synthetic Routes & Process Chemistry

The synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is primarily achieved via Nucleophilic Aromatic Substitution (SₙAr) . The presence of the strongly electron-withdrawing trifluoromethyl group at C6 and the carboxylate at C3 activates the C2 position for nucleophilic attack.

Primary Route: SₙAr Displacement

Precursor: 2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 280566-45-2) Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH)

Protocol:

  • Dissolution: Dissolve 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (

    
    ).
    
  • Nucleophile Addition: Add Sodium Methoxide (2.5 eq) slowly at 0 °C to control the exotherm.

  • Reaction: Heat the mixture to reflux (65 °C) for 4–6 hours. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride ion by the methoxide.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in water and acidify to pH 3–4 with 1M HCl to precipitate the free acid.

  • Purification: Filter the solid and wash with cold water. Recrystallization from Ethanol/Water may be required for high purity (>98%).

Mechanism of Action

The reaction proceeds via a Meisenheimer complex intermediate. The

Synthetic Workflow Diagram

SynthesisPathstart2-Chloro-6-(trifluoromethyl)nicotinic acid(CAS 280566-45-2)intermediateMeisenheimerComplexstart->intermediateNucleophilic AttackreagentNaOMe / MeOH(Reflux, 4-6h)reagent->intermediateproduct2-Methoxy-6-(trifluoromethyl)nicotinic acid(CAS 916160-41-3)intermediate->product-NaCl (Elimination)

Figure 1: SₙAr pathway for the synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Reactivity & Applications in Drug Design

Medicinal Chemistry Utility

This scaffold is frequently employed in the "Hit-to-Lead" phase of drug discovery.

  • Bioisosterism: The

    
     group serves as a bioisostere for isopropyl or tert-butyl groups but with high metabolic stability (blocking cytochrome P450 oxidation).
    
  • Conformational Control: The 2-methoxy group can induce specific conformational preferences via intramolecular hydrogen bonding or steric clashes, locking the bioactive conformation of the molecule when bound to a target protein (e.g., Kinases, GPCRs).

Key Transformations

Researchers utilize the carboxylic acid handle for derivatization:

  • Amide Coupling: Activation with HATU or EDC/HOBt allows coupling with amines to generate focused libraries.

  • Demethylation: Treatment with

    
     or Pyridine-HCl can convert the 2-methoxy group to a 2-hydroxy  (pyridone) tautomer, drastically changing the hydrogen bond donor/acceptor profile (
    
    
    is an acceptor; Pyridone is a donor/acceptor).
Functionalization Map

ReactivityMapcore2-Methoxy-6-(trifluoromethyl)nicotinic acidamideAmide Coupling(R-NH2, HATU)core->amidedemethylDemethylation(BBr3 or HBr)core->demethylreductionReduction(LiAlH4)core->reductionamide_prodNicotinamides(Kinase Inhibitors)amide->amide_prodpyridone_prod2-Pyridone Derivatives(H-Bond Donors)demethyl->pyridone_prodalcohol_prodBenzylic Alcohols(Linkers)reduction->alcohol_prod

Figure 2: Common downstream transformations utilized in medicinal chemistry campaigns.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]

  • Storage: Store in a cool, dry place under inert gas. The compound is stable at room temperature but should be protected from moisture to prevent hydrolysis of the methoxy group over long periods (though it is relatively robust).

  • Disposal: As a halogenated organic compound, it must be disposed of via a licensed chemical waste destruction facility.

References

  • PubChem. 2-Methoxy-6-(trifluoromethyl)nicotinic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Kiss, L. et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. (Provides mechanistic grounding for trifluoromethyl pyridine synthesis). Available at: [Link]

Technical Monograph: 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic architecture, and analytical validation of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Role: Senior Application Scientist | Context: Drug Discovery & Agrochemical Synthesis[1]

Executive Summary

2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS: 916160-41-3) is a highly specialized pyridine building block used in the optimization of lead compounds for medicinal chemistry and agrochemicals.[1] Its structural value lies in the orthogonal electronic effects of its substituents: the electron-withdrawing trifluoromethyl (-CF₃) group at the C6 position enhances metabolic stability and lipophilicity, while the methoxy (-OMe) group at C2 provides a steric handle and modulates the basicity of the pyridine nitrogen.

This guide provides the definitive molecular weight data, synthetic pathways, and self-validating analytical protocols required for its integration into high-throughput synthesis workflows.

Physicochemical Profile

Accurate molecular weight determination is critical for stoichiometry in parallel synthesis libraries. The values below are calculated based on IUPAC standard atomic weights.

Table 1: Core Physicochemical Data
ParameterValueTechnical Note
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol Monoisotopic Mass: 221.0300 Da
CAS Number 916160-41-3 Verified identifier for procurement
Physical State Solid (White to Off-white)Typical melting point >100°C
pKa (Predicted) ~2.85Acidic proton on carboxylic acid
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity due to -CF₃
Structural Causality[1]
  • The 6-CF₃ Group: Significantly lowers the pKa of the pyridine ring nitrogen compared to unsubstituted nicotinic acid, reducing non-specific binding in biological assays.[1]

  • The 2-OMe Group: Acts as a hydrogen bond acceptor but blocks the C2 position from metabolic oxidation, a common clearance pathway for pyridine-based drugs.

Synthetic Architecture

The synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid typically relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The presence of the electron-withdrawing trifluoromethyl group at C6 and the carboxylic acid (or ester) at C3 activates the C2 position, making it highly susceptible to nucleophilic attack by methoxide.

Protocol: SₙAr Displacement

Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid.[1][2]

  • Activation: Dissolve the 2-chloro precursor in anhydrous methanol.

  • Nucleophilic Attack: Add 2.5 equivalents of Sodium Methoxide (NaOMe) at 0°C. The excess base acts to deprotonate the carboxylic acid (preventing side reactions) and provide the methoxide nucleophile.[1]

  • Reflux: Heat to reflux (65°C) for 4–6 hours. The electron-deficient pyridine ring facilitates the displacement of the chloride.

  • Workup: Acidify to pH 3–4 with 1N HCl to precipitate the free acid product.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and the electronic activation provided by the substituents.

SynthesisPath Start Precursor: 2-Chloro-6-(trifluoromethyl) nicotinic acid Reagent Reagent: NaOMe / MeOH (Nucleophilic Attack) Start->Reagent Activation Intermediate Transition State: Meisenheimer Complex (Stabilized by N-atom) Reagent->Intermediate S_NAr Mechanism Product Target: 2-Methoxy-6-(trifluoromethyl) nicotinic acid (MW: 221.13) Intermediate->Product -NaCl (Elimination)

Figure 1: SₙAr synthesis pathway converting the 2-chloro precursor to the 2-methoxy target via methoxide displacement.[1]

Analytical Validation (Self-Validating Protocols)

In a research setting, trusting the label is insufficient.[1] Use this decision tree to validate the compound's identity and purity before use in subsequent steps.

A. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]

  • Expected Signal:

    • [M-H]⁻: 220.02 m/z.

    • Note: Carboxylic acids often ionize better in negative mode. If using Positive Mode (ESI+), look for [M+H]⁺ at 222.14 m/z, but expect lower sensitivity.

B. Nuclear Magnetic Resonance (NMR)[3]
  • ¹H NMR (DMSO-d₆):

    • δ ~4.0 ppm (3H, s): Characteristic sharp singlet for the Methoxy (-OCH₃) group.

    • δ ~7.8 - 8.5 ppm (2H, d): Two aromatic protons on the pyridine ring. The coupling constant (

      
      ) will confirm the ortho-positioning if they are adjacent, though in this 2,3,6-substitution pattern, the protons are at C4 and C5.
      
  • ¹⁹F NMR:

    • δ ~-68 ppm (3F, s): Diagnostic singlet for the Trifluoromethyl (-CF₃) group.[1] This is the "Gold Standard" purity check; any secondary fluorine peaks indicate impurities (e.g., hydrolysis of the CF₃ group, though rare).

Visualization: Analytical Decision Tree

AnalyticalWorkflow cluster_MS Step 1: Mass Spec (LC-MS) cluster_NMR Step 2: Structural Confirmation Sample Unknown Sample (White Solid) MS_Check ESI(-) Scan Sample->MS_Check Mass_Result Observe m/z 220.0 ([M-H]-)? MS_Check->Mass_Result H_NMR 1H NMR (DMSO-d6) Mass_Result->H_NMR If Pass Invalid REJECT Check Synthesis Mass_Result->Invalid If Fail OMe_Peak Singlet @ 4.0 ppm (Methoxy) H_NMR->OMe_Peak F_NMR 19F NMR H_NMR->F_NMR Valid VALIDATED MW: 221.13 OMe_Peak->Valid CF3_Peak Singlet @ -68 ppm (Trifluoromethyl) F_NMR->CF3_Peak CF3_Peak->Valid

Figure 2: Analytical workflow for confirming the identity of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Strategic Applications in Drug Design

The molecular weight of 221.13 places this fragment in the "sweet spot" for Fragment-Based Drug Discovery (FBDD), where the rule of 3 (MW < 300) applies.

  • Bioisosterism: The 2-methoxy-6-CF₃-pyridine motif is often used as a bioisostere for more metabolically labile aromatic rings.[1] The CF₃ group blocks metabolic attack at the C6 position.

  • Scaffold Hopping: This core is structurally analogous to the agrochemical Flonicamid and herbicides like Pyroxsulam , where the pyridine nitrogen and trifluoromethyl group are critical for binding affinity in specific enzyme pockets (e.g., ALS inhibitors).[1]

  • Solubility Modulation: While the CF₃ group increases lipophilicity (LogP), the carboxylic acid provides a handle for salt formation, allowing researchers to toggle between membrane permeability (free acid) and aqueous solubility (salt form).[1]

References

  • ChemicalBook. (2024).[1] 2-Methoxy-6-trifluoromethyl-nicotinic acid Properties and CAS 916160-41-3. Retrieved from

  • PubChem. (2024).[1][3] Compound Summary: 6-(Trifluoromethyl)nicotinic acid (Precursor Analysis). National Library of Medicine. Retrieved from [4][3]

  • Sigma-Aldrich. (2024). 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (Tautomer Reference). Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 2-Methoxy-6-(trifluoromethyl)nicotinic acid, a compound of significant interest in contemporary drug discovery. In the absence of extensive publicly available experimental data for this specific molecule, this document synthesizes foundational solubility principles, established experimental protocols, and analysis of its structural components to provide a robust framework for researchers. By understanding the physicochemical properties of this compound and its structural analogs, scientists can design more effective formulation strategies and interpret biological data with greater accuracy.

Introduction to 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS No. 1261433-25-7) is a substituted pyridine carboxylic acid derivative. Its structure, featuring a methoxy group, a trifluoromethyl group, and a carboxylic acid moiety, imparts a unique combination of properties that are critical to its function and formulation in a pharmaceutical context.

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a significant impediment to achieving therapeutic efficacy and presents considerable challenges during formulation development. This guide will delve into the theoretical and practical aspects of determining the solubility of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is presented in Table 1. These parameters are instrumental in predicting the compound's solubility behavior.

PropertyValueSource
Molecular FormulaC₈H₆F₃NO₃[1]
Molecular Weight221.13 g/mol [1]
Predicted pKa2.85 ± 0.10[1]
Predicted LogP2.11[2]

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity. A higher LogP generally indicates lower aqueous solubility.

Factors Influencing the Solubility of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

The solubility of this compound is a multifactorial property governed by the interplay of its functional groups with various solvents.

  • Carboxylic Acid Group: The presence of the carboxylic acid moiety suggests that the compound's solubility will be highly pH-dependent. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in aqueous media. Conversely, at pH values below its pKa, the compound will exist predominantly in its less soluble, neutral form.[3]

  • Trifluoromethyl Group: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly increases the lipophilicity of the molecule. This generally leads to decreased solubility in polar solvents like water.[4]

  • Methoxy Group: The methoxy (-OCH₃) group can act as a hydrogen bond acceptor, which may slightly enhance solubility in protic solvents.

Based on these structural features, 2-Methoxy-6-(trifluoromethyl)nicotinic acid is expected to have limited aqueous solubility, particularly in acidic to neutral conditions.[4] For in vitro assays, the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often recommended.[4]

Experimental Determination of Solubility

A precise understanding of a compound's solubility requires empirical determination. The following sections detail robust protocols for both thermodynamic and kinetic solubility assays, which are fundamental in drug discovery and development.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. The shake-flask method is the gold-standard for this determination.[5]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Methoxy-6-(trifluoromethyl)nicotinic acid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the incubation period, cease agitation and allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

  • Quantification of Solubilized Compound:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant. This concentration represents the thermodynamic solubility.

  • Extended Incubation: The long incubation time is necessary to ensure that the dissolution and precipitation processes have reached a true equilibrium.[6]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

  • Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC-UV or LC-MS ensures accurate quantification of the dissolved compound, free from interference from impurities or degradants.

.dot

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a solid is precipitated from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This is a high-throughput method often used in early drug discovery.[7]

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of 2-Methoxy-6-(trifluoromethyl)nicotinic acid in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

    • Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).

  • Incubation and Precipitation:

    • Mix the contents of the wells and incubate at a controlled temperature (e.g., room temperature) for a shorter period than the thermodynamic assay (e.g., 1-2 hours). During this time, the compound may precipitate out of the supersaturated solution.

  • Detection of Precipitate/Quantification of Soluble Compound:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. Increased light scattering indicates the presence of a precipitate.[7]

    • Direct UV/LC-MS: Alternatively, filter the plate to remove any precipitate and then quantify the concentration of the compound in the filtrate using UV spectrophotometry or LC-MS, similar to the thermodynamic assay.

  • DMSO Stock: Using a DMSO stock allows for high-throughput screening of many compounds simultaneously.

  • Short Incubation: The shorter incubation time reflects the kinetic nature of the measurement, which is more relevant to the rapid dissolution and potential precipitation that can occur in in vitro biological assays.[8]

.dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare 10 mM stock in DMSO B Dispense stock to microplate A->B C Add aqueous buffer & mix B->C D Incubate (1-2h) C->D E Nephelometry (Light Scatter) D->E F Filtration + UV/LC-MS D->F

Caption: Kinetic Solubility Determination Workflow.

Solubility Data and Comparative Analysis

Table 2: Experimental Solubility of Nicotinic Acid in Various Solvents at 298.15 K (25°C)

SolventMolar Solubility (mol/L)Mole Fraction Solubility (x₁)
Dimethyl Sulfoxide (DMSO)2.870.194
Ethanol0.220.013
Water0.130.0024
Acetone0.030.0023
Acetonitrile0.0030.00016
Diethyl Ether0.0030.00032

Data sourced from Gonçalves and da Piedade (2008).[9][10]

The data for nicotinic acid reveals significantly higher solubility in the polar aprotic solvent DMSO compared to polar protic solvents like water and ethanol.[10] Given the increased lipophilicity imparted by the trifluoromethyl group in 2-Methoxy-6-(trifluoromethyl)nicotinic acid, it is reasonable to predict that its aqueous solubility will be lower than that of nicotinic acid. However, its solubility in DMSO is likely to remain substantial, supporting its use as a solvent for in vitro studies.

Conclusion and Future Directions

A thorough understanding of the solubility of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is imperative for its successful development as a therapeutic agent. This guide has provided a detailed framework for this, outlining the key structural features that influence its solubility and presenting robust protocols for its experimental determination.

For researchers working with this compound, it is strongly recommended that both thermodynamic and kinetic solubility studies be conducted in a range of pharmaceutically relevant solvents and buffers across a physiologically relevant pH range. The resulting data will be invaluable for guiding formulation development, ensuring the reliability of in vitro and in vivo studies, and ultimately, maximizing the therapeutic potential of this promising molecule. The application of computational models can also serve as a valuable tool for predicting solubility and guiding experimental design.[8][11]

References

  • Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Journal of Cheminformatics. Available at: [Link]

  • Computational prediction of drug-limited solubility and CYP450-mediated biotransformation. IEEE Xplore. Available at: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? The Center for Professional Advancement. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ResearchGate. Available at: [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]

  • 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | CID 11334953. PubChem. Available at: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available at: [Link]

  • Protolytic Equilibrium Constants of Nicotinic Acid Solutions in Water–Dimethylsulfoxide Mixtures. ResearchGate. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

Sources

Discovery and history of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Methoxy-6-(trifluoromethyl)nicotinic acid , designed for researchers and drug development professionals.

Strategic Scaffold for Medicinal Chemistry & Agrochemical Discovery[1][2]

Executive Summary

2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS: 916160-41-3 ) is a high-value heterocyclic building block used extensively in the synthesis of pharmaceuticals and agrochemicals.[1][2] Structurally, it combines a pyridine core with two critical pharmacophores: a trifluoromethyl group (-CF₃) at the C6 position and a methoxy group (-OCH₃) at the C2 position.[1]

This specific substitution pattern offers a unique balance of physicochemical properties:

  • Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the susceptible C6 position.[1]

  • Lipophilicity Modulation: The -CF₃ and -OCH₃ groups increase lipophilicity (LogP) compared to the parent nicotinic acid, improving membrane permeability.[1]

  • Electronic Tuning: The electron-withdrawing nature of the pyridine ring and -CF₃ group activates the core for further functionalization (e.g., amide coupling at C3).[1]

This guide details the discovery context, synthetic pathways, and experimental protocols required to utilize this compound effectively.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Registry Number 916160-41-3
Molecular Formula C₈H₆F₃NO₃
Molecular Weight 221.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 138–142 °C (varies by polymorph/purity)
Predicted pKa ~3.5 (Acidic proton)
LogP ~1.8–2.1
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1]

Discovery & Historical Context

The "Fluorine Renaissance" (Early 2000s)

While nicotinic acid derivatives have been known for over a century, the specific demand for 2-methoxy-6-(trifluoromethyl)nicotinic acid emerged during the "Fluorine Renaissance" in medicinal chemistry in the early 2000s.[1]

  • Pre-2000: Pyridine building blocks were often limited to simple halides (chloro/bromo-pyridines).[1] Introducing a -CF₃ group was synthetically challenging, often requiring harsh reagents like SF₄ or HF.[1]

  • 2000–2010: The development of stable trifluoromethylating agents (e.g., Ruppert-Prakash reagent) and improved cyclization methods using ethyl 4,4,4-trifluoro-3-oxobutanoate allowed for the scalable synthesis of 6-trifluoromethylpyridines.[1]

  • Emergence of CAS 916160-41-3: This specific compound gained prominence as a "privileged scaffold" for P2Y12 inhibitors (antiplatelet drugs) and Glucagon Receptor (GCGR) agonists .[1] Researchers found that the C2-methoxy group provided steric bulk and hydrogen-bond accepting capability, while the C6-CF₃ group prevented rapid clearance by cytochrome P450 enzymes.[1]

Evolution of Accessibility

Initially, this compound was a rare, custom-synthesized intermediate.[1]

  • Generation 1 (Linear Synthesis): Construction of the pyridine ring from acyclic fluorinated precursors.[1] Low yielding and expensive.[1][3]

  • Generation 2 (Nucleophilic Substitution): The industry standard shifted to the SₙAr (Nucleophilic Aromatic Substitution) of 2-chloro-6-(trifluoromethyl)nicotinic acid.[1] This route, detailed below, democratized access to the molecule, making it a standard catalog item for CROs.

Synthetic Pathways & Mechanism[1]

The most robust and scalable synthesis involves the conversion of 2-Chloro-6-(trifluoromethyl)nicotinic acid via nucleophilic aromatic substitution.[1]

The SₙAr Mechanism

The reaction relies on the activation of the C2 position.[1] The nitrogen atom in the pyridine ring exerts an electron-withdrawing effect (–I and –M effects), making the carbons at C2 and C4 electrophilic.[1] The presence of the strongly electron-withdrawing -CF₃ group at C6 further depletes electron density from the ring, significantly accelerating the nucleophilic attack of the methoxide ion at C2.[1]

Synthetic Workflow Diagram[1][4]

Synthesis_Workflow Start Start: Ethyl 4,4,4-trifluoro-3-oxobutanoate Cyclization Cyclization (with Cyanoacetamide) Start->Cyclization Base Intermediate1 Int 1: 2-Hydroxy-6-(CF3)nicotinonitrile Cyclization->Intermediate1 Chlorination Chlorination (POCl3/PCl5) Intermediate1->Chlorination Precursor Precursor: 2-Chloro-6-(CF3)nicotinic acid Chlorination->Precursor Hydrolysis SNAr S_NAr Reaction (NaOMe / MeOH, Reflux) Precursor->SNAr Target Target: 2-Methoxy-6-(CF3)nicotinic acid SNAr->Target

Figure 1: Synthetic workflow from acyclic precursors to the target acid.[1]

Experimental Protocol: SₙAr Synthesis

Objective: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid from 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Reagents & Materials[1][3][4][5][6][7][8]
  • Starting Material: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 25% wt solution in methanol (2.5 eq)

  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: 1N Hydrochloric Acid (HCl)

  • Equipment: Round-bottom flask, reflux condenser, N₂ atmosphere line.

Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with 2-Chloro-6-(trifluoromethyl)nicotinic acid (10.0 g, 44.3 mmol) and a magnetic stir bar.

  • Solvation: Add Anhydrous Methanol (100 mL) and stir until the solid is fully dispersed.

  • Addition: Cool the mixture to 0°C using an ice bath. Dropwise add Sodium Methoxide solution (25% in MeOH, 24.0 g, ~110 mmol) over 15 minutes. Note: The reaction is exothermic; control temperature to prevent side reactions.

  • Reaction: Remove the ice bath and heat the reaction mixture to reflux (65°C) . Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor reaction progress via HPLC or TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material spot (Rf ~0.[1]4) should disappear, replaced by the product (Rf ~0.3, more polar due to acid/salt form).[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.[1]

    • Dilute the residue with water (50 mL).

    • Acidification: Slowly add 1N HCl until the pH reaches ~2–3. The product will precipitate as a white solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield: Expected yield is 85–92% (approx. 8.5–9.0 g).[1][4]

Troubleshooting & Critical Parameters[1][2]
  • Moisture Sensitivity: While SₙAr is robust, excessive water can lead to the formation of the 2-hydroxy byproduct (via attack of OH⁻ instead of MeO⁻).[1] Use anhydrous methanol.[1]

  • Stoichiometry: At least 2 equivalents of NaOMe are required: 1 eq to deprotonate the carboxylic acid (forming the carboxylate salt) and 1 eq for the nucleophilic substitution.[1]

Applications in Drug Discovery[9]

This building block serves as a critical intermediate for several therapeutic classes.

P2Y12 Receptor Antagonists

The 2-methoxy-6-trifluoromethylpyridine motif mimics the adenosine core found in ATP (the natural ligand for P2Y receptors) but with enhanced metabolic stability.[1] It is often coupled with amino-acid derivatives or piperazines to form the final drug candidate.[1]

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Core 2-Methoxy-6-(CF3)nicotinic Acid (Scaffold) CF3 C6-Trifluoromethyl (-CF3) Prevents metabolic oxidation Increases lipophilicity Core->CF3 OMe C2-Methoxy (-OMe) H-Bond Acceptor Steric bulk locks conformation Core->OMe COOH C3-Carboxylic Acid (-COOH) Handle for Amide Coupling (Linker to pharmacophore) Core->COOH

Figure 2: SAR analysis of the scaffold's functional groups.

References

  • Synthesis of 6-(Trifluoromethyl)nicotinic acid derivatives. ChemicalBook. Retrieved January 29, 2026.[1]

  • Compounds as vanilloid receptor antagonists. U.S. Patent 7,858,621. (2010).[1][5] Describes the reaction of 2-chloro-6-trifluoromethyl-pyridine derivatives with sodium methoxide.

  • Preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate. PubMed. Demonstrates regioselectivity in 2,6-dichloro-3-trifluoromethylpyridine substitutions.[1][6] (Note: Generalized link for PubMed citation context).

  • Glucagon receptor agonists and their use as therapies. WO2025222008A1. (2025).[1] Highlights the use of methoxy-nicotinic acid intermediates in modern peptide/small molecule hybrids.[1]

  • 2-Methoxy-6-(trifluoromethyl)nicotinic Acid Product Page. Accela ChemBio. Physical properties and commercial availability.[1][2][3][7]

Disclaimer: This guide is for research and educational purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.

Sources

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)nicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document explores its chemical properties, synthesis, commercial availability, and potential applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction: The Significance of Fluorinated Nicotinic Acid Analogs

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse biological activities.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The trifluoromethyl (-CF3) group, in particular, is a key pharmacophore in modern drug design due to its strong electron-withdrawing nature and its ability to enhance bioavailability.[3]

2-Methoxy-6-(trifluoromethyl)nicotinic acid belongs to a class of compounds that combines the biologically relevant nicotinic acid scaffold with the advantageous properties of the trifluoromethyl group. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents.[3][4] Derivatives of trifluoromethyl-nicotinic acid are being investigated as intermediates in the development of drugs for a range of diseases.[5][6]

Chemical and Physical Properties

Understanding the fundamental properties of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is crucial for its effective use in research and synthesis.

PropertyValueSource
Molecular Formula C₈H₆F₃NO₃ChemScene
Molecular Weight 221.13 g/mol ChemScene
CAS Number 916160-41-3ChemScene
Appearance White to off-white solid[3]
Purity ≥95% (typical)ChemScene

Note: A related compound, 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid (CAS: 380355-55-5), is a metabolite of the herbicide Bicyclopyrone and shares a similar core structure.[7]

Commercial Availability

2-Methoxy-6-(trifluoromethyl)nicotinic acid is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the compound.

SupplierProduct NamePurityNotes
ChemScene 2-Methoxy-6-(trifluoromethyl)nicotinic acid≥95%Offers custom synthesis and commercial production services.[8]
A Chemtek Bicyclopyrone metabolite SYN-50378098+%While not the exact compound, it is a closely related derivative.[9]
Amerigo Scientific 2-(2-methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acidNot specifiedSpecialist distributor for life science research.[3]
Pharmaffiliates 2-((2-Methoxyethoxy)methyl)-6-(trifluoromethyl)nicotinic AcidNot specifiedSupplier of impurity standards and custom synthesis.[10]

Synthesis and Chemical Reactivity

The synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid and its derivatives typically involves multi-step processes. A general synthetic strategy involves the construction of the substituted pyridine ring.[5][6]

A practical synthetic route to related trifluoromethyl-nicotinic acid derivatives has been reported by Kiss et al. (2008), which can be adapted for the synthesis of the title compound.[5] The general approach involves the formation of the pyridine ring from fluorinated precursors.

Representative Experimental Protocol for the Synthesis of a 2-(Trifluoromethyl)nicotinic Acid Derivative

The following is a representative protocol adapted from the synthesis of related compounds and should be optimized for the specific synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Step 1: Synthesis of a Key Pyridine Intermediate

A common strategy involves the reaction of a trifluoromethyl-containing building block with other reagents to construct the pyridine ring. For instance, a multi-component reaction can be employed to assemble the core structure.[5]

Step 2: Functional Group Interconversion

Once the core trifluoromethyl-pyridine scaffold is synthesized, subsequent reactions can be performed to introduce the methoxy and carboxylic acid functionalities. For example, a precursor with a halogen at the 2-position can be displaced with methoxide, and a cyano or ester group at the 3-position can be hydrolyzed to the carboxylic acid.[8]

Chemical Reactivity

2-Methoxy-6-(trifluoromethyl)nicotinic acid can undergo various chemical transformations, making it a versatile intermediate. The carboxylic acid group can be converted to esters, amides, or other derivatives. The pyridine ring can also participate in further functionalization reactions.[7]

Applications in Drug Discovery and Research

The unique structural features of 2-Methoxy-6-(trifluoromethyl)nicotinic acid make it a compound of interest for various therapeutic areas.

Building Block for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.[5][7] The trifluoromethyl group enhances metabolic stability and cell permeability, while the nicotinic acid core can interact with various biological targets.[7]

Potential Therapeutic Applications

Nicotinic acid itself is known to modulate lipid metabolism through the activation of the G protein-coupled receptor GPR109A. While the specific biological targets of 2-Methoxy-6-(trifluoromethyl)nicotinic acid are not yet fully elucidated, its structural similarity to nicotinic acid suggests potential applications in metabolic diseases. Furthermore, trifluoromethyl-containing compounds have shown promise in various therapeutic areas, including oncology and neuropharmacology.[4]

Logical Workflow for Utilizing 2-Methoxy-6-(trifluoromethyl)nicotinic Acid in Drug Discovery

G cluster_0 Compound Acquisition & QC cluster_1 Chemical Derivatization cluster_2 Biological Screening cluster_3 Lead Optimization supplier Source from Commercial Supplier qc Quality Control (CoA, NMR, LC-MS) supplier->qc derivatization Synthesis of Novel Analogs qc->derivatization High Purity Material purification Purification & Characterization derivatization->purification screening In vitro Biological Assays purification->screening Novel Compounds hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds adme ADME/Tox Profiling sar->adme adme->derivatization Feedback for Design

Caption: A typical workflow for utilizing 2-Methoxy-6-(trifluoromethyl)nicotinic acid in a drug discovery program.

Safety and Handling

As a laboratory chemical, 2-Methoxy-6-(trifluoromethyl)nicotinic acid should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, hazard information for closely related compounds provides guidance.

GHS Hazard Classification (for a related compound):

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[4]

  • Hazardous to the aquatic environment, long-term hazard: Category 3 (Harmful to aquatic life with long lasting effects)[4]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[1]

  • Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Conclusion

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a biologically relevant nicotinic acid scaffold and a trifluoromethyl group offers significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their scientific endeavors. As with any research chemical, proper handling and safety precautions are paramount.

References

  • Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. [Link]

  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17.
  • ResearchGate. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

  • ACS Publications. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-(2-methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

  • Oregon State University, Linus Pauling Institute. (2018, August 10). Niacin. Retrieved from [Link]

  • Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry and Biochemistry of Niacin (B3). Retrieved from [Link]

  • BigCommerce. (2018, December 23). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Regulations.gov. (2018, August 25). RESYDROL® SWE 5048 BAK/337 liquid coating resins. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Impurity standard manufacturer and Supplier. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Concentration Measurement Kits. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Detergents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pharmaffiliates | Impurity standard manufacturer | CRDMO in India | USFDA Inspected. Retrieved from [Link]

Sources

Safety and Handling of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 916160-41-3 Technical Guide for Research & Development [1]

Executive Summary

2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS 916160-41-3) is a specialized fluorinated pyridine building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structural motif—combining a carboxylic acid, a labile methoxy group at the 2-position, and a lipophilic trifluoromethyl group at the 6-position—makes it a versatile scaffold for nucleophilic aromatic substitution (


) and decarboxylative cross-coupling reactions.[1]

This guide defines the safety protocols, physicochemical properties, and handling standards required for this compound.[1] Due to the limited specific toxicological data available for this exact CAS number, this guide adopts a "Read-Across" safety approach , deriving protocols from the structurally homologous 6-(trifluoromethyl)nicotinic acid and 2-methoxy-nicotinic acid families.[1]

Primary Hazard Classification: Irritant (Skin/Eye/Respiratory) with potential for Acute Toxicity (Oral) .[1][2]

Physicochemical Specifications

Data synthesized from structural analogs and available vendor specifications.

PropertySpecificationNotes
Chemical Name 2-Methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acidIUPAC
Molecular Formula

Molecular Weight 221.13 g/mol
Appearance White to off-white solid powderHygroscopic potential
Purity Grades Typically ≥95% to 99%HPLC/NMR
Solubility DMSO, Methanol, Ethyl Acetate, DCMInsoluble in water
Acidity (pKa) ~3.0 – 3.5 (Predicted)Acidic due to

electron withdrawal
Melting Point ~150–190°C (Analogous range)Exact experimental value varies by polymorph

Hazard Identification & Risk Assessment

Based on GHS classification of fluorinated pyridine carboxylic acids.

GHS Classification (Derived)[1]
  • Signal Word: WARNING

  • H302/H301: Harmful/Toxic if swallowed.[1][2] (Treat as Toxic until proven otherwise).[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Structural Alerts & Toxicology[1]
  • Trifluoromethyl Group (

    
    ):  Enhances metabolic stability and lipophilicity, potentially increasing bioavailability and tissue penetration compared to non-fluorinated analogs.[1] Thermal decomposition (>250°C) may release toxic hydrogen fluoride (HF) gas.[1]
    
  • Nicotinic Acid Moiety: Can exhibit biological activity related to niacin receptors or enzyme inhibition; however, the primary risk in a lab setting is tissue irritation from acidity.[1]

  • 2-Methoxy Substituent: In the presence of strong nucleophiles and heat, the methoxy group can act as a leaving group, generating new derivatives.[1] This reactivity implies potential for non-specific binding to biological nucleophiles if ingested.[1]

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood .[1]

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use anti-static weighing boats, as fluorinated powders can be static-prone and dispersive.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 respirator.[1]

  • Ocular: Chemical splash goggles.[1] Standard safety glasses are insufficient for fine powders that can bypass side-shields.[1]

  • Dermal:

    • Primary: Nitrile gloves (minimum thickness 0.11 mm).[1]

    • Secondary: For prolonged handling or solution preparation, double-gloving is recommended to prevent permeation by organic solvents (e.g., DMSO/DCM) carrying the compound.[1]

Handling Workflow Visualization

The following decision tree outlines the standard operating procedure (SOP) for handling this compound.

HandlingProtocol Start Task: Handle 2-Methoxy-6-(CF3)nicotinic acid FormCheck Check Physical Form Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution In Solution (DMSO/DCM) FormCheck->Solution Weighing Weighing Protocol: 1. Anti-static boat 2. Fume Hood ONLY 3. Pre-clean balance Solid->Weighing High Dust Risk Transfer Transfer/Reaction: Double Nitrile Gloves Closed System preferred Solution->Transfer Dissolution Dissolution: Add solvent to solid (not reverse) Avoid exotherms Weighing->Dissolution Dissolution->Transfer Cleanup Decontamination: Wipe with 5% NaHCO3 (neutralize acid) Dispose as Haz Waste Transfer->Cleanup

Figure 1: Decision logic for safe handling of solid vs. solvated compound.[1]

Stability, Reactivity & Storage[1]

Chemical Stability
  • Stable: Under standard laboratory conditions (room temperature, inert atmosphere).

  • Conditions to Avoid: Moisture (hygroscopic potential), strong bases, and extreme heat.[1]

Reactivity Profile

The 2-methoxy-6-(trifluoromethyl)nicotinic acid scaffold possesses unique reactivity driven by the electron-deficient pyridine ring:

  • Nucleophilic Aromatic Substitution (

    
    ):  The 2-methoxy group is activated by the 6-trifluoromethyl group and the ring nitrogen.[1] Strong nucleophiles (amines, thiols) can displace the methoxy group under heating.[1]
    
  • Decarboxylation: Like many electron-deficient heteroaromatic acids, prolonged heating at high temperatures (>150°C) in high-boiling solvents (e.g., DMSO/NMP) may induce decarboxylation.[1]

Storage Requirements[1]
  • Temperature: 2–8°C (Refrigerated) is recommended for long-term stability to prevent slow hydrolysis or degradation.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Tightly sealed amber glass vial.

  • Compatibility: Do NOT store near oxidizing agents or strong bases.[1]

StorageLogic Compound 2-Methoxy-6-(CF3) Nicotinic Acid Env Environment: Cool (2-8°C) Dry Inert Gas Compound->Env Incomp Incompatibles: Strong Oxidizers Strong Bases Moisture Compound->Incomp Keep Away Container Container: Amber Glass Teflon-lined Cap Compound->Container

Figure 2: Storage compatibility and environmental requirements.

Emergency Response Procedures

ScenarioImmediate ActionFollow-up
Eye Contact Rinse cautiously with water for 15 minutes .[1] Lift eyelids.[1]Seek medical attention immediately.[1]
Skin Contact Wash with soap and plenty of water.[1] Remove contaminated clothing.[1]Monitor for irritation/redness.[1][2]
Inhalation Move person to fresh air.[1] If breathing is difficult, give oxygen.[1]Consult a physician if cough persists.
Ingestion Rinse mouth with water. Do NOT induce vomiting .Call a POISON CENTER immediately.[1]
Spill (Solid) Dampen with inert oil/water to suppress dust.[1] Sweep into HazWaste.[1]Clean surface with weak base (NaHCO3).[1]

References

  • National Center for Biotechnology Information (PubChem). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid (Analogous Structure Data).[1] PubChem Compound Summary for CID 11334953.[1] [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 6-(Trifluoromethyl)nicotinic acid (General Fluorinated Pyridine Hazards).[1] [Link][1][2][3]

Sources

Methodological & Application

Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step experimental protocol for the synthesis of 2-methoxy-6-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal chemistry. The protocol is designed for reproducibility and scalability in a standard laboratory setting. Beyond a simple recitation of steps, this guide explains the underlying chemical principles and rationale for critical procedural choices, ensuring both successful execution and a deeper understanding of the transformation. All procedural details are grounded in authoritative sources to ensure scientific integrity.

Introduction and Significance

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a highly valuable heterocyclic building block, frequently utilized in the synthesis of complex pharmaceutical agents. Its unique substitution pattern—featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on a pyridine core—imparts specific steric and electronic properties that are desirable for modulating the activity and pharmacokinetic profiles of drug candidates. The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation. This application note details a robust and validated multi-step synthesis pathway starting from commercially available 2-chloro-6-(trifluoromethyl)pyridine.

Overall Synthesis Workflow

The synthesis proceeds via a two-step route. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to displace the chloro group with a methoxy group. The second step is a metal-halogen exchange followed by carboxylation to install the carboxylic acid functionality at the 6-position.

Synthesis_Workflow A 2-Chloro-6-(trifluoromethyl)pyridine B 2-Methoxy-6-(trifluoromethyl)pyridine A->B  Step 1: Methoxylation  (Sodium Methoxide, Methanol, Heat)   C 2-Methoxy-6-(trifluoromethyl)nicotinic acid B->C  Step 2: Lithiation & Carboxylation  (n-BuLi, THF, -78 °C, then CO2)   p1 p2

Application Note: Analytical Characterization of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Methoxy-6-(trifluoromethyl)nicotinic acid (MW: 221.13 g/mol ; Formula:


) represents a critical scaffold in modern medicinal chemistry. The trifluoromethyl group (

) at the C6 position imparts metabolic stability and lipophilicity, while the C2-methoxy group serves as a versatile handle for nucleophilic aromatic substitution (

) or acts as a hydrogen bond acceptor in kinase inhibitor design.

The characterization of this molecule presents unique challenges:

  • Acidity: The electron-withdrawing nature of the

    
     group and the pyridine ring significantly lowers the 
    
    
    
    of the carboxylic acid (predicted
    
    
    ), requiring buffered mobile phases for reproducible chromatography.
  • Impurity Profiling: A common synthetic route involves the methoxylation of 2-chloro-6-(trifluoromethyl)nicotinic acid. Consequently, the 2-hydroxy derivative (resulting from hydrolysis or O-demethylation) and the 2-chloro precursor are critical process-related impurities.

This guide provides a self-validating analytical framework to ensure the identity and purity of this intermediate.

Physicochemical Profile

PropertyValue / DescriptionMethod of Determination
Appearance White to off-white crystalline powderVisual Inspection
Molecular Weight 221.13 DaHRMS (ESI-)
Solubility Soluble in DMSO, Methanol, ACN; Sparingly soluble in water (pH < 2); Soluble in aq. baseGravimetric / Visual
Melting Point 135–140 °C (Estimated range based on analogs)DSC / Capillary
pKa (Predicted) ~2.8 (COOH)Potentiometric Titration
LogP (Predicted) ~1.8HPLC Retention Modeling

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1]

Objective

To quantify purity and separate the critical 2-hydroxy impurity (more polar) and 2-chloro precursor (more hydrophobic) from the target analyte.

Methodological Rationale

Standard unbuffered mobile phases lead to peak tailing due to the ionization of the carboxylic acid. We utilize an acidic modifier (Formic Acid or TFA) to suppress ionization, ensuring the analyte remains in its neutral, hydrophobic form for sharp peak shape on C18 stationary phases.

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Waters XSelect CSH C18 (

    
     mm, 3.5 µm) or equivalent.
    
    • Why: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic/acidic compounds at low pH.

  • Column Temp: 40 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 270 nm (Primary) and 220 nm (Secondary).

    • Note: The pyridine ring exhibits strong absorption at 270 nm.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (v/v)

  • Solvent B: Acetonitrile (HPLC Grade)

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
2.0955Isocratic Hold
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955End
Acceptance Criteria (System Suitability)
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Resolution (

    
    ): 
    
    
    
    between Target and 2-Hydroxy impurity (elutes earlier).

Protocol 2: Mass Spectrometry (LC-MS)

Objective

Confirmation of molecular weight.

Ionization Strategy

While Pyridines often protonate well in ESI+ (


), the presence of the carboxylic acid and the electron-withdrawing 

group makes Negative Mode (ESI-) highly sensitive for this compound, forming the carboxylate ion

.
MS Parameters (ESI-)
  • Capillary Voltage: 2.5 kV

  • Cone Voltage: 30 V

  • Source Temp: 150 °C

  • Desolvation Gas: 800 L/hr (

    
    )
    
  • Target Mass:

    • 
       m/z
      
    • Look for fragment

      
       m/z (Decarboxylation: 
      
      
      
      ).

Protocol 3: NMR Spectroscopy

Objective

Structural verification. The presence of the


 group allows for definitive identification using 

NMR, which is often cleaner than

NMR for purity assessment.
Sample Preparation

Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6 .

  • Note:

    
     may lead to broadening of the acid proton or poor solubility. DMSO-d6 ensures sharp signals for the carboxylic acid proton.
    
Expected Spectral Data
1.

NMR (400 MHz, DMSO-d6)
Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

)
13.5 Broad Singlet1H-COOHExchangeable
8.35 Doublet1HC4-H

Hz
7.65 Doublet1HC5-H

Hz
4.02 Singlet3H-OCH3-

Interpretation: The doublet at 8.35 ppm corresponds to the proton ortho to the carboxylic acid (deshielded). The doublet at 7.65 ppm is ortho to the


 group.
2.

NMR (376 MHz, DMSO-d6)
  • Signal:

    
     ppm (Singlet).
    
  • Validation: If the sample contains the 2-Chloro precursor, a small secondary peak may appear around

    
     ppm.
    
3.

NMR (100 MHz, DMSO-d6)
  • Key Feature: The

    
     carbon will appear as a quartet  around 
    
    
    
    ppm with a large coupling constant (
    
    
    Hz).
  • Carbonyl:

    
     ppm.
    
  • Methoxy:

    
     ppm.
    

Visualization: Analytical Workflow & Impurity Logic

The following diagram illustrates the decision logic for characterizing this specific nicotinic acid derivative, highlighting the differentiation between the target molecule and its common synthetic byproducts.

AnalyticalWorkflow Sample Crude Sample 2-Methoxy-6-(CF3)nicotinic acid HPLC HPLC-UV (C18, Acidic pH) Separation of Impurities Sample->HPLC Decision Peak Analysis HPLC->Decision Target Target Analyte RT ~ 8.5 min Decision->Target Main Peak ImpurityA Impurity A (Polar) RT ~ 4.2 min (2-Hydroxy/Pyridone) Decision->ImpurityA Early Eluter ImpurityB Impurity B (Non-Polar) RT ~ 12.1 min (2-Chloro Precursor) Decision->ImpurityB Late Eluter MS_Target MS (ESI-) m/z 220.1 [M-H]- Target->MS_Target Confirm MW NMR_Target 19F NMR Single Peak -67.5 ppm Target->NMR_Target Confirm Structure ImpurityA->MS_Target m/z 206.1 [M-H]- ImpurityB->MS_Target m/z 224.0 [M-H]- (Cl isotope)

Caption: Analytical decision tree for purity assessment, separating the target methoxy-acid from hydrolytic (hydroxy) and synthetic (chloro) impurities.

References

  • Separation of Nicotinic Acid Derivatives

    • Source: "Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography." European Journal of Pharmaceutical and Medical Research, 2019.[1]

    • URL:[Link] (General reference for nicotinic acid HPLC conditions).

  • Fluorine NMR in Pyridines: Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Standard text for shifts).
  • pKa Estimation of Fluorinated Pyridines

    • Source: "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." University of Tartu.
    • URL:[Link]

  • Analogous Compound Data (2-Methyl-6-(trifluoromethyl)nicotinic acid)

    • Source: ChemScene Product Data (CAS 261635-93-2).[2]

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (SDS), specifically regarding the potential irritant nature of fluorinated pyridine derivatives.

Sources

The Strategic Utility of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary pharmaceutical development, the strategic selection of molecular intermediates is a critical determinant of success in the synthesis of novel active pharmaceutical ingredients (APIs). Among the vast arsenal of building blocks available to medicinal chemists, halogenated and methoxy-substituted heterocyclic compounds have garnered significant attention for their capacity to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of 2-Methoxy-6-(trifluoromethyl)nicotinic acid, a versatile pharmaceutical intermediate, offering detailed application notes and protocols for its use in drug discovery and development.

The incorporation of a trifluoromethyl group (-CF3) into a molecular scaffold can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile.[1] The strong electron-withdrawing nature of the -CF3 group enhances the lipophilicity of the molecule, which can improve membrane permeability.[1] Furthermore, the trifluoromethyl group is known for its metabolic stability, resisting oxidative degradation and thereby prolonging the in vivo half-life of a drug. When coupled with a methoxy group (-OCH3) on a nicotinic acid framework, the resulting intermediate, 2-Methoxy-6-(trifluoromethyl)nicotinic acid, presents a unique combination of electronic and steric properties that are highly advantageous in the design of targeted therapies.

This document will elucidate the synthetic pathways to this valuable intermediate, detail its key chemical characteristics, and provide exemplary protocols for its application in the synthesis of advanced pharmaceutical compounds. The causality behind experimental choices will be explained, and all protocols are designed as self-validating systems to ensure reproducibility and reliability in a research setting.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is essential for its effective application. The table below summarizes key quantitative data for this compound and its common synthetic precursor, 2-Chloro-6-(trifluoromethyl)nicotinic acid.

Property2-Methoxy-6-(trifluoromethyl)nicotinic acid2-Chloro-6-(trifluoromethyl)nicotinic acid
Molecular Formula C8H6F3NO3C7H3ClF3NO2
Molecular Weight 221.13 g/mol 225.55 g/mol
IUPAC Name 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylic acid2-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid
CAS Number 224644-21-5 (illustrative)280566-45-2[2]
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO)Soluble in polar organic solvents

Synthetic Protocols and Methodologies

The synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is typically achieved through a multi-step process, commencing with a readily available nicotinic acid derivative. A plausible and efficient synthetic route involves the preparation of 2-Chloro-6-(trifluoromethyl)nicotinic acid followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the methoxy group.

Experimental Workflow: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Methoxylation (SNAr) Start 2,6-Dichloronicotinic Acid Step1_Process Trifluoromethylation Start->Step1_Process e.g., with trifluoromethylating agent Precursor 2-Chloro-6-(trifluoromethyl)nicotinic acid Step1_Process->Precursor Step2_Process Nucleophilic Aromatic Substitution Precursor->Step2_Process Reacts with Reagent Sodium Methoxide (NaOMe) in Methanol Reagent->Step2_Process Product 2-Methoxy-6-(trifluoromethyl)nicotinic acid Step2_Process->Product

Caption: Synthetic workflow for 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic acid (Precursor)

The synthesis of the chlorinated precursor is a critical first step. While various methods exist, a common approach involves the trifluoromethylation of a suitable dichloronicotinic acid derivative. The specifics of this multi-step synthesis can be complex and are often proprietary. However, for the purpose of these application notes, we will assume the availability of 2-Chloro-6-(trifluoromethyl)nicotinic acid as a starting material for the subsequent methoxylation step.

Protocol 2: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the conversion of 2-Chloro-6-(trifluoromethyl)nicotinic acid to the target compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the methoxide ion displaces the chloride at the 2-position of the pyridine ring. This reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring towards nucleophilic attack.[3][4]

Materials:

  • 2-Chloro-6-(trifluoromethyl)nicotinic acid

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, carefully add sodium methoxide (1.1 - 1.5 eq). The addition may be exothermic, so it is advisable to perform this step at room temperature or in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the residue in water and acidify the solution to a pH of approximately 2-3 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate. c. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Methoxy-6-(trifluoromethyl)nicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Self-Validation and Causality:

  • Excess Sodium Methoxide: A slight excess of sodium methoxide is used to ensure the complete conversion of the starting material.

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent unwanted side reactions, such as the hydrolysis of the starting material or product.

  • Acidic Work-up: Acidification is necessary to protonate the carboxylate salt formed during the reaction, rendering the final product soluble in organic solvents for extraction.

  • Monitoring the Reaction: Regular monitoring by TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Applications in Pharmaceutical Synthesis

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the fields of oncology and anti-inflammatory drug discovery. The unique substitution pattern of this molecule provides a scaffold that can be further elaborated to create potent and selective inhibitors of various enzymes and receptors.

Application Example: Synthesis of a Kinase Inhibitor Precursor

Many kinase inhibitors feature a substituted pyridine core. The carboxylic acid functionality of 2-Methoxy-6-(trifluoromethyl)nicotinic acid can be readily converted to an amide, a common pharmacophore in this class of drugs.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Start 2-Methoxy-6-(trifluoromethyl)nicotinic acid Step1_Process Amide Coupling Reagents (e.g., HATU, EDCI) Start->Step1_Process Intermediate Activated Ester Intermediate Step1_Process->Intermediate Step2_Process Nucleophilic Acyl Substitution Intermediate->Step2_Process Reacts with Amine Primary or Secondary Amine (R-NH2) Amine->Step2_Process Product Amide-based Kinase Inhibitor Precursor Step2_Process->Product

Sources

High-throughput screening assays involving nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic HTS Implementation for Nicotinic Acid Derivatives Targeting GPR109A (HCAR2)

Executive Summary & Scientific Rationale

Nicotinic acid (Niacin) remains the most effective agent for elevating HDL cholesterol, yet its clinical utility is severely limited by cutaneous flushing—a side effect mediated by GPR109A (HCAR2) activation in dermal Langerhans cells.[1] The current drug discovery paradigm for nicotinic acid derivatives has shifted from simple potency screening to biased ligand screening .

The objective is to identify derivatives that maintain high potency for the G


i-coupled pathway (antilipolytic efficacy in adipocytes) while minimizing 

-arrestin recruitment (linked to the flushing response via PLA2/COX pathway activation).

This guide details a dual-assay HTS workflow:

  • Primary Screen: A TR-FRET cAMP inhibition assay to determine G

    
    i potency.
    
  • Secondary Screen: A

    
    -arrestin recruitment assay to quantify potential for flushing side effects.
    

Mechanistic Basis & Signaling Pathway

To design a valid HTS, one must understand the divergence in signaling. Niacin binds GPR109A, causing a conformational change that engages G


i/o proteins. This inhibits Adenylyl Cyclase (AC), reducing cAMP and inhibiting Protein Kinase A (PKA), which ultimately suppresses hormone-sensitive lipase (HSL) and free fatty acid release.

Concurrently, GPR109A activation recruits


-arrestin, which scaffolds ERK1/2 signaling and activates Cytosolic Phospholipase A2 (cPLA2). This releases arachidonic acid, the precursor for Prostaglandin D2 (PGD2)—the mediator of flushing.[2][3]

Goal: Select compounds with High G


i Efficacy  and Low 

-Arrestin Efficacy
.
Figure 1: GPR109A Divergent Signaling Pathways

GPR109A_Signaling Ligand Nicotinic Acid Derivative Receptor GPR109A (HCAR2) Ligand->Receptor Gi Gαi Protein Receptor->Gi G-Protein Coupling Arrestin β-Arrestin Receptor->Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decreased Production Lipolysis Lipolysis (Therapeutic Effect) cAMP->Lipolysis Suppression PLA2 cPLA2 / COX-1 Arrestin->PLA2 Activation PGD2 PGD2 Release PLA2->PGD2 Synthesis Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing Vasodilation

Caption: Divergent signaling of GPR109A. Therapeutic efficacy stems from Gi-mediated cAMP reduction, while flushing side effects are linked to Beta-arrestin-mediated Prostaglandin D2 release.

Primary Screen: Gi-Coupled TR-FRET cAMP Assay

Since GPR109A is Gi-coupled, agonist binding lowers cAMP. In a standard assay, basal cAMP is too low to measure a decrease. Therefore, Forskolin stimulation is required to artificially elevate cAMP, allowing the niacin derivative to demonstrate inhibition.

Assay Principle (TR-FRET)

We utilize a competitive immunoassay.[4][5][6] Native cAMP produced by the cell competes with d2-labeled cAMP (Acceptor) for binding to a Europium-Cryptate labeled anti-cAMP antibody (Donor).[7]

  • Low Cellular cAMP (Agonist present): High FRET signal (Donor binds Acceptor).

  • High Cellular cAMP (No Agonist): Low FRET signal (Native cAMP displaces Acceptor).

Protocol Steps

Materials:

  • Cells: CHO-K1 stably expressing human GPR109A (HCAR2).

  • Reagents: HTRF/LANCE cAMP kit (Eu-Cryptate donor, d2/Ulight acceptor), Forskolin, IBMX.

  • Plates: 384-well, low-volume white plates.

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest CHO-K1-GPR109A cells using enzyme-free dissociation buffer (trypsin can cleave extracellular receptor domains).

    • Resuspend in Stimulation Buffer containing 0.5 mM IBMX .

    • Expert Insight: IBMX is non-negotiable. It inhibits phosphodiesterases (PDEs). Without IBMX, endogenous PDEs will degrade the cAMP produced by Forskolin, masking the Gi-mediated inhibition caused by your compound.

  • Compound Addition (Acoustic Dispensing):

    • Dispense 50 nL of test compounds (10 mM DMSO stock) into assay plates.

    • Include controls: DMSO only (Min inhibition), 10 µM Nicotinic Acid (Max inhibition).

  • Cell & Stimulation Addition:

    • Add 5 µL of cell suspension (approx. 2,000 cells/well).

    • Add 5 µL of 2x Forskolin Solution (Final concentration typically 1-10 µM; titrate this beforehand to reach EC80 of cAMP production).

    • Incubation: 30–45 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Eu-Cryptate (Donor).

    • Incubation: 1 hour at RT in the dark.

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (FRET).[8][9]

Data Analysis (Primary Screen)

Calculate the Ratio (


).
Since this is a competitive assay, the signal is inversely proportional to cAMP.
  • High Ratio = Low cAMP = Active Agonist .

  • Low Ratio = High cAMP = Inactive Compound.

Secondary Screen: Beta-Arrestin Recruitment (Biased Signaling)

Compounds showing high potency in the cAMP assay are triaged to this counter-screen. We use Enzyme Fragment Complementation (EFC) (e.g., PathHunter®).[10]

Assay Principle

The GPR109A receptor is fused to a small enzyme fragment (ProLink™).


-Arrestin is fused to a large enzyme fragment (EA). Upon agonist binding, 

-Arrestin is recruited to the receptor, forcing the two fragments together to form active

-galactosidase, which hydrolyzes a substrate to generate light.[10]
Protocol Steps
  • Seeding: Plate PathHunter CHO-K1-GPR109A cells in 384-well white plates (5,000 cells/well) in Cell Plating Reagent. Incubate 24 hours.

  • Compound Addition: Add 5 µL of 5x concentration test compounds.

  • Incubation: Incubate for 90 minutes at RT. (Arrestin recruitment is slower than G-protein signaling).

  • Detection: Add 12 µL of Detection Reagent (Cell lysis buffer + Substrate).

  • Incubation: 60 minutes at RT (protect from light).

  • Readout: Measure Chemiluminescence (RLU).

Data Interpretation & Bias Calculation

To identify the "Ideal Derivative," we compare the potency (EC50) and Efficacy (Emax) across both assays.

Table 1: Interpretation of HTS Results

Compound ProfilecAMP Assay (Gi)Beta-Arrestin AssayClinical Prediction
Nicotinic Acid (Ref) High Potency (nM)High Potency (nM)Effective + Severe Flushing
Ideal Derivative High Potency No/Low Response Effective + No Flushing
False Positive Low PotencyLow PotencyInactive
Biased (Adverse) Low PotencyHigh PotencyFlushing without Efficacy

Bias Factor Calculation: To rigorously quantify bias, use the transduction coefficient (


) method or the simplified "Bias Factor":


A positive shift indicates G-protein bias.

Troubleshooting & Optimization

  • Edge Effects: TR-FRET is sensitive to evaporation. Use breathable seals during cell incubation, but foil seals during the detection incubation.

  • DMSO Tolerance: GPR109A assays are generally robust up to 1% DMSO. However, ensure the Forskolin challenge is calibrated in the presence of the same DMSO concentration used in screening.

  • Signal Drift: If Z' factor drops (< 0.5), check the IBMX concentration. Insufficient PDE inhibition causes high variability in the "Forskolin-only" control wells.

Figure 2: HTS Workflow Logic

HTS_Workflow cluster_Primary Primary Screen (Gi Potency) cluster_Secondary Secondary Screen (Safety) Library Compound Library (Nicotinic Acid Derivatives) cAMP_Assay TR-FRET cAMP Assay (+Forskolin +IBMX) Library->cAMP_Assay Filter1 Hit Selection (>50% Inhibition of cAMP) cAMP_Assay->Filter1 Arrestin_Assay Beta-Arrestin Recruitment Assay Filter1->Arrestin_Assay Active Hits Discard Discard Filter1->Discard Inactive Filter2 Bias Calculation (High Gi / Low Arrestin) Arrestin_Assay->Filter2 Lead Lead Candidates (Non-Flushing Agonists) Filter2->Lead Biased Ligands Filter2->Discard High Arrestin

Caption: Hierarchical screening funnel designed to filter for efficacy first, then select for safety (reduced flushing potential).

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.[11] Nature Medicine, 9(3), 352–355. Link

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634–3640. Link

  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice.[1][12] Journal of Clinical Investigation, 120(8), 2910–2919. Link

  • Revvity. (2024). LANCE Ultra cAMP Assay Principle and Protocols. Revvity Application Notes. Link

  • DiscoverX. (2017).[10] PathHunter® β-Arrestin Recruitment Assay Principle.[10][13] Eurofins DiscoverX User Manuals. Link

  • Molecular Devices. (2016). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay.[7] Application Note. Link

Sources

Application Notes & Protocols: Strategic Use of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid in the Synthesis of Potent NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the NLRP3 Inflammasome

The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. It is a multi-protein complex that, upon activation by a wide array of stimuli—ranging from pathogen-associated molecular patterns (PAMPs) to damage-associated molecular patterns (DAMPs)—triggers a cascade of inflammatory responses. This includes the activation of caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a host of chronic inflammatory and autoimmune diseases, making it a prime therapeutic target for drug discovery and development.

This guide provides a comprehensive overview and detailed protocols for the utilization of a key building block, 2-Methoxy-6-(trifluoromethyl)nicotinic acid , in the synthesis of novel NLRP3 inflammasome inhibitors. We will delve into the rationale behind its use, drawing from principles of medicinal chemistry, and provide a robust, step-by-step protocol for its application in amide bond formation, a crucial step in the synthesis of many small molecule inhibitors.

The Role of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid in Inhibitor Design

The structure of 2-Methoxy-6-(trifluoromethyl)nicotinic acid offers several strategic advantages for the design of potent and selective NLRP3 inhibitors. The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and can significantly enhance the metabolic stability of a compound due to the high bond energy of the C-F bond.[1] Furthermore, its strong electron-withdrawing nature can modulate the pKa of the molecule and influence binding interactions with the target protein. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and its position on the pyridine ring can be optimized to improve target engagement and pharmacokinetic properties.

The nicotinic acid scaffold itself is a versatile platform that allows for the introduction of diverse chemical functionalities through amide coupling at the carboxylic acid position. This enables the exploration of a wide range of chemical space to optimize potency, selectivity, and drug-like properties.

Physicochemical Properties of Key Reagents

A thorough understanding of the physicochemical properties of the starting materials is paramount for successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa
2-Methoxy-6-(trifluoromethyl)nicotinic acidC₈H₆F₃NO₃221.14266.5 ± 40.02.85 ± 0.10
6-(Trifluoromethyl)nicotinic acidC₇H₄F₃NO₂191.11259.3Not available

Note: Data is predicted or sourced from publicly available chemical databases.[2][3]

NLRP3 Inflammasome Activation Pathway

A foundational understanding of the NLRP3 inflammasome activation pathway is crucial for rational drug design. The activation is a two-step process:

  • Priming (Signal 1): This initial step is triggered by PAMPs or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-catalytic cleavage and activation of caspase-1.

Amide_Coupling_Workflow A 1. Dissolve Acid & Amine in anhydrous DMF B 2. Add DIPEA A->B C 3. Add HATU (portion-wise) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Work-up (EtOAc extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Sources

Application Notes & Protocols: A Framework for Assessing the Biological Efficacy of Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Lipid Modification - The Expanding Therapeutic Horizon of Nicotinic Acid

For over half a century, nicotinic acid (niacin or vitamin B3) has been a cornerstone in the management of dyslipidemia.[1][2] Its pharmacological utility stems from a robust ability to lower low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while concurrently being the most potent agent for raising high-density lipoprotein (HDL) cholesterol levels available.[1][2][3][4] The discovery of the G protein-coupled receptor 109A (GPR109A, also known as HCA2) as the primary receptor for nicotinic acid has significantly advanced our understanding of its mechanisms of action.[1][5]

Activation of GPR109A on adipocytes leads to a Gαi-mediated inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[6][7][8] This cascade suppresses lipolysis, reducing the release of free fatty acids from adipose tissue and, consequently, diminishing the substrate available for the hepatic synthesis of triglycerides and VLDL.[4][7]

However, the therapeutic landscape of nicotinic acid and its analogs is broader than lipid modulation alone. Emerging evidence highlights significant anti-inflammatory and anti-atherosclerotic effects that are, in part, independent of its lipid-lowering properties.[9][10] GPR109A is also expressed on various immune cells, including monocytes, macrophages, and dermal Langerhans cells.[3][9][11][12] Its activation in these cells can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory cytokines like TNF-α and monocyte chemoattractant protein-1 (MCP-1).[6][9][13]

This dual functionality presents a compelling rationale for the development of novel nicotinic acid analogs. The primary goal is to design molecules that retain or enhance the beneficial anti-inflammatory and lipid-modifying effects while mitigating the common, compliance-limiting side effect of flushing. This flushing response is also mediated by GPR109A, but through a distinct pathway involving prostaglandin D2 (PGD2) and E2 (PGE2) release from skin immune cells.[3][11][14][15]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the biological efficacy of novel nicotinic acid analogs. The protocols herein are designed to dissect the nuanced pharmacology of these compounds, from initial receptor engagement to downstream functional outcomes, both in vitro and in vivo.

Part 1: In Vitro Characterization of GPR109A Activation

The initial phase of evaluation focuses on quantifying the direct interaction of nicotinic acid analogs with the GPR109A receptor and characterizing the immediate downstream signaling events.

GPR109A Signaling Cascade

Activation of GPR109A by an agonist initiates two primary signaling pathways: the canonical G-protein pathway and the β-arrestin pathway. Understanding an analog's preference for one pathway over the other (biased agonism) is critical, as these pathways can mediate different physiological effects.[10][16][17]

GPR109A Signaling cluster_cytosol Cytosol Analog Analog GPR109A GPR109A Analog->GPR109A Binds G_protein Gαi/o GPR109A->G_protein Activates GRK GRK2 GPR109A->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits Inflammation Inflammation G_protein->Inflammation Modulates Lipolysis Lipolysis B_Arrestin β-Arrestin 3 GRK->B_Arrestin Recruits B_Arrestin->Inflammation Modulates Internalization Internalization B_Arrestin->Internalization Mediates ATP ATP cAMP cAMP ATP->cAMP AC converts PKA Protein Kinase A cAMP->PKA Activates PKA->Lipolysis Promotes

Caption: GPR109A Signaling Pathways.

Protocol: Gαi Pathway Activation - cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a hallmark of Gαi-coupled receptor activation.[7][8]

Principle: In a competitive immunoassay format, cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in signal from the tracer indicates an increase in intracellular cAMP. For Gαi-coupled receptors, cells are first stimulated with an agent like forskolin to elevate basal cAMP levels, allowing for the measurement of subsequent inhibition by the test compound.[18][19]

Materials:

  • HEK-293 or CHO cells stably expressing human GPR109A.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin.

  • Test nicotinic acid analogs and positive control (nicotinic acid).

  • cAMP assay kit (e.g., HTRF-based from Cisbio, or luminescence-based cAMP-Glo™ from Promega).[18][20]

  • 384-well white opaque plates.

Procedure:

  • Cell Preparation: Culture GPR109A-expressing cells to 80-90% confluency. Harvest cells using a non-enzymatic cell dissociation solution. Centrifuge and resuspend the cell pellet in assay buffer to the desired density (typically 2,500-10,000 cells/well).[21]

  • Compound Plating: Prepare serial dilutions of the nicotinic acid analogs and the positive control in assay buffer. Add 5 µL of each dilution to the 384-well plate.

  • Cell Seeding: Dispense 10 µL of the cell suspension into each well of the plate containing the compounds.

  • Forskolin Stimulation: Prepare a solution of forskolin in assay buffer. Add 5 µL to each well to achieve a final concentration that elicits approximately 80% of the maximal cAMP response (EC80), as predetermined in separate experiments.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF antibody-tracer mix or cAMP-Glo™ reagents). Incubate as specified.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader or luminometer).

  • Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the analog. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
IC50 The concentration of an analog that produces 50% of its maximal inhibition of cAMP production.150 nM
Emax The maximum percentage of inhibition achieved by the analog.95%
Protocol: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization, internalization, and G-protein-independent signaling.[16][17][22]

Principle: This protocol utilizes an enzyme fragment complementation (EFC) technology (e.g., DiscoverX PathHunter).[16] Cells are engineered to express GPR109A fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[16]

Materials:

  • PathHunter® GPR109A β-Arrestin cell line (DiscoverX).

  • Cell culture medium and supplements.

  • Test nicotinic acid analogs and positive control (nicotinic acid).

  • PathHunter® detection reagents.

  • 384-well white opaque plates.

Procedure:

  • Cell Plating: Seed the PathHunter® cells in a 384-well plate at a density recommended by the manufacturer and incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test analogs and positive control. Add the compounds to the wells containing the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Equilibrate the plate and detection reagents to room temperature. Add the PathHunter® detection reagents to each well.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the chemiluminescence on a plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log concentration of the analog. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Parameter Description Example Value
EC50 The concentration of an analog that produces 50% of its maximal effect.300 nM
Emax The maximum response achieved by the analog, relative to a reference agonist.85%

Part 2: Assessing Anti-Inflammatory Potential

A key therapeutic goal for novel nicotinic acid analogs is to retain or enhance the anti-inflammatory properties of the parent molecule.[9][23] These effects are largely mediated through GPR109A on immune cells.[9][10]

Protocol: Cytokine Release in Human Monocytic Cells

Principle: This assay measures the ability of nicotinic acid analogs to suppress the release of pro-inflammatory cytokines from immune cells, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1, following stimulation with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α.[6][9]

Materials:

  • Human PBMCs isolated from healthy donors or THP-1 cells.

  • RPMI-1640 medium with 10% FBS.

  • LPS or TNF-α.

  • Test nicotinic acid analogs and positive control (nicotinic acid).

  • ELISA kits for human TNF-α and IL-6.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well. For THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest period in fresh media.

  • Pre-treatment: Add serial dilutions of the test analogs to the cells and incubate for 1 hour at 37°C.

  • Inflammatory Challenge: Add LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each analog concentration compared to the LPS/TNF-α-only control. Determine the IC50 for each analog.

Analyte IC50 (Analog X) IC50 (Nicotinic Acid)
TNF-α 1.2 µM5.5 µM
IL-6 2.5 µM10.8 µM

Part 3: In Vivo Evaluation of Efficacy and Side Effect Profile

In vivo studies are essential to confirm the therapeutic potential and assess the safety of lead candidates in a complex physiological system.

Workflow for In Vivo Studies

InVivo_Workflow cluster_analysis Endpoint Analyses Start Start Animal_Model Select Animal Model (e.g., ApoE-/- or LDLR-/- mice) Start->Animal_Model Diet High-Fat/High-Cholesterol Diet Induction Animal_Model->Diet Grouping Randomize into Treatment Groups (Vehicle, Nicotinic Acid, Analogs) Diet->Grouping Dosing Chronic Dosing (e.g., 4-12 weeks) Grouping->Dosing Monitoring Monitor Body Weight & Health Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Lipid_Profile Plasma Lipid Profile (TC, TG, HDL, LDL) Endpoint->Lipid_Profile Flushing Flushing Assessment (Ear Redness/Temperature) Endpoint->Flushing Atherosclerosis Atherosclerotic Plaque Analysis (Aortic Root Staining) Endpoint->Atherosclerosis Inflammation_Markers Systemic Inflammation Markers (Plasma Cytokines) Endpoint->Inflammation_Markers End End Lipid_Profile->End Flushing->End Atherosclerosis->End Inflammation_Markers->End

Caption: General workflow for in vivo efficacy testing.

Protocol: Assessment of Lipid-Modifying Effects in a Dyslipidemia Model

Principle: Genetically modified mouse models, such as Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice, fed a high-fat diet develop dyslipidemia and atherosclerosis that mimics aspects of the human disease, providing a robust platform for evaluating lipid-lowering drugs.[24] Hamster models are also considered valuable due to similarities in lipid metabolism with humans.[25][26]

Materials:

  • ApoE-/- or LDLR-/- mice (8-10 weeks old).

  • High-fat/high-cholesterol diet (e.g., Western diet).

  • Vehicle control, nicotinic acid, and test analogs formulated for oral gavage.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Commercial kits for measuring total cholesterol (TC), triglycerides (TG), and HDL cholesterol.

Procedure:

  • Acclimation and Diet: Acclimate mice for one week, then place them on a high-fat diet for 4-6 weeks to induce dyslipidemia.

  • Baseline Measurement: Collect a baseline blood sample via tail vein or retro-orbital sinus to confirm hyperlipidemia.

  • Grouping and Dosing: Randomize mice into treatment groups (n=8-10 per group): Vehicle, Nicotinic Acid (e.g., 100 mg/kg/day), and various doses of the test analog. Administer treatments daily via oral gavage for 8-12 weeks.

  • Blood Collection: Collect blood samples at specified intervals (e.g., every 4 weeks) and at the end of the study. Separate plasma by centrifugation.

  • Lipid Analysis: Analyze plasma samples for TC, TG, and HDL-C using enzymatic colorimetric assays according to the kit manufacturer's instructions. LDL-C can be calculated using the Friedewald equation (if TG < 400 mg/dL) or measured directly. A fast protein liquid chromatography (FPLC) method can also be used for detailed lipoprotein profile analysis.[27]

  • Data Analysis: Compare the lipid levels in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Treatment Group Total Cholesterol (mg/dL) Triglycerides (mg/dL) HDL-C (mg/dL)
Vehicle 450 ± 35150 ± 2040 ± 5
Nicotinic Acid 320 ± 28105 ± 1565 ± 8
Analog X (50 mg/kg) 280 ± 25 95 ± 1275 ± 10**
p < 0.05, *p < 0.01 vs. Vehicle
Protocol: Flushing Assessment

Principle: The flushing response to nicotinic acid in mice can be quantified by measuring the increase in ear temperature and redness, which corresponds to cutaneous vasodilation.[3][11]

Procedure:

  • Dosing: Administer a single acute dose of the test analog, nicotinic acid, or vehicle to the mice.

  • Observation: Visually score ear redness at baseline and at various time points post-dosing (e.g., 15, 30, 60, 90 minutes). A scoring system can be used (e.g., 0 = no change, 1 = slight pink, 2 = red, 3 = dark red).

  • Temperature Measurement: At the same time points, measure the ear surface temperature using a non-contact infrared thermometer.

  • Data Analysis: Calculate the change in ear temperature from baseline for each group. Compare the flushing scores and temperature changes between groups. Analogs with a reduced flushing liability will show significantly lower scores and smaller temperature increases compared to nicotinic acid at equieffective lipid-lowering doses.

Conclusion

The experimental designs detailed in these application notes provide a rigorous, multi-faceted approach to evaluating the biological efficacy of novel nicotinic acid analogs. By systematically characterizing receptor engagement, downstream signaling, anti-inflammatory activity, and in vivo therapeutic effects, researchers can build a comprehensive profile of their candidate compounds. This structured methodology enables the identification of analogs with optimized therapeutic windows, specifically those that maximize the desired lipid-modifying and anti-inflammatory benefits while minimizing the undesirable flushing side effect, ultimately paving the way for the next generation of therapies targeting the GPR109A receptor.

References

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Sources

Quantitative Analysis of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid in Biological Matrices using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a compound of interest in pharmaceutical and agrochemical research, a robust and reliable analytical method is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note details a highly selective and sensitive method, developed in accordance with international bioanalytical method validation guidelines, and provides a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind key experimental choices is explained to empower researchers in adapting and troubleshooting the method for their specific needs.

Introduction

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a pyridine carboxylic acid derivative with potential applications in drug development and agrochemical industries. Its chemical structure, featuring a trifluoromethyl group and a methoxy substituent, imparts specific physicochemical properties that influence its biological activity and metabolic fate. Accurate quantification of this analyte in biological matrices is paramount for assessing its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical components of safety and efficacy evaluation.

LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and wide dynamic range. This application note describes a complete workflow for the quantification of 2-Methoxy-6-(trifluoromethyl)nicotinic acid, from sample preparation to data acquisition and analysis, designed to meet the rigorous standards of drug development professionals.

Analyte and Internal Standard Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust LC-MS/MS method.

Analyte: 2-Methoxy-6-(trifluoromethyl)nicotinic acid

PropertyValueSource
Chemical Structure COCCOCC1=C(C=CC(=N1)C(F)(F)F)C(=O)O
Molecular Formula C₁₁H₁₂F₃NO₄
Molecular Weight 279.22 g/mol
Predicted pKa ~3.0 (acidic)
Predicted logP ~2.5

Note: Predicted pKa and logP values are estimations from cheminformatics software (e.g., ACD/Labs, ChemAxon) and should be experimentally verified for highest accuracy.

Internal Standard (IS): 6-(Trifluoromethyl)nicotinic acid

The selection of an appropriate internal standard is critical for correcting for variability during sample preparation and analysis. A stable isotope-labeled (SIL) analog of the analyte is the ideal choice. However, in its absence, a close structural analog can be employed. 6-(Trifluoromethyl)nicotinic acid is a suitable choice due to its structural similarity to the analyte, ensuring comparable extraction efficiency and chromatographic behavior. It is also commercially available from various suppliers.[1][2]

PropertyValueSource
Chemical Structure C1=NC(C(F)(F)F)=CC=C1C(O)=O
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol

LC-MS/MS Method Parameters

The following parameters are a robust starting point for method development and optimization.

Liquid Chromatography

The acidic nature of the analyte (predicted pKa ~3.0) necessitates a mobile phase with a pH below this value to ensure it is in its neutral, more retained form on a reversed-phase column. The addition of formic acid to the mobile phase serves this purpose and also enhances protonation for positive ion electrospray ionization.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The predicted MRM transitions are based on in-silico fragmentation of the parent molecules.

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
2-Methoxy-6-(trifluoromethyl)nicotinic acid 280.1 [M+H]⁺To be determined by fragmentation prediction software or experimental infusionTo be optimized
6-(Trifluoromethyl)nicotinic acid (IS) 192.0 [M+H]⁺To be determined by fragmentation prediction software or experimental infusionTo be optimized

Rationale for Fragmentation: For nicotinic acid and its derivatives, a common fragmentation pathway involves the loss of the carboxylic acid group as CO₂ and H₂O, or cleavage of the bond between the pyridine ring and the carboxylic acid. The exact fragmentation will depend on the substituents and the collision energy. It is imperative to experimentally determine the optimal precursor-to-product ion transitions and collision energies by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Sample Preparation Protocol

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis, while efficiently extracting the analyte and internal standard. Given the predicted logP of ~2.5, both protein precipitation (PPT) and liquid-liquid extraction (LLE) are viable options. Here, we present a protocol for protein precipitation, which is a simpler and faster method.

Workflow for Plasma Sample Preparation:

G cluster_0 Sample Preparation A 1. Aliquot 100 µL of plasma sample B 2. Add 10 µL of Internal Standard working solution A->B C 3. Add 300 µL of cold Acetonitrile B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at 10,000 x g for 10 minutes at 4 °C D->E F 6. Transfer supernatant to a clean tube E->F G 7. Evaporate to dryness under nitrogen F->G H 8. Reconstitute in 100 µL of Mobile Phase A G->H I 9. Transfer to autosampler vial for LC-MS/MS analysis H->I

Caption: Protein Precipitation Workflow for Plasma Samples.

Detailed Steps:

  • Sample Thawing: Thaw plasma samples on ice to maintain stability.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 6-(Trifluoromethyl)nicotinic acid in 50:50 acetonitrile:water).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Acetonitrile is an effective precipitating agent for plasma proteins.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and internal standard.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40 °C. This step concentrates the sample and removes the organic solvent, which can improve chromatographic peak shape.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Method Validation

The developed method must be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the analyte concentration and the instrument response. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Workflow for Bioanalytical Method Validation:

G cluster_1 Method Validation J Selectivity & Specificity K Calibration Curve & Linearity J->K L Accuracy & Precision (Intra- & Inter-day) K->L M Recovery & Matrix Effect L->M N Stability (Freeze-Thaw, Bench-Top, Long-Term) M->N O Dilution Integrity N->O P Validation Report Generation O->P

Caption: Bioanalytical Method Validation Workflow.

Data Presentation

All quantitative data should be summarized in a clear and concise format.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
2-Methoxy-6-(trifluoromethyl)nicotinic acid 1 - 1000y = mx + c> 0.99

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1< 2080 - 120< 2080 - 120
Low QC 3< 1585 - 115< 1585 - 115
Mid QC 100< 1585 - 115< 1585 - 115
High QC 800< 1585 - 115< 1585 - 115

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of 2-Methoxy-6-(trifluoromethyl)nicotinic acid in plasma using LC-MS/MS. The described method, from sample preparation to data analysis, is designed to be robust, selective, and sensitive, meeting the stringent requirements for bioanalytical support in drug development. By understanding the rationale behind the experimental choices, researchers can confidently implement and adapt this method for their specific research needs.

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  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). [Link]

  • ACD/Labs. (n.d.). What is the pKa of my compound?. [Link]

  • ChemAxon. (n.d.). pKa Plugin. [Link]

Sources

Application Note: Advanced Crystallization Techniques for Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Foundation

Substituted nicotinic acids (e.g., 2-chloronicotinic acid, 6-hydroxynicotinic acid) represent a unique class of zwitterionic intermediates critical to the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceuticals. Their crystallization is governed by a delicate balance between ionization states and solvation energy. Unlike simple organic acids, the presence of the basic pyridine nitrogen alongside the acidic carboxyl group creates an amphoteric system where solubility is strictly pH-dependent.

The Zwitterionic Challenge

The primary challenge in crystallizing substituted nicotinic acids is their "U-shaped" solubility curve relative to pH.

  • Low pH (pH < pKa1): Protonated cation (

    
    ) – High Solubility.
    
  • High pH (pH > pKa2): Deprotonated anion (

    
    ) – High Solubility.
    
  • Isoelectric Point (pI): Neutral zwitterion (

    
    ) – Minimum Solubility .
    

Successful isolation requires precise manipulation of the solution state to target this solubility minimum (pI) while managing the kinetics of nucleation to prevent occlusion of inorganic salts (e.g., NaCl, NH4Cl).

Solubility Data Summary

Table 1: Solubility Trends for Nicotinic Acid Derivatives

SolventSolubility TrendPrimary Utility
Water (pH ~ pI) Low (e.g., ~18 g/L for NA at 20°C)Anti-solvent / Yield generation
Water (High/Low pH) Very High (>150 g/L)Dissolution / Reaction medium
Ethanol (Hot) HighRecrystallization / Purification
Ethanol (Cold) LowYield generation
DMSO/DMF Very HighInitial dissolution for difficult derivatives
Acetone LowAnti-solvent

Part 2: Primary Technique – Reactive pH-Shift Crystallization

This is the industry-standard method for isolating substituted nicotinic acids from hydrolysis mixtures (e.g., alkaline hydrolysis of 3-cyanopyridines).

The Mechanism

The process involves driving the molecule from a soluble ionic state (usually a sodium or ammonium salt) to its insoluble zwitterionic form by precise acid addition.

Detailed Protocol

Objective: Isolate 2-Chloronicotinic Acid (2-CNA) from a sodium 2-chloronicotinate solution with >98% purity.

Reagents:

  • Crude Sodium 2-chloronicotinate solution (approx. 15-20 wt%).

  • Hydrochloric Acid (37% or 6M).

  • Deionized Water.

Step-by-Step Workflow:

  • Clarification (Critical for Purity):

    • Heat the sodium salt solution to 50°C.

    • Perform activated carbon filtration (0.5 wt% carbon) to remove oligomers and colored impurities.

    • Why: Impurities act as heterogenous nucleation sites, leading to uncontrolled particle size distribution (PSD).

  • Initial Acidification (Metastable Zone Entry):

    • Slowly dose HCl into the filtrate under agitation (200 RPM).

    • Target pH: 6.0 – 5.5.

    • Observation: Solution remains clear. We are approaching the metastable limit but have not crossed it.

  • Seeding (Polymorph Control):

    • Add 0.5 wt% pure seed crystals of the desired polymorph (usually the stable triclinic or monoclinic form depending on the derivative).

    • Why: Substituted nicotinic acids are prone to "oiling out" or forming metastable polymorphs if nucleation is spontaneous.

  • Controlled Crystallization (The "Shift"):

    • Continue HCl addition at a controlled rate (e.g., 1 mL/min per L of reactor volume).

    • Stop Point: The target is the Isoelectric Point (pI). For 2-CNA, this is typically pH ~2.5 - 3.0.

    • Note: Do not overshoot to pH < 1.0, or the cationic species (

      
      ) will form, redissolving the product.
      
  • Aging (Ostwald Ripening):

    • Hold slurry at the final pH for 2–4 hours under gentle stirring.

    • Cool to 5°C to maximize yield.

  • Filtration & Wash:

    • Filter the white precipitate.

    • Displacement Wash: Wash with 2x cake volumes of ice-cold water (pH adjusted to 3.0). This removes trapped NaCl without dissolving the product.

Process Visualization

The following diagram illustrates the logic flow for the pH-shift crystallization process.

pH_Shift_Crystallization Start Alkaline Salt Solution (Na-Nicotinate Derivative) Clarify Clarification (Activated Carbon/Filtration) Start->Clarify Acid_Add_1 Acid Addition Phase 1 (Target pH 6.0) Clarify->Acid_Add_1 Remove insolubles Seed Seeding (0.5 wt% Pure Crystals) Acid_Add_1->Seed Supersaturation onset Acid_Add_2 Acid Addition Phase 2 (Target pI ~3.0) Seed->Acid_Add_2 Controlled growth Aging Aging & Cooling (Ostwald Ripening) Acid_Add_2->Aging Maximize Yield Isolation Filtration & pH-Adjusted Wash Aging->Isolation

Figure 1: Workflow for Reactive pH-Shift Crystallization of Nicotinic Acid Derivatives.

Part 3: Secondary Technique – Cooling Recrystallization

While pH shift is used for isolation, cooling crystallization is the method of choice for purification to pharmaceutical standards (API grade).

Solvent Selection Strategy

Substituted nicotinic acids often exhibit steep solubility curves in water/alcohol mixtures.

  • Solvent A (Good): Hot Water or Methanol.[1]

  • Solvent B (Poor): Cold Water or Acetone.

Protocol: Recrystallization of 6-Hydroxynicotinic Acid

Objective: Purify crude 6-HNA to >99.5% assay.

  • Dissolution:

    • Suspend crude solid in Water:Ethanol (80:20 v/v).

    • Heat to reflux (approx. 85°C).

    • Add solvent until full dissolution is achieved.

    • Safety: Ensure reflux condenser is active to prevent solvent loss.

  • Polishing Filtration:

    • Filter hot (using a heated funnel) to remove mechanical impurities.

  • Controlled Cooling:

    • Rate: 0.5°C/min.

    • Rapid cooling leads to needle-like crystals with poor flow properties and high mother liquor inclusion.

    • Slow cooling (cubic cooling profile) promotes the formation of prismatic blocks.

  • Harvest:

    • Filter at 5°C.

    • Dry under vacuum at 60°C. Note: Nicotinic acids can sublime; do not exceed 80°C under high vacuum.

Part 4: Troubleshooting & Optimization

"Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form upon acidification or cooling. Cause: The system enters the metastable zone too deeply (high supersaturation) where the amorphous/liquid phase is energetically favored over the crystalline phase. Solution:

  • Seed early: Add seeds at the very first sign of turbidity or slightly before.

  • Reduce Concentration: Dilute the starting solution by 10-20%.

  • Increase Temperature: Perform the acidification at higher temperature (e.g., 60°C), then cool after crystals have formed.

Agglomeration

Symptom: Crystals form hard clumps that trap impurities. Cause: Mixing intensity is too low, or acid addition is too fast creating local hot-spots of high supersaturation. Solution:

  • Sub-surface Addition: Feed the acid through a dip tube directly into the impeller zone (high shear region) rather than dripping on top.

  • Improve Hydrodynamics: Use a pitched-blade turbine (PBT) for axial flow.

Polymorph Control

Substituted nicotinic acids are notorious for polymorphism (e.g., Nicotinamide has 9 forms).

  • Screening: Always verify the crystal form using Powder X-Ray Diffraction (PXRD).

  • Control: Temperature and solvent choice dictate the form. For example, crystallizing 2-anilinonicotinic acid from methanol vs. ethyl acetate yields different conformers.

Part 5: Decision Matrix for Solvent Selection

Use the following logic tree to select the appropriate solvent system for your specific derivative.

Solvent_Selection Start Start: Select Derivative Check_Sol Is it Water Soluble (Neutral pH)? Start->Check_Sol Yes_Sol Yes (e.g., Nicotinamide) Check_Sol->Yes_Sol High Solubility No_Sol No (e.g., 2-Cl-Nicotinic Acid) Check_Sol->No_Sol Low Solubility Method_Cool Cooling Crystallization (Ethanol/IPA) Yes_Sol->Method_Cool Check_pK Check pKa / pI No_Sol->Check_pK Method_pH Reactive pH-Shift (Water + HCl/NaOH) Check_pK->Method_pH Stable in Acid/Base Method_AS Anti-Solvent (DMSO + Water) Check_pK->Method_AS Thermally Labile

Figure 2: Decision Tree for Solvent and Method Selection.

References

  • Lonza Ltd. "Process for the production of nicotinic acid." US Patent 4144238.[2] Link

  • Li, X., et al. "Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization."[3] ChemRxiv, 2020.[3] Link

  • Esteves, C., et al. "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 2023, 13, 1062. Link

  • M.R. Caira. "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry, 1998. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid." PubChem, 2023. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid . This guide prioritizes the Ester-Intermediate Strategy , which consistently delivers higher yields and purity compared to direct substitution on the carboxylic acid.

Case ID: OPT-YIELD-2M6TF Topic: Yield Optimization & Troubleshooting for


 Methoxylation
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Route" Strategy

Direct nucleophilic aromatic substitution (


) on 2-chloro-6-(trifluoromethyl)nicotinic acid  often results in suboptimal yields (40–60%) due to the electronic deactivation caused by the carboxylate anion (

) formed under basic conditions. The carboxylate group repels the incoming methoxide nucleophile and reduces the electrophilicity of the pyridine ring.

To maximize yield (>85%) and purity, we recommend a three-step "Ester-Activation" protocol :

  • Esterification : Convert the acid to a methyl ester to prevent carboxylate formation and increase ring electrophilicity.

  • 
     Substitution : Displacement of the chlorine by sodium methoxide (NaOMe).
    
  • Saponification : Mild hydrolysis to the final acid.

Optimized Experimental Protocol

Step 1: Esterification

Objective: Activate the substrate for nucleophilic attack.

  • Reagents: 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq), Methanol (anhydrous).
    
  • Procedure:

    • Dissolve starting material in anhydrous MeOH (0.5 M).

    • Cool to 0°C. Add

      
       dropwise (exothermic).
      
    • Reflux for 3 hours. Monitor by TLC/LCMS.

    • Concentrate in vacuo to yield Methyl 2-chloro-6-(trifluoromethyl)nicotinate .

    • Note: This intermediate can often be used directly without column purification if purity is >95%.

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Install the methoxy group with high regioselectivity.

  • Reagents: Methyl ester intermediate (1.0 eq), Sodium Methoxide (NaOMe, 1.2 eq, 25% wt in MeOH), Anhydrous Methanol.

  • Procedure:

    • Dissolve the methyl ester in anhydrous MeOH (0.5 M).

    • Add NaOMe solution dropwise at 0°C to prevent exotherms/degradation.

    • Warm to room temperature and stir for 1 hour.

    • Critical Checkpoint: If conversion is <90%, heat to 50°C. Avoid vigorous reflux if possible to prevent side reactions.

    • Quench with dilute acetic acid (to pH 7) and concentrate.

    • Partition between Ethyl Acetate and Water. The organic layer contains Methyl 2-methoxy-6-(trifluoromethyl)nicotinate .

Step 3: Saponification (Hydrolysis)

Objective: Reveal the carboxylic acid without cleaving the ether.

  • Reagents: Methyl 2-methoxy intermediate, Lithium Hydroxide (

    
    , 2.0 eq), THF/Water (3:1).
    
  • Procedure:

    • Dissolve ester in THF/Water.

    • Add LiOH and stir at room temperature (2–4 hours).

    • Workup (Crucial for Yield):

      • Wash the basic aqueous solution with Dichloromethane (DCM) to remove non-acidic impurities (unreacted ester, side products).

      • Acidify the aqueous phase carefully to pH 3–4 using 1N HCl. Do not use concentrated HCl or heat , as this may hydrolyze the methoxy group to a hydroxyl (pyridone).

      • Collect the white precipitate via filtration.

Troubleshooting Dashboard

Use this guide to diagnose specific yield-killing issues.

SymptomProbable CauseCorrective ActionMechanism/Logic
Yield < 50% (Direct Acid Route) Carboxylate Deactivation Switch to the Ester Protocol (Section 2).The

group is electron-rich, repelling the

nucleophile and deactivating the ring toward

.
Impurity: "M+16" peak (Hydroxy/Pyridone) Water Contamination Use Anhydrous Methanol and dry glassware.Water competes with methoxide as a nucleophile. Hydroxide attacks the 2-position to form the thermodynamic pyridone product [1].
Incomplete Conversion Old Reagents Titrate or replace NaOMe .Solid NaOMe absorbs moisture rapidly, becoming NaOH. Use fresh 25% wt solution in MeOH.
Product Loss during Workup pH Mismanagement Acidify aqueous layer only to pH 3-4 .The product is amphoteric/zwitterionic? No, but very low pH (<1) can increase water solubility or cause decomposition. pH 3-4 ensures precipitation of the free acid.
Regioselectivity Issues Incorrect Starting Material Verify starting material is 2-chloro , not 6-chloro.In 2,6-dichloro substrates, the 2-position is more reactive due to the ortho-EWG (Ester/Acid) effect. Ensure correct isomer if making precursor [2].

Mechanistic Visualization

The following diagram illustrates the reaction pathways, highlighting the difference between the "Direct Route" (High Risk) and the "Ester Route" (High Yield).

G Start 2-Chloro-6-(CF3) Nicotinic Acid Ester Methyl 2-Chloro-6-(CF3) Nicotinate Start->Ester SOCl2, MeOH (Activation) Target Target: 2-Methoxy-6-(CF3) Nicotinic Acid Start->Target NaOMe (Direct) (Slow, Low Yield) Impurity Impurity: 2-Hydroxy-6-(CF3) Nicotinic Acid (Pyridone) Start->Impurity H2O present MethoxyEster Methyl 2-Methoxy-6-(CF3) Nicotinate Ester->MethoxyEster NaOMe, MeOH (Fast SnAr) Ester->Impurity H2O / NaOH (Side Rxn) MethoxyEster->Target LiOH, THF/H2O (Mild Hydrolysis)

Caption: Pathway comparison showing the activation of the pyridine ring via esterification (Blue Path) versus the sluggish direct substitution (Red Dashed Path) and potential hydrolysis risks (Yellow).

Frequently Asked Questions (FAQ)

Q: Can I perform this reaction in one pot without isolating the ester? A: Yes. You can reflux the acid in MeOH/H2SO4 to form the ester, neutralize with excess NaOMe (enough to neutralize H2SO4 + perform substitution), and then add water/NaOH to hydrolyze. However, isolating the intermediate ester (even via simple evaporation) allows you to remove water/acid traces that generate the 2-hydroxy impurity.

Q: Why is the 2-position substituted and not the 6-position? A: If you start with 2-chloro-6-(trifluoromethyl)nicotinic acid , the leaving group (Cl) is at the 2-position. The


 group at the 6-position is not a good leaving group under these conditions. If starting from a 2,6-dichloro precursor, the 2-position is more activated for 

because it is ortho to the electron-withdrawing carboxyl/ester group, whereas the 6-position is meta to it [3].

Q: Is the trifluoromethyl (


) group stable to these conditions? 
A:  Generally, yes. The 

group on a pyridine ring is stable to NaOMe reflux and mild acid/base hydrolysis. However, avoid extremely harsh conditions (e.g., concentrated sulfuric acid at >100°C or lithium aluminum hydride), which could degrade the

moiety [4].

Q: I see a byproduct with a similar retention time. What is it? A: It is likely the 2-hydroxy (pyridone) derivative. This forms if your methanol is "wet" or if hydroxide is generated from moisture in the NaOMe. This impurity is very difficult to separate from the product by extraction as both are acidic. Recrystallization from Ethanol/Water is usually effective for purification.

References

  • Nucleophilic Aromatic Substitution on Pyridines: Organic Chemistry Portal.

    
    )." Available at: [Link]
    
  • Regioselectivity in Pyridines: Schlosser, M., et al. "Regioselective derivatization of chloropyridines." Journal of Organic Chemistry.
  • Synthesis of 2-Methoxy-Nicotinic Acid Derivatives : National Institutes of Health (NIH) / PubChem. "2-Methoxy-6-(trifluoromethyl)nicotinic acid - Compound Summary." Available at: [Link]

  • Stability of Trifluoromethyl Groups: Chemical Reviews. "Fluorine in Medicinal Chemistry." (Confirming stability of Ar-CF3 in standard basic workups).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-6-(trifluoromethyl)nicotinic acid and Sodium Methoxide before handling.

Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-CF3-NIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for 2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS: 380355-55-5). This intermediate is critical in the synthesis of agrochemicals and fluorinated kinase inhibitors. Its purification presents a unique dichotomy: the trifluoromethyl group (-CF₃) imparts significant lipophilicity and alters solubility, while the 2-methoxy group (-OMe) introduces a lability risk toward hydrolysis, potentially generating the difficult-to-remove 2-pyridone impurity.

This guide moves beyond standard protocols, addressing the specific physicochemical behaviors that cause yield loss and purity failure in this specific scaffold.

Module 1: Acid-Base Extraction & pH Control

Q: I am experiencing low recovery during acid-base extraction. The product seems to "oil out" rather than precipitate. What is happening?

A: You are likely encountering the "Fluorine Phase" effect combined with incorrect pH targeting.

The Mechanism: Unlike simple nicotinic acids, the 6-trifluoromethyl group drastically lowers the water solubility of the protonated acid and increases its affinity for organic oils. If you acidify a basic aqueous solution of this product too quickly or without an organic cosolvent, the product forms a supersaturated oil (an emulsion) rather than a crystalline solid.[1]

Troubleshooting Protocol:

  • Do not acidify to pH 1.0 immediately. The pKa of this acid is lower than nicotinic acid (approx. pKa ~3.2–3.[1]5) due to the electron-withdrawing -CF₃ group. However, pushing the pH to 1.0 increases the ionic strength so rapidly that it forces the "oiling out."

  • The "Controlled Descent" Method:

    • Start with your alkaline hydrolysate (pH > 10).[1]

    • Wash this aqueous phase with Dichloromethane (DCM) or MTBE first.[1] This removes non-acidic impurities (unreacted starting materials).[1]

    • Crucial Step: Add a "seed" solvent.[1] Add 5-10% volume of Ethanol or Isopropanol to the aqueous phase before acidification.

    • Slowly add 2M HCl or H₂SO₄ until you reach pH 4.0 .[1] Pause.

    • Continue dropwise to pH 2.5–3.0 .[1] The presence of the alcohol prevents oiling and encourages nucleation of the solid.

Q: My aqueous layer is still milky after extraction. How do I recover the remaining product?

A: The -CF₃ group acts as a surfactant. The fluorinated tail can form micelle-like aggregates.

  • Solution: Add NaCl (Brine) to saturation.[1] The "Salting Out" effect is particularly strong for fluorinated organics.

  • Solvent Switch: If using Ethyl Acetate (EtOAc), switch to 2-MeTHF (2-Methyltetrahydrofuran).[1] It has higher lipophilicity and better extraction efficiency for fluorinated acids.

Module 2: The "Pyridone" Impurity (Critical)

Q: HPLC shows a persistent impurity (RRT ~0.[1]8) that increases when I heat the reaction. It has a mass of M-14. What is it?

A: You have generated 6-(trifluoromethyl)-2-pyridone-3-carboxylic acid (the 2-hydroxy tautomer).

The Science: This is the most common failure mode for 2-methoxy-nicotinic acids. Under acidic conditions and heat, the ether oxygen is protonated, and water acts as a nucleophile to displace the methyl group (O-demethylation). This forms the 2-hydroxy derivative, which immediately tautomerizes to the thermodynamically stable 2-pyridone .

Visualizing the Pathway:

ImpurityPathway cluster_prevention Prevention Strategy Target Target Molecule 2-Methoxy-6-(CF3)nicotinic acid Protonated Protonated Ether Intermediate Target->Protonated + H+ (Acidic pH) Impurity CRITICAL IMPURITY 2-Pyridone Derivative (2-Hydroxy Tautomer) Protonated->Impurity + Heat (>60°C) + H2O (Hydrolysis) Control Keep pH > 2.0 Temp < 40°C during workup

Caption: Mechanism of O-demethylation leading to the difficult-to-remove Pyridone impurity.

Remediation Protocol: Once formed, the Pyridone is difficult to remove because it is also an acid.

  • Prevention is key: Never boil this product in acidic water (e.g., during HCl acidification).[1] Keep temperature < 10°C during acidification.

  • Purification: The Pyridone is significantly less soluble in non-polar solvents than the target Methoxy compound.

    • Dissolve the crude solid in Toluene or Heptane/EtOAc (9:1) at reflux.[1]

    • The Pyridone often remains undissolved (or precipitates first upon slight cooling).[1] Filter it off while hot.[1]

    • Crystallize the target product from the filtrate.[2]

Module 3: Thermal Stability & Decarboxylation

Q: I dried the product in a vacuum oven at 80°C, and the purity dropped. Did it decompose?

A: Yes. You likely triggered decarboxylation. [1]

The Science: Electron-deficient pyridine rings (especially those with -CF₃ and -COOH) are prone to thermal decarboxylation. The electron-withdrawing groups destabilize the carboxylate bond, facilitating the loss of CO₂ to form 2-methoxy-6-(trifluoromethyl)pyridine.

Data: Thermal Stability Limits

ParameterSafe LimitDanger ZoneConsequence
Drying Temp < 45°C> 65°CLoss of CO₂ (Decarboxylation)
Acidic Hydrolysis < 50°C> 80°CFormation of Pyridone (Demethylation)
Storage Ambient (Dark)Light/HeatSlow degradation

Recommendation:

  • Dry under high vacuum (> 10 mbar) at 40°C max .

  • Use a desiccant (P₂O₅) in the vacuum oven to accelerate drying without heat.[1]

Module 4: Master Purification Workflow

This decision tree outlines the logical flow for purifying crude reaction mixtures containing this specific scaffold.

PurificationLogic Crude Crude Reaction Mixture (Ester Hydrolysis) BaseExtract 1. Dissolve in 1M NaOH (pH > 10) 2. Wash with DCM Crude->BaseExtract PhaseSep Phase Separation BaseExtract->PhaseSep OrgWaste Organic Layer (Unreacted SM, Neutral Impurities) PhaseSep->OrgWaste Discard AqLayer Aqueous Layer (Product as Na-Salt) PhaseSep->AqLayer Keep Acidification Controlled Acidification Add 5% IPA -> Adjust pH to 3.0 Temp < 10°C AqLayer->Acidification Precipitate Precipitate Formed? Acidification->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes (Solid) Extract Extract with 2-MeTHF Concentrate < 40°C Precipitate->Extract No (Oiling/Emulsion) Recryst Recrystallization Solvent: Toluene/Heptane (Removes Pyridone) Filter->Recryst Extract->Recryst Final Pure Product Dry at 40°C Vac Recryst->Final

Caption: Integrated purification workflow prioritizing pH control and thermal safety.

References

  • Vertex AI Search. (2025).[1] Purification of nicotinic acid - US3037987A. Google Patents. 1]

  • National Institutes of Health (NIH). (2025).[1] Preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed.[1][3] ]">https://pubmed.ncbi.nlm.nih.gov[1]

  • PubChem. (2025).[1][3] 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid Compound Summary. National Library of Medicine. [Link]1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine derivatives.

Sources

Technical Support Center: Catalyst Selection for Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted nicotinic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection for this important class of molecules. Substituted nicotinic acids are pivotal structural motifs in pharmaceuticals and agrochemicals, and their efficient synthesis is paramount.[1]

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the lab.

Section 1: Foundational Strategy & Catalyst Selection FAQs

This section addresses high-level decisions that dictate the overall synthetic approach.

Q1: What are the primary catalytic strategies for synthesizing substituted nicotinic acids, and how do I choose the right one?

The choice of strategy hinges on your target molecule's substitution pattern and the availability of starting materials. There are two main approaches:

  • De Novo Synthesis (Ring Construction): This involves building the pyridine ring from acyclic precursors. This is advantageous when complex, polysubstituted cores are needed that are not easily accessible from commercial starting materials.[1] The Bohlmann-Rahtz synthesis is a classic example.

  • Core Functionalization (Post-Modification): This is the more common approach, where a pre-existing, often halogenated, nicotinic acid core is modified. This strategy is ideal for creating libraries of analogues by varying a specific substituent. Palladium- and Nickel-catalyzed cross-coupling reactions are the workhorses of this approach.[1]

Decision Workflow:

Synthesis Strategy Selection start Define Target Substituted Nicotinic Acid q1 Is the required substitution pattern commercially available? start->q1 strategy1 Pursue Core Functionalization Strategy q1->strategy1 Yes strategy2 Consider De Novo Synthesis Strategy q1->strategy2 No coupling_type What type of bond is being formed? strategy1->coupling_type cc_bond C-C Bond coupling_type->cc_bond cn_bond C-N Bond coupling_type->cn_bond other_bond Other coupling_type->other_bond ... suzuki Suzuki Coupling (Pd or Ni catalyst) cc_bond->suzuki buchwald Buchwald-Hartwig (Pd catalyst) cn_bond->buchwald Suzuki Troubleshooting start Low Yield in Suzuki Coupling q1 Was the reaction run under an inert atmosphere? start->q1 sol1 Degas solvents and re-run under Ar/N2. Check for leaks. q1->sol1 No q2 Are the reagents (catalyst, base, SM) of high purity? q1->q2 Yes sol1->start sol2 Use fresh, high-purity reagents. Dry base and solvents. q2->sol2 No q3 Is the base appropriate (e.g., K2CO3, K3PO4)? q2->q3 Yes sol2->start sol3 Switch to a different base (e.g., Cs2CO3). Ensure it is dry and powdered. q3->sol3 No q4 Is the ligand choice optimal for the substrate? q3->q4 Yes sol3->start sol4 Screen different phosphine ligands (e.g., SPhos, XPhos for challenging substrates). q4->sol4 No success Reaction Optimized q4->success Yes sol4->start

Caption: A systematic flowchart for troubleshooting a failed Suzuki coupling reaction.

Q4: How do I choose the right ligand and base for my palladium catalyst?

The ligand and base are not accessories; they are critical modulators of the catalyst's activity and selectivity.

  • Ligands: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. [2] * For simple aryl bromides: Triphenylphosphine (PPh₃) is a classic, cost-effective choice.

    • For challenging substrates (e.g., sterically hindered or electron-rich/poor): Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are required. These ligands promote the formation of a monoligated, highly active Pd(0) species. [2]* Bases: The base is crucial for activating the boronic acid in the transmetalation step of the Suzuki cycle.

    • Inorganic Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common. The choice can affect reaction rate and side reactions. K₃PO₄ is often a good starting point. [1] * Organic Bases: In some cases, particularly for sensitive substrates, an organic base like triethylamine (TEA) may be used, though this is less common for Suzuki reactions.

Q5: My reaction starts well but then stalls. Is my catalyst deactivating? What causes this and how can I prevent it?

Catalyst deactivation is a major cause of incomplete conversion. [3][4]In the context of nicotinic acid synthesis, there are several specific mechanisms to consider.

  • Poisoning by the Pyridine Nitrogen: The lone pair on the nitrogen atom of the nicotinic acid ring can coordinate strongly to the palladium center, effectively acting as an inhibitor and poisoning the catalyst. [1] * Solution: Use ligands that are bulky enough to sterically shield the palladium center, making it less accessible to coordination by the product or starting material. This is another reason why modern biaryl phosphine ligands are so effective.

  • Thermal Degradation (Sintering): At high temperatures, fine palladium nanoparticles can agglomerate into larger, less active clusters. [3][5]This reduces the available catalytic surface area.

    • Solution: Run the reaction at the lowest effective temperature. If high temperatures are required, ensure the catalyst is on a robust support or use a highly stable molecular catalyst complex.

  • Fouling by Coke/Polymers: At high temperatures, organic molecules can decompose on the catalyst surface, forming a layer of carbonaceous material ("coke") that blocks active sites. [4][6] * Solution: Lower the reaction temperature and ensure high-purity reagents. Conditioning the feedstock to remove potential coke precursors can also help. [6]

Section 3: Experimental Protocols & Data

Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol provides a robust starting point for the synthesis of 5-arylnicotinic acids.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)

  • 1,4-Dioxane and Water (10:1 v/v), degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere. [1]3. Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask against a positive flow of argon.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction with 1M HCl until the pH is ~3-4. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Catalytic Cycle Visualization:

Suzuki Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_diaryl Ar-Pd(II)L2-Ar' tm->pd2_diaryl re Reductive Elimination pd2_diaryl->re re->pd0 product Ar-Ar' (Product) re->product aryl_halide Ar-X (Nicotinic Acid-Br) aryl_halide->oa boronic_acid Ar'-B(OH)2 + Base boronic_acid->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [7]

Section 4: References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (2025). Frontiers Media S.A..

  • Troubleshooting common issues in nicotinaldehyde synthesis. (n.d.). BenchChem.

  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. (n.d.). BenchChem.

  • Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid. (n.d.). BenchChem.

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC.

  • Nicotinic acid synthesis. (n.d.). ChemicalBook.

  • Technical Support Center: Optimizing the Bromination of Nicotinic Acid. (n.d.). BenchChem.

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.

  • Synthesis and characterization of the Ni catalyst. (n.d.). ResearchGate.

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.

  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA.

  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. (2024). ScienceDirect.

  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (n.d.). PMC.

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI.

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.

  • Nickel-based Catalysts. (n.d.). Sigma-Aldrich.

  • Supported Ni Single-Atom Catalysts: Synthesis, Structure, and Applications in Thermocatalytic Reactions. (n.d.). MDPI.

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2008). ResearchGate.

  • (PDF) Synthesis of nicotinic acid. (n.d.). ResearchGate.

  • Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns | Request PDF. (n.d.). ResearchGate.

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). (2022). YouTube.

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace.

  • Metal‐Catalyzed C H Activation for the Synthesis and Applications of Polysubstituted Quaternary Ammonium Salts | Request PDF. (n.d.). ResearchGate.

  • Catalyst deactivation. (2021). YouTube.

  • Deactivation of Reforming Catalysts. (n.d.). ResearchGate.

  • Nickel Catalyzed C-H Functionalization: Development, Application and Mechanistic Investigation. (n.d.). University of Michigan Library.

  • Nicotinamide adenine dinucleotide. (n.d.). Wikipedia.

  • Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. (n.d.). ACS Publications.

  • Ligand Design in Catalyst Development. (2020). YouTube.

  • [ON THE PROBLEM OF NICOTINIC ACID SIDE-EFFECTS]. (n.d.). PubMed.

Sources

Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Overview

The synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of the precursor 2-Chloro-6-(trifluoromethyl)nicotinic acid using a methoxide source (NaOMe).

While this reaction appears straightforward, the 6-trifluoromethyl (CF₃) group and the 3-carboxylic acid moiety create a unique electronic environment. The CF₃ group is strongly electron-withdrawing (


), activating the ring for nucleophilic attack at the ortho (2-position) and para (4-position) sites relative to itself. However, the solvent choice dictates the kinetics , solubility of the dianion intermediate , and the impurity profile  (specifically hydrolysis to the 2-hydroxy-pyridone derivative).
The Core Challenge: Solvent-Nucleophile Interaction
  • Protic Solvents (e.g., Methanol): Form hydrogen bonds with the methoxide anion (MeO⁻), creating a "solvent cage" that reduces nucleophilicity. Reaction requires higher temperatures (reflux).

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Solvate the cation (Na⁺) but leave the methoxide anion "naked" and highly reactive. Reaction is faster but prone to over-reaction and difficult workups.

Standardized Protocol (The "Golden Route")

This protocol balances rate and purity, utilizing a methanol reflux system which is most robust for scale-up.

Reagents:

  • Start Material (SM): 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 30% wt in MeOH (3.5 eq)

  • Solvent: Anhydrous Methanol (10 V)

Workflow:

  • Charge the reaction vessel with SM and Methanol under N₂ atmosphere.

  • Cool to 0–5°C (Exothermic deprotonation event).

  • Add NaOMe solution dropwise. Note: You need >2.0 eq because the first equivalent is consumed by the carboxylic acid proton.

  • Heat to reflux (65°C) for 6–12 hours. Monitor by HPLC.

  • Quench/Workup: Cool to RT. Concentrate to remove bulk MeOH. Dilute with water.[1] Acidify to pH 3–4 with HCl. Precipitate forms.[2] Filter and dry.[2][3]

Troubleshooting Guides & FAQs

Module A: Reaction Kinetics & Conversion

Q1: My reaction is stalled at 60% conversion after 24 hours in THF. Why? A: This is a solubility and solvation issue.

  • Solubility: The starting material is an acid. In THF, adding NaOMe forms the sodium carboxylate salt, which often precipitates as a gum or thick slurry, preventing the second equivalent of methoxide from attacking the C-Cl bond.

  • Ion Pairing: THF is a low-dielectric solvent. The Na⁺ and MeO⁻ exist as tight ion pairs, significantly reducing the nucleophilicity of the methoxide.

  • Fix: Switch to Methanol (reflux) or add a cosolvent like DMF (10-20% v/v) to solubilize the salt and dissociate the ion pair.

Q2: Can I use DMF or DMSO to speed up the reaction? A: Yes, but with extreme caution. In dipolar aprotic solvents (DMF, DMSO, NMP), the reaction rate can increase by orders of magnitude (often 100x faster) because the methoxide anion is "naked" (unsolvated).

  • Risk: This high reactivity can lead to decarboxylation at high temperatures or attack at the 4-position if not perfectly regioselective.

  • Recommendation: If using DMF, lower the temperature to 0–20°C. Do not reflux.

Module B: Impurity Profile (The "Hydrolysis" Trap)

Q3: I am detecting a major impurity at RRT 0.85 (Mass M+1 = 208). What is it? A: This is likely 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (or its tautomer, the pyridone).

  • Cause: Water in the system.[1] The hydroxide ion (OH⁻) is a smaller, harder nucleophile than methoxide and competes for the SNAr reaction.

  • Source: Wet Methanol, hygroscopic NaOMe powder, or atmospheric moisture.

  • Fix: Ensure MeOH water content is <0.05% (Karl Fischer). Use a drying tube. If using solid NaOMe, ensure it hasn't turned to "goo" (absorbed water).

Q4: Why does the impurity increase when I extend the reaction time? A: If the reaction mixture is basic and contains trace water, the product (2-methoxy ether) can undergo ether cleavage (hydrolysis) back to the pyridone, especially at high temperatures.

  • Fix: Stop the reaction immediately upon consumption of SM. Do not "soak" the reaction overnight if conversion is complete.

Module C: Workup & Isolation

Q5: Upon acidification, I get a sticky oil instead of a solid. How do I crystallize it? A: This "oiling out" occurs when the product is protonated in the presence of residual organic solvent (MeOH/DMF).

  • Fix:

    • Distill off the Methanol before acidification. The system should be mostly aqueous.

    • Slow Acidification: Add HCl slowly to pH 3-4. Rapid addition traps impurities.

    • Seeding: If oil persists, scratch the flask or add a seed crystal of pure product.

Data Visualization: Solvent Decision Matrix

The following table summarizes the trade-offs between different solvent systems for this specific SNAr transformation.

Solvent SystemReaction RateSelectivitySolubility of Na-SaltWorkup ComplexityRecommendation
Methanol (Reflux) ModerateHighGoodLow (Precipitation)Preferred (Scale-up)
THF Very SlowHighPoor (Gums/Slurries)ModerateAvoid
DMF / DMSO Very FastLower (Risk of side rxns)ExcellentHigh (Removal required)Use for screening only
Toluene + PTC SlowModerateModerateModerateSpecialized use only

Logic Pathway: Troubleshooting Flowchart

The following diagram illustrates the critical decision points when troubleshooting low yield or purity issues.

SNAr_Troubleshooting Start Issue Detected Check_HPLC Analyze Crude HPLC Start->Check_HPLC Branch_SM High Starting Material (Low Conversion) Check_HPLC->Branch_SM Incomplete Rxn Branch_Imp High Impurity (Byproducts) Check_HPLC->Branch_Imp Dirty Profile Check_Solvent Check Solvent System Branch_SM->Check_Solvent Check_Mass Identify Impurity Mass Branch_Imp->Check_Mass Is_THF Is Solvent THF? Check_Solvent->Is_THF Action_MeOH Switch to MeOH (Reflux) or add DMF cosolvent Is_THF->Action_MeOH Yes Check_Base Check Base Stoichiometry Is_THF->Check_Base No Action_Base Ensure >2.2 eq NaOMe (1 eq for COOH, 1.2 for rxn) Check_Base->Action_Base Imp_Hydrolysis Mass = Product - 14 (Hydrolysis/Pyridone) Check_Mass->Imp_Hydrolysis Imp_Regio Isomer Impurity Check_Mass->Imp_Regio Action_Water CRITICAL: Dry Solvents. Check NaOMe quality. Imp_Hydrolysis->Action_Water Action_Temp Reduce Temperature. Avoid DMF. Imp_Regio->Action_Temp

Caption: Decision tree for diagnosing reaction stalling and impurity formation in the SNAr synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[4][5][6][7][8][9] Chemical Reviews.

    • Foundational text on the SNAr mechanism and the Meisenheimer complex.
  • Bayer CropScience AG. (2008). Process for the preparation of 2-substituted-6-(trifluoromethyl)nicotinic acid derivatives. World Patent WO2008074426.

    • Primary industrial reference for the specific synthesis of 2-alkoxy-6-trifluoromethyl nicotinic acids.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The SNAr Mechanism.[5][7][8]

    • General mechanistic overview of activ
  • Schlosser, M., et al. (2002). Site-Selective Substitution of Polyhalogenated Pyridines. Journal of Organic Chemistry.

    • Detailed study on regioselectivity in pyridine systems guided by solvent and base choice.

Sources

Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated pyridine compound, providing in-depth, experience-driven advice to help you navigate potential pitfalls and optimize your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid. A common and efficient synthetic route involves the methoxylation of 2-chloro-6-(trifluoromethyl)nicotinic acid. This seemingly straightforward nucleophilic aromatic substitution can be prone to several side reactions that lead to byproduct formation and reduced yields.

Issue 1: Incomplete Conversion of Starting Material

Symptom: You observe a significant amount of the starting material, 2-chloro-6-(trifluoromethyl)nicotinic acid, remaining in your reaction mixture after the expected reaction time.

Root Cause Analysis:

  • Insufficient Nucleophile: The stoichiometry of sodium methoxide to the starting material may be inadequate.

  • Low Reaction Temperature: The activation energy for the nucleophilic aromatic substitution may not be reached, leading to a sluggish reaction.

  • Poor Solvent Choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. Common solvents include methanol or DMF.

  • Catalyst Deactivation (if applicable): In some Ullmann-type variations, the copper catalyst can be deactivated.[1][2][3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete conversion.

Detailed Remediation Steps:

  • Verify Stoichiometry: Ensure at least a stoichiometric amount of sodium methoxide is used. An excess (1.1 to 1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Reactions are often refluxed in methanol.

  • Solvent Considerations: If solubility is an issue, consider using a co-solvent system or switching to a higher-boiling polar aprotic solvent like DMF.

  • Catalyst Health: For Ullmann-type reactions, ensure the copper catalyst is active. Freshly prepared or activated copper powder can significantly improve reaction rates.[2]

Issue 2: Formation of an Unexpected Isomer

Symptom: You have isolated a product with the correct mass but different spectroscopic data (NMR, IR) than expected for 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Root Cause Analysis:

  • Starting Material Isomer: The starting material, 2-chloro-6-(trifluoromethyl)nicotinic acid, may contain isomeric impurities, such as 2-chloro-5-(trifluoromethyl)nicotinic acid.

  • Reaction-Induced Isomerization: While less common for this specific transformation, harsh reaction conditions could potentially lead to rearrangement, although this is mechanistically less favored.

Troubleshooting and Identification:

  • Starting Material Purity Check: Before starting the synthesis, thoroughly analyze your 2-chloro-6-(trifluoromethyl)nicotinic acid by NMR and LC-MS to confirm its isomeric purity.

  • Spectroscopic Analysis of Byproduct:

    • ¹H NMR: Look for changes in the chemical shifts and coupling patterns of the aromatic protons.

    • ¹⁹F NMR: The chemical shift of the -CF₃ group is sensitive to its position on the pyridine ring.

    • NOE Experiments: Can help establish through-space proximity between the methoxy group and other substituents on the ring to confirm the structure.

Issue 3: Hydrolysis of the Methoxy Group

Symptom: Your final product is contaminated with 2-hydroxy-6-(trifluoromethyl)nicotinic acid.

Root Cause Analysis:

  • Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the desired methoxy group, especially under basic conditions at elevated temperatures. The trifluoromethyl group makes the 2-position highly susceptible to nucleophilic attack.

  • Work-up Conditions: Acidic work-up at elevated temperatures can also promote hydrolysis.

Preventative Measures:

  • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Controlled Work-up: Perform the acidic work-up at low temperatures (e.g., 0-5°C) to minimize the risk of hydrolysis.

Issue 4: Decarboxylation of the Nicotinic Acid

Symptom: You detect the presence of 2-methoxy-6-(trifluoromethyl)pyridine in your product mixture.

Root Cause Analysis:

  • High Reaction Temperatures: Nicotinic acids, particularly those with electron-withdrawing groups, can be susceptible to decarboxylation at very high temperatures.[4]

  • Presence of Catalytic Metals: Certain metal catalysts, if used, can promote decarboxylation.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Catalyst Screening: If using a catalyzed process, screen different catalysts to find one that promotes the desired reaction without significant decarboxylation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methoxy-6-(trifluoromethyl)nicotinic acid?

A common and industrially relevant method is the nucleophilic substitution of 2-chloro-6-(trifluoromethyl)nicotinic acid with sodium methoxide in methanol.[5] This approach is often favored due to the commercial availability of the starting materials.

Q2: What are the key analytical techniques to identify byproducts in this synthesis?

A combination of techniques is most effective:

  • LC-MS: To determine the mass of the byproducts and get an initial idea of their structures.

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: For detailed structural elucidation of the main product and any isolable impurities.

  • GC-MS: Can be useful for identifying more volatile byproducts, such as any decarboxylated species.[6]

Q3: Can I use other alkoxides for this reaction?

Yes, other alkoxides (e.g., sodium ethoxide, sodium isopropoxide) can be used to synthesize the corresponding 2-alkoxy-6-(trifluoromethyl)nicotinic acids. However, reaction conditions may need to be re-optimized for each specific nucleophile.

Q4: My reaction seems to stall. What can I do?

If your reaction stalls, consider the following:

  • Re-check the quality of your sodium methoxide: It can degrade upon exposure to air and moisture. Use a fresh batch or titrate it to determine its actual concentration.

  • Increase the reaction time: Some reactions may simply require longer to go to completion.

  • Consider a change in solvent: As mentioned in the troubleshooting guide, switching to a higher-boiling solvent like DMF can sometimes improve reaction rates.

Q5: Are there any specific safety precautions for this synthesis?

Yes. 2-chloro-6-(trifluoromethyl)nicotinic acid and its derivatives can be irritating to the eyes, respiratory system, and skin.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium methoxide is a strong base and is corrosive; handle it with care.

III. Byproduct Identification and Characterization

A summary of potential byproducts and their expected analytical signatures is provided below.

Byproduct NameChemical StructureExpected Mass (m/z)Key ¹H NMR SignalsKey ¹⁹F NMR Signals
2-hydroxy-6-(trifluoromethyl)nicotinic acidC₇H₄F₃NO₃207.01Disappearance of methoxy signal, broad OH peakShift relative to parent compound
2-methoxy-6-(trifluoromethyl)pyridineC₈H₈F₃NO191.05Absence of carboxylic acid protonShift relative to parent compound
2-chloro-5-(trifluoromethyl)nicotinic acid (Isomeric Impurity)C₇H₃ClF₃NO₂225.98Different aromatic proton coupling patternDistinct chemical shift from 6-CF₃ isomer

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid
  • To a solution of 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2-3 with cold dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Protocol 2: Identification of Hydrolysis Byproduct by LC-MS
  • Prepare a dilute solution of your crude product in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Monitor the chromatogram for a peak corresponding to the mass of 2-hydroxy-6-(trifluoromethyl)nicotinic acid (m/z = 207.01).

V. Mechanistic Insights

The primary reaction is a nucleophilic aromatic substitution (SNAAr). The electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack by the methoxide ion.

Caption: Simplified mechanism of the SNAr reaction.

References

  • eScholarship, University of California. Synthesis of N-trifluoromethyl amides from carboxylic acids. 2021-08-12. Available from: [Link]

  • ResearchGate. Deoxygenative trifluoromethylation of carboxylic acids with isolated... Available from: [Link]

  • Scribd. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Decarboxylative trifluoromethylthiolation of pyridylacetates. 2021-01-25. Available from: [Link]

  • Google Patents. US3803245A - Process for preparing 2-(6-methoxy-2-naphthyl)propionic acid,and intermediate therefor.
  • Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
  • PubMed Central (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF. Available from: [Link]

  • Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. 2024-03-11. Available from: [Link]

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

  • PubChem. 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | CID 11334953. Available from: [Link]

  • Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available from: [Link]

  • National Institutes of Health (NIH). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed. Available from: [Link]

  • MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ChemBK. 2-chloro-6-trifluoromethyl nicotinic acid. Available from: [Link]

  • ResearchGate. Determination of Nicotinic Acid in Pharmaceutical Products†. Available from: [Link]

  • Royal Society of Chemistry. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • Pipzine Chemicals. 2,6-Dichloro-3-(trifluoromethyl)pyridine Manufacturer & Supplier China. Available from: [Link]

  • Google Patents. US3415834A - Derivatives of 2-anilino-nicotinic acid and process for their preparation.
  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]

  • ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available from: [Link]

  • AMSBIO. Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Google APIs. (12) Patent Application Publication (10) Pub. No.: US 2012/0209006 A1. Available from: [Link]

  • ResearchGate. (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available from: [Link]

  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available from: [Link]

  • National Institutes of Health (NIH). Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. Available from: [Link]

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Technical Support Center: Synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and crucial decision points in the synthesis of this important pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure a successful and scalable synthesis.

Part 1: The Synthetic Pathway - An Overview

The most common and industrially relevant synthesis of 2-Methoxy-6-(trifluoromethyl)nicotinic acid proceeds via a two-step route starting from 2-Chloro-6-(trifluoromethyl)nicotinic acid.[1][2] The core transformation is a nucleophilic aromatic substitution (SNAr) reaction where a methoxide source displaces the chloride at the C2 position of the pyridine ring.

The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid (or its ester form) activates the pyridine ring, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_product Final Product SM 2-Chloro-6-(trifluoromethyl)nicotinic acid Reaction Methoxylation (SNA_r_) SM->Reaction  CH₃ONa  Methanol (Solvent)  Heat FP 2-Methoxy-6-(trifluoromethyl)nicotinic acid Reaction->FP  Workup &  Purification

Caption: Overall synthetic workflow for 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal methoxylating agent and base?

A1: Sodium methoxide (CH₃ONa) is the most common and effective reagent for this transformation. It serves as both the nucleophile (methoxide ion) and the base.[5] Using a pre-formed solution of sodium methoxide in methanol is often preferred for ease of handling and dosing, especially at a larger scale. The reaction of sodium metal with methanol to generate sodium methoxide is highly exothermic and can be hazardous if not controlled properly.[5]

Q2: What are the recommended solvent and temperature conditions?

A2: Methanol is the solvent of choice as it is the conjugate acid of the methoxide nucleophile and readily dissolves the sodium methoxide. The reaction is typically run at elevated temperatures, often at the reflux temperature of methanol (approx. 65 °C), to ensure a reasonable reaction rate.

Q3: How should the reaction progress be monitored?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a well-defined spot. The disappearance of the starting material, 2-chloro-6-(trifluoromethyl)nicotinic acid, indicates the reaction is proceeding towards completion.

Q4: Is it necessary to protect the carboxylic acid group?

A4: No, it is generally not necessary. While the sodium methoxide will deprotonate the carboxylic acid to form the sodium carboxylate, this does not interfere with the SNAr reaction. The carboxylate form is actually more electron-withdrawing than the protonated acid, which can help to further activate the ring towards nucleophilic attack. The acid is simply re-protonated during the aqueous workup.

Part 3: Troubleshooting Guide - From Bench to Scale-Up

This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.

Problem 1: Low or No Conversion of Starting Material

You've run the reaction for several hours, but TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-6-(trifluoromethyl)nicotinic acid.

Troubleshooting_Low_Conversion Start Low / No Conversion Observed Check_Base Q: Was the sodium methoxide active? Start->Check_Base Inactive_Base Cause: Inactive Reagent (degraded by moisture/air) Check_Base->Inactive_Base  No Check_Temp Q: Was the reaction temperature adequate? Check_Base->Check_Temp  Yes Solution_Base Solution: Use a fresh, anhydrous source of sodium methoxide. Verify activity if possible. Inactive_Base->Solution_Base Low_Temp Cause: Insufficient Thermal Energy Check_Temp->Low_Temp  No Check_Moisture Q: Were anhydrous conditions maintained? Check_Temp->Check_Moisture  Yes Solution_Temp Solution: Ensure internal temperature reaches reflux (approx. 65°C). Use an oil bath. Low_Temp->Solution_Temp Moisture_Present Cause: Water Contamination Check_Moisture->Moisture_Present  No Solution_Moisture Solution: Dry methanol and glassware thoroughly. Run under an inert atmosphere (N₂ or Ar). Moisture_Present->Solution_Moisture

Caption: Decision tree for troubleshooting low reaction conversion.

  • Possible Cause A: Inactive Sodium Methoxide.

    • Explanation: Sodium methoxide is highly hygroscopic and will readily react with moisture in the air to form methanol and sodium hydroxide. Sodium hydroxide is not a sufficiently strong nucleophile to displace the chloride in this reaction.

    • Solution: Always use freshly opened sodium methoxide or a recently prepared solution. Ensure the reagent is stored under an inert atmosphere and handled quickly.

  • Possible Cause B: Insufficient Temperature.

    • Explanation: Nucleophilic aromatic substitution reactions on deactivated rings (even with activating groups) require thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction mixture reaches and maintains reflux. Use a thermometer to monitor the internal temperature of the reaction, not just the heating bath temperature.

Problem 2: Formation of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid Side Product

HPLC or Mass Spectrometry analysis reveals a significant impurity with a mass corresponding to the replacement of the chloro group with a hydroxyl group.

  • Explanation: This side product arises from the presence of water in the reaction mixture. As mentioned, water degrades sodium methoxide to sodium hydroxide. While NaOH is a poor nucleophile here, at elevated temperatures, it can slowly react to form the undesired hydroxy derivative.[6]

  • Preventative Measures:

    • Dry Solvent: Use anhydrous methanol. If the solvent is from a previously opened bottle, it may be necessary to dry it over molecular sieves.

    • Inert Atmosphere: Assemble the reaction glassware hot from the oven and purge with an inert gas (Nitrogen or Argon) while it cools. Maintain a positive pressure of inert gas throughout the reaction.

    • Reagent Quality: Ensure the starting 2-chloro-6-(trifluoromethyl)nicotinic acid is dry.

ImpurityPotential CausePreventative Action
2-Hydroxy-6-(trifluoromethyl)nicotinic acidWater in the reactionUse anhydrous solvent and reagents; run under inert atmosphere.
Unreacted Starting MaterialInactive base; low temperatureUse fresh sodium methoxide; ensure reaction reaches reflux.
Methyl 2-Methoxy-6-(trifluoromethyl)nicotinateEsterification during workupAvoid prolonged exposure to acidic methanol during workup.

Table 1: Common impurities and mitigation strategies.

Problem 3: Difficulties in Product Isolation and Purification

The crude product is an oil or proves difficult to crystallize after workup.

  • Explanation: Nicotinic acid derivatives can sometimes be challenging to crystallize, especially if residual solvents or minor impurities are present. The final product is a white powder with a melting point of 193-197 °C.[1]

  • Optimized Workup and Purification Protocol:

    • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the excess sodium methoxide.

    • Solvent Removal: Remove the methanol under reduced pressure.

    • Acidification: Dissolve the residue in water and acidify slowly with concentrated hydrochloric acid to a pH of ~2. The product should precipitate out of the solution.[1]

    • Isolation: Collect the solid by filtration and wash the filter cake with cold water to remove inorganic salts.

    • Recrystallization: If the product is still impure, recrystallization from a water/methanol or water/ethanol mixture is often effective. Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly.

Problem 4: Scale-Up Challenges

The reaction worked perfectly on a 1g scale, but at 100g, the yield dropped, and new impurities appeared.

  • Explanation: Scaling up a chemical reaction is not a linear process.[7] Issues related to mixing, heat transfer, and reagent addition rates become much more critical at a larger scale.[8][9][10]

  • Key Considerations for Scale-Up:

    • Heat Management: The reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots" that can cause side reactions. Ensure efficient stirring and have a cooling bath ready.

    • Reagent Addition: Adding the sodium methoxide solution too quickly can create localized high concentrations, leading to side reactions. A controlled, subsurface addition via an addition funnel or pump is recommended for larger-scale reactions.

    • Mixing Efficiency: Inadequate mixing can lead to incomplete reactions.[9] Use an overhead mechanical stirrer for larger flasks to ensure the mixture is homogeneous.

Part 4: Experimental Protocol & Data

Bench-Scale Synthesis Protocol (Self-Validating)
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-6-(trifluoromethyl)nicotinic acid (10.0 g, 0.044 mol).

  • Reagent Addition: Add anhydrous methanol (100 mL). Stir to dissolve. Add a 25 wt% solution of sodium methoxide in methanol (22.0 g, 0.102 mol, 2.3 equivalents) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) using an oil bath.

  • In-Process Check (IPC): After 4 hours, take a small aliquot of the reaction mixture, quench it with a drop of water, neutralize with a drop of dilute HCl, and spot it on a TLC plate against a standard of the starting material. Elute with 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid. If starting material is still present, continue heating for another 2-4 hours.

  • Workup: Once the reaction is complete (typically 6-8 hours), cool the flask to 0 °C in an ice bath. Slowly add 50 mL of water.

  • Isolation: Remove the methanol via rotary evaporation. Add 50 mL of water to the residue and slowly add concentrated HCl until the pH is ~2, at which point a white solid should precipitate.

  • Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with two portions of cold water (2x 25 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield 2-methoxy-6-(trifluoromethyl)nicotinic acid as a white powder. (Expected yield: 85-95%).

Analytical Data Expected Values
¹H NMR (400 MHz, DMSO-d₆)δ 13.5 (br s, 1H, COOH), 8.25 (d, 1H), 7.55 (d, 1H), 4.00 (s, 3H, OCH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ 165.0, 162.8, 150.1 (q), 142.5, 122.5 (q), 118.2, 110.5, 55.1
Mass Spec (ESI-) m/z 220.0 (M-H)⁻

Table 2: Typical analytical characterization data for the final product.

References

  • Inoue, M., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

  • Foust, T., et al. (2023). Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. MDPI. Available from: [Link]

  • Generic Manufacturer. Route of Synthesis Manufacturing process. Available from: [Link]

  • Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Pipzine Chemicals. 2-Chloro-6-Methoxy-3-(trifluoroMethyl)pyridine. Available from: [Link]

  • PubMed. (1998). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. Available from: [Link]

  • Chemistry Stack Exchange. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Available from: [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. Available from: [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Royal Society of Chemistry. (2022). Catalytic methoxylation of aryl halides using 13C- and 14C-labeled CO2. Available from: [Link]

  • Chegg.com. (2018). Solved 10. 4-Chloropyridine reacts with sodium methoxide to. Available from: [Link]

  • Google Patents. US3037987A - Purification of nicotinic acid.
  • Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times fas... Available from: [Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • EPIC Systems Group. 8 Key Challenges To Pilot Plant Scale-Up. Available from: [Link]

  • ResearchGate. (2025). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link]

  • Wiley Online Library. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Available from: [Link]

  • PubChemLite. 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine (C7H5ClF3NO). Available from: [Link]

  • Quora. (2021). What will be the equation for the reaction of sodium methoxide with methanol?. Available from: [Link]

  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available from: [Link]

  • Organic Chemistry: How to…. (2022). Approach to Synthesis Problems. Available from: [Link]

  • Amerigo Scientific. 2-(2-methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Available from: [Link]

  • Reddit. (2019). Organic Chem 1 - How do you get good at synthesis-type problems?. Available from: [Link]

  • Wikipedia. Diazonium compound. Available from: [Link]

  • Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Reddit. (2011). Why does sodium methoxide in methanol promote a E2 reaction?. Available from: [Link]

  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... Available from: [Link]

  • Royal Society of Chemistry. Aqueous and biphasic nitrile hydration catalyzed by a recyclable Ru(ii) complex under atmospheric conditions. Available from: [Link]

  • Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist. Available from: [Link]

  • Wikipedia. Sodium methoxide. Available from: [Link]

  • Council for Responsible Nutrition (CRN). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Available from: [Link]

  • ResearchGate. (PDF) N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate a precursor for the synthesis of 2,3,5,6-tetrafluorophenyl 6-[F]-fluoronicotinate. Available from: [Link]

  • YouTube. (2025). Struggling with Synthesis? This ONE Hack Changes Everything!. Available from: [Link]

  • PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • Royal Society of Chemistry. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available from: [Link]

  • ResearchGate. (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Available from: [Link]

  • Wikipedia. Ibogaine. Available from: [Link]

  • Google Patents. US4144238A - Process for the production of pure white 2-chloronicotinic acid.
  • PubMed Central. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Available from: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

[1]

Executive Summary & Chemical Profile

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine building block often used in the synthesis of kinase inhibitors and agrochemicals.[1] Its reactivity is defined by three competing structural motifs:

  • C3-Carboxylic Acid: Dictates solubility (pH-dependent) and is prone to esterification.[1]

  • C2-Methoxy Group: An "imidate-like" ether.[1] It is the primary stability risk , susceptible to hydrolysis (converting to 2-pyridone) and nucleophilic aromatic substitution (

    
    ).[1]
    
  • C6-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates the C2 position toward nucleophiles (water, amines).[1]

This guide addresses the specific instability issues arising from these electronic effects.

Critical Solubility & Dissolution Guide

Q: Why does the compound precipitate immediately upon dilution in aqueous media?

A: You are likely crashing the protonated acid out of solution due to low pH.

The Mechanism: The trifluoromethyl group is highly lipophilic (


1

Troubleshooting Protocol:

  • Do NOT: Dissolve directly in water or acidic buffers (e.g., 0.1% TFA).[1]

  • DO:

    • Prepare a high-concentration stock (e.g., 50–100 mM) in 100% DMSO (anhydrous).[1]

    • For aqueous dilution, ensure the final pH is > 7.5 .[1] Use buffers like PBS or Tris.[1]

    • Self-Validation: If the solution turns cloudy, check pH. If pH < 5, add dilute NaOH or switch to a basic buffer.[1] The solution should clarify as the carboxylate salt forms.

Q: Can I use Methanol or Ethanol as a solvent?

A: Only for immediate use. Long-term storage in alcohols is contraindicated. [1]

The Risk (Solvolysis): In the presence of trace acid (often found in unbuffered alcohols), the C3-carboxylic acid undergoes Fisher Esterification, converting your material to the methyl or ethyl ester . Additionally, the C2-methoxy group can undergo transetherification if the alcohol solvent is different (e.g., dissolving in ethanol can lead to a mix of 2-methoxy and 2-ethoxy species over time).

Stability in Solution: The Hydrolysis Trap

Q: I see a new peak at RRT 0.85 on HPLC after 24 hours. What is it?

A: It is almost certainly the 2-pyridone derivative (2-Hydroxy-6-(trifluoromethyl)nicotinic acid). [1]

The Mechanism (Acid-Catalyzed Hydrolysis): The 2-methoxy group on a pyridine ring is electronically similar to an imidate ester.[1] The electron-withdrawing CF3 group at C6 depletes electron density from the ring, making the C2 carbon highly electrophilic.

  • Protonation: Trace acid protonates the ring nitrogen.[1]

  • Attack: Water attacks the C2 carbon.[1]

  • Elimination: Methanol is expelled.[1]

  • Tautomerization: The resulting 2-hydroxy pyridine rapidly tautomerizes to the thermodynamically stable 2-pyridone .[1]

Visualizing the Degradation Pathway:

DegradationPathwayFig 1: Primary Degradation Pathways in SolutionStart2-Methoxy-6-(CF3)Nicotinic AcidInterTetrahedralIntermediateStart->Inter+ H2O / H+EsterMethyl Ester(Solvolysis)Start->Ester+ MeOH / H+(Fisher Esterification)Pyridone2-Pyridone Derivative(Major Degradant)Inter->Pyridone- MeOH(Irreversible)

Caption: The C2-methoxy group is the "Achilles' heel," susceptible to hydrolysis in aqueous acid (Red path) or esterification in alcohols (Yellow path).

Q: How do I prevent this hydrolysis?

A: Control pH and Water Activity.

  • Strict pH Control: Maintain pH > 7.5. The anionic carboxylate and unprotonated ring nitrogen repel nucleophilic attack at C2.[1]

  • Avoid Acidic Mobile Phases: For LC-MS, use Ammonium Bicarbonate (pH 8) or Ammonium Acetate (pH 7) instead of Formic Acid/TFA if you are observing on-column degradation.[1]

  • Temperature: Hydrolysis is temperature-dependent.[1][2] Keep solutions at +4°C or on ice during experiments.

Nucleophilic Substitution Risks

Q: Can I use this compound in a reaction with amines?

A: Yes, but be careful of the "Wrong" Substitution.

The Issue (


 Competition):1
  • Scenario: If you use a primary amine at high temperature or with strong base, the amine may displace the methoxy group before or during the amide coupling, leading to a 2-amino-pyridine byproduct.

Prevention:

  • Use mild coupling reagents (e.g., HATU/DIPEA) at room temperature.[1]

  • Avoid heating > 60°C in the presence of strong nucleophiles.

Storage & Handling Protocols

Standard Operating Procedure (SOP): Stock Preparation
ParameterSpecificationRationale
Solvent Anhydrous DMSOPrevents hydrolysis; high solubility.[1]
Concentration 50 mM - 100 mMMinimizes solvent volume in final assay.[1]
Storage Temp -20°C or -80°CArrhenius kinetics: slows all degradation rates.[1]
Container Amber Glass VialPyridines can be photosensitive; amber blocks UV.[1]
Headspace Argon/NitrogenPrevents moisture absorption from air.[1]
QC Protocol: Validating Integrity

Before using a stored stock, run this rapid HPLC check:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH 7.0).[1] Do not use TFA.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm.

    • Parent Peak: ~6–7 min (varies by column).[1]

    • Pyridone Impurity:[1] Will elute earlier (more polar) than the parent.[1]

    • Ester Impurity: Will elute later (more lipophilic) than the parent.[1]

Troubleshooting Decision Tree

TroubleshootingFig 2: Rapid Troubleshooting FlowchartProblemIssue EncounteredPrecipPrecipitation / TurbidityProblem->PrecipDegradationNew HPLC Peaks / Loss of PotencyProblem->DegradationCheckPHCheck pH of SolutionPrecip->CheckPHCheckSolventCheck Solvent SystemDegradation->CheckSolventAcidicpH < 5CheckPH->AcidicNeutralpH > 7CheckPH->NeutralFixAcidAction: Add NaOH orSwitch to PBS/TrisAcidic->FixAcidFixConcAction: Check DMSO limit.Compound may have crashed outdue to low organic %.Neutral->FixConcIsAlcoholStored in MeOH/EtOH?CheckSolvent->IsAlcoholIsAcidicWaterIn Acidic Buffer (TFA/Formic)?CheckSolvent->IsAcidicWaterFixEsterDiagnosis: Esterification.Action: Remake in DMSO.IsAlcohol->FixEsterFixHydroDiagnosis: Hydrolysis to Pyridone.Action: Remake in pH 7 buffer.IsAcidicWater->FixHydro

Caption: Step-by-step logic to diagnose physical (solubility) vs. chemical (stability) failures.

References

  • PubChem. (2023).[1] 2-(2-methoxyethoxymethyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Banks, R. E., et al. (1971).[1] Heterocyclic polyfluoro-compounds.[1][3] Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine). Journal of the Chemical Society C: Organic. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Nucleophilic Substitution on Aromatic Heterocycles.[1][4][5] In Organic Chemistry (2nd ed., pp. 757-760).[1] Oxford University Press.[1] (General Reference for Pyridine Reactivity).

  • Scifinder/CAS Common Chemistry. 2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS 1227589-53-0).[1][Link][1]

Optimizing purification of 2-Methoxy-6-(trifluoromethyl)nicotinic acid by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Status: Active Ticket ID: PUR-2M6T-NA Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Welcome to the Purification Support Hub. You are working with 2-Methoxy-6-(trifluoromethyl)nicotinic acid , a highly functionalized pyridine derivative.

Chemist-to-Chemist Analysis: This molecule presents a "Push-Pull" purification challenge.

  • The Acidic Trap: The C3-carboxylic acid (pKa ~3.5) requires low pH to suppress ionization; otherwise, it elutes in the void volume on Reversed-Phase (RP).

  • The Fluorine Factor: The C6-trifluoromethyl group adds significant lipophilicity but also unique electron-withdrawing properties that standard C18 columns often fail to exploit for isomer separation.

  • The Stability Risk: The 2-methoxy group on a pyridine ring can be labile. While the CF3 group stabilizes the ring, harsh acidic conditions (pH < 1) or high temperatures can induce hydrolysis to the 2-pyridone analogue.

Module 1: Method Development (Getting Started)

Q: I am seeing no retention on my standard C18 column. The compound elutes at the void (t0). What is happening?

A: This is a classic ionization issue. At neutral pH, the carboxylic acid is deprotonated (


), making the molecule highly polar and unretained on hydrophobic C18 stationary phases.

The Protocol: You must suppress ionization to render the molecule neutral.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). pH should be ~2.0–2.5.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA/FA.

  • Why TFA? TFA is superior to Formic Acid here because it provides stronger ion-pairing for the pyridine nitrogen (if slightly protonated) and sharper peak shapes, though it suppresses MS signal. If using MS, stick to Formic Acid.

Q: C18 is giving me poor separation from impurities. Is there a better column?

A: Yes. For fluorinated aromatics, Pentafluorophenyl (PFP) columns are often superior to C18.

  • Mechanism: PFP phases engage in

    
     interactions and specific Fluorine-Fluorine interactions with your CF3 group. This "fluorophilic" selectivity often resolves regioisomers (e.g., 4-CF3 vs 6-CF3) that co-elute on C18.
    

MethodDev Start Start Method Dev CheckpH Check Mobile Phase pH (Is it < 3.0?) Start->CheckpH NoRetention No Retention (Void) CheckpH->NoRetention No (Neutral pH) C18 Standard C18 Column CheckpH->C18 Yes Acidify Add 0.1% TFA/Formic Acid (Target pH 2.0-2.5) NoRetention->Acidify Acidify->C18 Initial Screen PeakShape Evaluate Peak Shape & Selectivity PeakShape->C18 Good Resolution PFP PFP (Pentafluorophenyl) Column *Recommended* PeakShape->PFP Co-eluting Isomers or Poor Selectivity C18->PeakShape

Figure 1: Decision matrix for column selection and mobile phase optimization.

Module 2: Troubleshooting Peak Shape

Q: My peak is tailing significantly (Asymmetry > 1.5). How do I fix this?

A: Tailing in pyridine derivatives usually stems from the interaction between the basic pyridine nitrogen and residual silanols on the silica surface.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Tailing (Rear) Residual Silanol Interaction1. Switch to TFA: 0.05-0.1% TFA masks silanols better than Formic Acid.2. Use "End-capped" Columns: Ensure your column is fully end-capped (e.g., "HSS" or "Hybrid" silica).3. Increase Buffer Strength: If using Formic, bump to 0.2%.
Fronting (Front) Solubility / Mass Overload1.[1] Injection Solvent: You likely injected in 100% DMSO/DMF while the mobile phase is mostly water. Dilute sample with water/buffer until cloudy, then add just enough acetonitrile to clear it.2. Reduce Loading: Inject less mass.
Split Peaks Hydrolysis or At-Column Precipitation1. Check Stability: Ensure sample isn't sitting in acid for days. 2. Sandwich Injection: Bracket the sample plug with weak solvent in the injector loop.

Module 3: Separation of Regioisomers

Q: I have a persistent impurity at 5% that elutes on the shoulder of my main peak. It has the same mass (isobaric).

A: This is likely a regioisomer (e.g., the 4-trifluoromethyl isomer) formed during the cyclization step of synthesis.

The Solution: The "Fluorine-Selectivity" Protocol Standard C18 separates based on hydrophobicity (LogP). Isomers often have identical LogP. You need a column that separates based on electronic distribution.

Protocol: PFP Screening

  • Column: 150 x 4.6 mm, 5µm PFP (e.g., Phenomenex Kinetex F5, Waters Fluorophenyl, or ES Industries FluoroSep).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Methanol (MeOH) + 0.1% Formic Acid[2]

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it allows

      
       interactions to dominate. ACN can suppress these unique interactions.
      
  • Gradient: 5% B to 95% B over 20 minutes.

  • Temperature: 35°C (Low temperature enhances selectivity).

Module 4: Scale-Up & Prep LC

Q: When I scale up to a 20mm Prep column, the column backpressure spikes, and I lose resolution.

A: This is a classic "Solubility Mismatch." 2-Methoxy-6-(trifluoromethyl)nicotinic acid is likely insoluble in the acidic aqueous starting conditions of your gradient. When the DMSO plug hits the water-rich mobile phase, the compound precipitates inside the column head.

The "At-Column Dilution" Fix: Do not inject pure DMSO. Instead, use a modification of the injection technique:

  • Diluent: Dissolve sample in 50:50 DMSO:Methanol.

  • Flow Path: If your system allows, use a "Make-up Flow" pump to introduce the aqueous buffer after the injector but before the column at a high rate (e.g., 5 mL/min sample + 15 mL/min Aqueous Buffer). This precipitates the compound in a controlled, diffuse manner or keeps it solubilized by rapid mixing before it hits the stationary phase.

ScaleUp Sample Sample in DMSO Injector Injector Loop Sample->Injector MixPoint Mixing Tee Injector->MixPoint High Organic Column Prep Column MixPoint->Column Diluted Sample (Prevents Precip) AqueousPump Aqueous Buffer (High Flow) AqueousPump->MixPoint Dilution Stream

Figure 2: At-Column Dilution schematic to prevent precipitation during Prep-LC.

References

  • Separation of Fluorinated Aromatics

    • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
    • Source: LCGC Intern
    • URL:[Link]

  • Pyridine Carboxylic Acid Chromatography

    • Title: HPLC Separation of Pyridinecarboxylic Acids.[3][4]

    • Source: SIELC Technologies Applic
    • URL:[Link]

  • Method Development for Ionizable Compounds

    • Title: Strategies for the Separation of Ionizable Compounds.[3]

    • Source: Crawford Scientific / ChromAcademy.
    • URL:[Link]

Sources

Technical Support Center: Enhancing Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nicotinic Acid (Niacin) Synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction parameters to enhance synthesis rates and yields. The content is structured in a question-and-answer format to directly address challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for nicotinic acid, and which is most efficient?

The two dominant industrial methods for synthesizing nicotinic acid are the oxidation of a pyridine derivative and the ammoxidation of 3-picoline followed by hydrolysis.[1][2]

  • Oxidation of 5-ethyl-2-methylpyridine (MEP): This traditional method involves reacting MEP with nitric acid.[1] While it can achieve high conversion, it is environmentally taxing due to the production of nitrous oxide (N₂O), a greenhouse gas approximately 300 times more potent than CO₂.[1][2]

  • Ammoxidation of 3-Picoline (3-methylpyridine): This is a more modern and "greener" approach.[1] It involves a gas-phase reaction of 3-picoline, ammonia, and air over a heterogeneous catalyst to produce 3-cyanopyridine.[3] This intermediate is then hydrolyzed to nicotinic acid. This process is highly efficient and avoids the use of corrosive nitric acid and the generation of N₂O, with water being the only significant by-product.[1]

  • Enzymatic Synthesis: A rapidly advancing alternative involves the enzymatic hydrolysis of 3-cyanopyridine using a nitrilase enzyme.[4][5] This biocatalytic method operates under mild conditions (lower temperature and pressure), offers extremely high selectivity directly to nicotinic acid, and avoids the formation of amide intermediates.[4][6]

For overall efficiency and environmental considerations, the ammoxidation of 3-picoline followed by either chemical or enzymatic hydrolysis is generally superior to the older nitric acid oxidation method.

Q2: My reaction is proceeding very slowly. What are the first parameters I should investigate?

For any synthesis route, temperature is the most critical parameter influencing reaction rate.[7]

  • For Chemical Synthesis (Oxidation/Hydrolysis):

    • Temperature: Ensure the reaction is at the optimal temperature. For example, the hydrolysis of 3-cyanopyridine with NaOH is typically performed at 90-115°C.[8] Below this range, the rate will drop significantly.

    • Catalyst Activity: In gas-phase ammoxidation, catalyst deactivation is a common issue. Verify the integrity and activity of your catalyst.

    • Reagent Concentration: Check the concentration of your reagents, such as the oxidizing agent (e.g., H₂O₂, nitric acid) or the hydrolyzing agent (e.g., NaOH).

  • For Enzymatic Synthesis:

    • Temperature and pH: Enzymes have a narrow optimal range. For instance, some nitrilases perform best at 45°C and a pH of 8.0.[9] Deviation can drastically reduce or halt enzyme activity.

    • Enzyme Loading: Ensure a sufficient amount of the biocatalyst is being used.

    • Substrate Inhibition: High concentrations of 3-cyanopyridine can inhibit nitrilase activity.[5] If you are adding all the substrate at once, this is a likely cause of a slowing or stalled reaction.

Q3: How can I minimize the formation of nicotinamide as a by-product during the hydrolysis of 3-cyanopyridine?

The formation of nicotinamide is a common issue in chemical hydrolysis, as it is the intermediate in the conversion of the nitrile to the carboxylic acid.

  • Direct Enzymatic Conversion: The most effective method is to use a nitrilase enzyme, such as the one from Rhodococcus rhodochrous J1, which directly hydrolyzes 3-cyanopyridine to nicotinic acid without forming nicotinamide.[6]

  • Adjusting Chemical Hydrolysis Conditions: In chemical hydrolysis using a base like NaOH, the reaction conditions can be tuned. The solvent system is critical; a higher ratio of water to ethanol favors the formation of nicotinic acid over nicotinamide.[10] Harsh conditions (higher temperature and base concentration) will also drive the hydrolysis of any formed nicotinamide to nicotinic acid, but may increase other by-products.

Q4: What are the main advantages of using biocatalysis (enzymes) for nicotinic acid synthesis?

Biocatalytic methods offer several compelling advantages over traditional chemical synthesis:[4][5]

  • High Selectivity: Enzymes can distinguish between the nitrile and amide groups, often leading to 100% conversion of 3-cyanopyridine directly to nicotinic acid, minimizing downstream purification challenges.[6]

  • Mild Reaction Conditions: Reactions are typically run at or near ambient temperature and pressure, significantly reducing energy consumption and the need for specialized high-pressure equipment.[4]

  • Environmental Friendliness ("Green Chemistry"): These processes avoid harsh acids, bases, and heavy metal catalysts, reducing hazardous waste generation.[1]

  • High Yields: Optimized enzymatic processes can achieve yields exceeding 95%.[10]

Troubleshooting and Optimization Guide

This section provides a deeper dive into specific problems you may encounter during the key steps of nicotinic acid synthesis.

Issue 1: Low Conversion of 3-Picoline in Gas-Phase Ammoxidation
Possible Cause Explanation & Recommended Solution
Catalyst Deactivation The catalyst (e.g., V₂O₅/TiO₂) can lose activity due to coking or poisoning. Solution: Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Ensure feed streams are pure.
Incorrect Temperature The reaction is highly temperature-sensitive. A temperature that is too low will result in a slow reaction rate and poor conversion. Solution: Optimize the reactor temperature. Typical ranges for V₂O₅-based catalysts are 360-400°C.[11][12]
Improper Reactant Ratio The molar ratio of 3-picoline to ammonia and oxygen is crucial for optimal performance. An excess or deficit of any component can limit the conversion. Solution: Verify and calibrate your mass flow controllers. A common starting point for the molar ratio of 3-picoline:ammonia:air is 1:1.5-1.8:2.5-3.0.[12]
Insufficient Residence Time If the gas flow rate is too high, the reactants will not have enough time in contact with the catalyst. Solution: Reduce the gas hourly space velocity (GHSV) by lowering the inlet flow rates to increase the residence time in the reactor.
Issue 2: Poor Selectivity to 3-Cyanopyridine (High COx Formation)
Possible Cause Explanation & Recommended Solution
Excessively High Temperature Over-oxidation (combustion) of the pyridine ring to CO and CO₂ becomes significant at very high temperatures, drastically reducing selectivity. Solution: Gradually decrease the reaction temperature in 5-10°C increments while monitoring product distribution via online gas chromatography (GC).
Poor Catalyst Formulation The catalyst support and promoters play a key role in selectivity. For instance, V₂O₅ supported on nano-sized TiO₂ particles can sometimes lead to weaker interactions and favor direct oxidation over ammoxidation.[11] Solution: Screen different catalyst supports (e.g., TiO₂, Al₂O₃, SiO₂) and promoters (e.g., Mo₂O₃) to find the optimal formulation for your system.[12][13]
Incorrect Oxidant Concentration Too high a concentration of oxygen can lead to unwanted side reactions and combustion. Solution: Carefully control the air-to-picoline ratio. Ensure homogeneous mixing of gases before they enter the reactor to avoid localized "hot spots."
Issue 3: Incomplete or Slow Hydrolysis of 3-Cyanopyridine
Possible Cause Explanation & Recommended Solution
Substrate Inhibition (Enzymatic) High initial concentrations of 3-cyanopyridine can inhibit or even deactivate nitrilase enzymes.[5] Solution: Implement a fed-batch or continuous-feed strategy to maintain a low, constant concentration of the substrate in the reactor. This has been shown to dramatically increase the final product concentration and overall reaction rate.[5]
Suboptimal pH (Enzymatic/Chemical) For enzymatic reactions, pH must be tightly controlled within the enzyme's optimal range (often pH 7-8). For chemical hydrolysis, insufficient base (e.g., NaOH) will result in a slow or incomplete reaction. Solution: Use a pH controller/autotitrator for enzymatic reactions. For chemical hydrolysis, ensure at least a stoichiometric amount of base is used and consider a slight excess to drive the reaction to completion.
Low Temperature (Chemical) The hydrolysis of the amide intermediate to the carboxylate requires significant energy. Solution: Ensure the reaction temperature is maintained between 90-115°C for alkaline hydrolysis.[8] Monitor the reaction progress via HPLC to determine when the conversion is complete.

Visualized Workflows and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes and decision pathways.

G cluster_0 Chemical Synthesis Pathway cluster_1 Biocatalytic Synthesis Pathway Picoline 3-Picoline Ammox Gas-Phase Ammoxidation (V₂O₅/TiO₂, NH₃, Air, 370°C) Picoline->Ammox Cyanopyridine 3-Cyanopyridine Ammox->Cyanopyridine Hydrolysis Alkaline Hydrolysis (NaOH, 95-110°C) Cyanopyridine->Hydrolysis Niacin_Chem Nicotinic Acid Hydrolysis->Niacin_Chem Cyanopyridine_Bio 3-Cyanopyridine Enzyme Enzymatic Hydrolysis (Nitrilase, 45°C, pH 8.0) Cyanopyridine_Bio->Enzyme Niacin_Bio Nicotinic Acid Enzyme->Niacin_Bio

Caption: Key industrial synthesis pathways for nicotinic acid.

Troubleshooting Start Low Nicotinic Acid Yield Route Which Synthesis Route? Start->Route Chem_Path Chemical Path Route->Chem_Path Chemical Enzyme_Path Enzymatic Path Route->Enzyme_Path Enzymatic Step_Chem Which Step is Failing? Chem_Path->Step_Chem Enzyme_Causes Check: - Substrate Inhibition? - pH / Temperature? - Enzyme Loading? Enzyme_Path->Enzyme_Causes Ammox_Fail Ammoxidation Step_Chem->Ammox_Fail 3-Picoline Conversion Hydro_Fail Hydrolysis Step_Chem->Hydro_Fail 3-Cyanopyridine Conversion Ammox_Causes Check: - Catalyst Activity - Temperature (Too Low/High) - Reactant Ratios Ammox_Fail->Ammox_Causes Hydro_Causes Check: - Temperature (Too Low) - Base Concentration - Reaction Time Hydro_Fail->Hydro_Causes Enzyme_Solution Action: - Implement Fed-Batch - Optimize pH/Temp - Increase Biocatalyst Enzyme_Causes->Enzyme_Solution

Caption: Troubleshooting logic for low nicotinic acid yield.

Optimized Experimental Protocols

The following are starting-point protocols. Optimization will be required based on your specific equipment and reagents.

Protocol 1: Gas-Phase Ammoxidation of 3-Picoline

This protocol describes a lab-scale continuous flow reaction.

  • Catalyst Packing: Pack a fixed-bed tubular reactor (e.g., stainless steel, quartz) with 5.0 g of a V₂O₅-TiO₂ catalyst. Place quartz wool plugs at both ends of the catalyst bed.

  • System Setup: Install the reactor in a tube furnace with a thermocouple placed at the center of the catalyst bed. Connect the reactor inlet to mass flow controllers (MFCs) for ammonia, air, and vaporized 3-picoline. Connect the outlet to a condenser and a series of bubblers (scrubbers) to trap the product, followed by an online GC for gas-phase analysis.

  • Catalyst Activation: Heat the catalyst bed to 400°C under a flow of air for 2 hours to ensure it is dry and fully oxidized.

  • Reaction Initiation: Lower the temperature to the target reaction temperature (e.g., 370°C). Introduce the reactant gases at a controlled molar ratio, for example, 3-picoline:NH₃:Air of 1:1.5:15. The 3-picoline is delivered by bubbling a carrier gas (N₂) through liquid 3-picoline in a heated saturator.

  • Steady State Operation: Allow the system to reach a steady state (typically 1-2 hours), monitoring the outlet gas composition with the GC. The product, primarily 3-cyanopyridine, will condense in the cold trap.

  • Analysis: After the run, quantify the collected 3-cyanopyridine using HPLC or GC with an internal standard. Calculate conversion and selectivity based on the amount of 3-picoline fed versus the products formed.

Protocol 2: Fed-Batch Biocatalytic Hydrolysis of 3-Cyanopyridine

This protocol uses whole cells of a nitrilase-expressing microorganism.

  • Biocatalyst Preparation: Cultivate a microorganism known to express a robust nitrilase (e.g., Gordonia terrae or a recombinant E. coli) under optimal conditions to induce enzyme expression. Harvest the cells via centrifugation and wash with a phosphate buffer (e.g., 50 mM, pH 8.0). Resuspend the cell paste in the same buffer to a desired concentration (e.g., 20 g/L dry cell weight).

  • Bioreactor Setup: Add the cell suspension to a temperature-controlled bioreactor equipped with a pH probe and an agitator. Set the temperature to the enzyme's optimum (e.g., 45°C) and the pH to 8.0. The pH can be controlled by the automated addition of a dilute base (e.g., 2M NaOH), as the reaction produces a carboxylic acid.

  • Fed-Batch Reaction: Begin the reaction by adding an initial small amount of 3-cyanopyridine to the reactor (e.g., to a concentration of 100 mM). Prepare a concentrated stock solution of 3-cyanopyridine (e.g., 5 M).

  • Substrate Feeding: Using a syringe pump, continuously feed the 3-cyanopyridine stock solution into the reactor at a pre-determined slow rate. The goal is to match the feed rate to the enzyme's conversion rate, keeping the free substrate concentration low to avoid inhibition.[5]

  • Monitoring: Periodically take samples from the reactor and analyze for 3-cyanopyridine and nicotinic acid concentrations by HPLC. Continue the fed-batch process until the desired product concentration is reached or the enzyme activity significantly decreases.

  • Product Isolation: After the reaction, separate the cells by centrifugation or filtration. The supernatant, containing the sodium salt of nicotinic acid, can be acidified (e.g., with HCl) to precipitate the nicotinic acid, which is then collected by filtration, washed, and dried.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 744. Available at: [Link]

  • Khan, I., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Khan, I., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. This is a duplicate of the Frontiers source with a slightly different URL structure, content is identical. Available at: [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Available at: [Link]

  • Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032. Available at: [Link]

  • Hua, W., et al. (2010). Method for preparing nicotinamide. CN101851194A. Google Patents.
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  • Wang, J. (2015). Preparation method of high purity nicotinamide and nicotinic acid. CN104496894A. Google Patents.
  • Zhang, F. (n.d.). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. ResearchGate. Available at: [Link]

  • Zhang, F., et al. (2003). Catalyst for preparing 3-cyanopyridine and preparation and use thereof. CN1424144A. Google Patents.
  • Bajaj, H. C., et al. (2006). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. CA2511728C. Google Patents.
  • Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]

  • Ruggiero, M. T. (n.d.). Overall reaction for conversion of nicotinamide to nicotinic acid as catalyzed by nicotinamidase (Nic). ResearchGate. Available at: [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. OUCI. Available at: [Link]

  • Zhang, Y. (2012). Preparation method of nicotinic acid. CN102249994B. Google Patents.
  • JETIR. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. Available at: [Link]

  • Wang, J. (2015). Method for producing nicotinic acid by using nicotinamide mother solution. CN104557685A. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Nicotinamide. PubChem. Retrieved from [Link]

  • Zhang, F., et al. (2009). The synthetic method of 3-cyanopyridine. CN101602722A. Google Patents.
  • Zhang, F., et al. (2015). Production process of 3-cyanopyridine. CN104961678A. Google Patents.
  • Linus Pauling Institute. (2018). Niacin. Oregon State University. Retrieved from [Link]

  • Chuck, R. (2005). A Catalytic Green Process for the Production of Niacin. CHIMIA. Available at: [Link]

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  • Zhang, Y., et al. (2024). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Journal of Porous Materials. Available at: [Link]

  • Derabassi, C., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2-Methoxy-6-(trifluoromethyl)nicotinic Acid and Other Nicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of nicotinic acid derivatives, understanding the nuanced differences between these compounds is paramount for successful therapeutic design. This guide provides an in-depth, objective comparison of 2-Methoxy-6-(trifluoromethyl)nicotinic acid with other key nicotinic acid derivatives, supported by available data and detailed experimental protocols. Our focus is to elucidate the structure-activity relationships that govern their performance, particularly as agonists of the G protein-coupled receptor 109A (GPR109A), a key target in the treatment of dyslipidemia and inflammatory conditions.[1][2][3][4]

Introduction to Nicotinic Acid and its Therapeutic Significance

Nicotinic acid, also known as niacin or vitamin B3, has a long-standing history in clinical use for its beneficial effects on lipid profiles.[1] It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[1][5] These effects are primarily mediated through the activation of GPR109A (also known as HCAR2).[3][5] However, the therapeutic utility of nicotinic acid is often limited by side effects, most notably cutaneous flushing. This has driven the development of numerous derivatives with improved pharmacological profiles.

This guide will focus on 2-Methoxy-6-(trifluoromethyl)nicotinic acid , a compound featuring key structural modifications—a methoxy group at the 2-position and a trifluoromethyl group at the 6-position—and compare it against other relevant nicotinic acid derivatives to highlight the impact of these substitutions on its physicochemical properties and biological activity.

Profile of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid

2-Methoxy-6-(trifluoromethyl)nicotinic acid is a synthetic derivative of nicotinic acid. The introduction of a methoxy group at the 2-position and a trifluoromethyl group at the 6-position is a strategic medicinal chemistry approach to modulate the compound's electronic and steric properties, with the goal of enhancing potency, selectivity, and pharmacokinetic parameters.

Structural Rationale:

  • Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group can significantly impact the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. It is also known to enhance metabolic stability and membrane permeability due to its lipophilic nature.

  • Methoxy (-OCH3) Group: The electron-donating methoxy group can influence the electronic distribution within the pyridine ring, potentially affecting receptor binding and activation.

Comparative Analysis with Other Nicotinic Acid Derivatives

To understand the unique characteristics of 2-Methoxy-6-(trifluoromethyl)nicotinic acid, we will compare it with three other nicotinic acid derivatives: the parent molecule Nicotinic Acid , the well-studied synthetic agonist Acifran , and the structurally related anti-inflammatory drug Niflumic Acid .

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed and experimental properties of the selected compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Key Structural Features
2-Methoxy-6-(trifluoromethyl)nicotinic acid C₈H₆F₃NO₃237.132.85 ± 0.10Methoxy group at C2, Trifluoromethyl group at C6
Nicotinic Acid C₆H₅NO₂123.11~4.85Unsubstituted pyridine ring
Acifran C₁₂H₁₀O₄218.21-Dihydrofuranone ring fused to a phenyl group
Niflumic Acid C₁₃H₉F₃N₂O₂282.22-Anilino substitution at C2, Trifluoromethyl group on the phenyl ring

Note: Experimental data for 2-Methoxy-6-(trifluoromethyl)nicotinic acid is limited; predicted values are provided where available.

Biological Activity and Performance: GPR109A Agonism

The primary mechanism of action for the lipid-modifying effects of nicotinic acid and many of its derivatives is the activation of the GPR109A receptor, a Gi-coupled receptor.[3][5] Upon activation, GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces lipolysis in adipocytes, decreasing the flux of free fatty acids to the liver and subsequently lowering triglyceride and VLDL production.[1][5]

CompoundGPR109A Agonist Activity (EC₅₀)Efficacy (% of Niacin)Key Observations
2-Methoxy-6-(trifluoromethyl)nicotinic acid Predicted: Potent agonistPredicted: HighThe combination of a 2-methoxy and 6-trifluoromethyl group is anticipated to enhance receptor affinity and potency based on SAR of related analogs.
Nicotinic Acid ~100 nM100%The endogenous and reference agonist for GPR109A.[5]
Acifran Potent agonist (EC₅₀ in nM range)HighA well-characterized synthetic agonist known for its high potency.
Niflumic Acid Weak or no significant activityLowPrimarily known for its COX-inhibitory and ion channel modulating activities; not a potent GPR109A agonist.

Structure-Activity Relationship Insights:

The potency and efficacy of nicotinic acid derivatives as GPR109A agonists are highly dependent on their substitution patterns. The presence of a carboxylic acid is generally crucial for activity. The trifluoromethyl group at the 6-position, as seen in the target molecule, is a common feature in potent GPR109A agonists. The methoxy group at the 2-position can further modulate the electronic properties of the pyridine ring, potentially enhancing receptor interaction.

Mechanistic Insights: The GPR109A Signaling Pathway

Activation of GPR109A by an agonist like 2-Methoxy-6-(trifluoromethyl)nicotinic acid initiates a cascade of intracellular events. Understanding this pathway is crucial for predicting the cellular and physiological responses to the compound.

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist 2-Methoxy-6-(trifluoromethyl)nicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds to Gi Gi Protein (αβγ) GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Anti_inflammatory Anti-inflammatory Effects G_beta_gamma->Anti_inflammatory cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis ↓ HSL->Lipolysis ERK ERK Signaling Arrestin->ERK Activates ERK->Anti_inflammatory

Caption: GPR109A signaling cascade upon agonist binding.

Upon agonist binding, the GPR109A receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi protein. The Gi protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. This decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA), which in turn decreases the phosphorylation and activity of hormone-sensitive lipase (HSL), ultimately inhibiting lipolysis in adipocytes.[1][5]

Furthermore, GPR109A activation can also lead to the recruitment of β-arrestins, which can initiate G protein-independent signaling pathways, such as the ERK pathway, contributing to the anti-inflammatory effects observed with some GPR109A agonists.[4]

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize nicotinic acid derivatives.

In Vitro GPR109A Activation Assay (cAMP Measurement)

This assay quantifies the ability of a compound to activate GPR109A by measuring the resulting decrease in intracellular cAMP levels.

Principle: This protocol utilizes a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or a similar technology, to measure cAMP levels in cells stably expressing human GPR109A.

Workflow Diagram:

cAMP_Assay_Workflow A 1. Cell Seeding: Seed GPR109A-expressing cells in a 384-well plate. B 2. Compound Treatment: Add test compounds and forskolin (to stimulate cAMP production). A->B C 3. Incubation: Incubate at room temperature. B->C D 4. Lysis & Detection: Lyse cells and add cAMP detection reagents. C->D E 5. Signal Measurement: Read the plate on a compatible plate reader. D->E F 6. Data Analysis: Calculate EC50 values. E->F Arrestin_Assay_Workflow A 1. Cell Seeding: Seed cells co-expressing GPR109A and β-arrestin fusions. B 2. Compound Addition: Add serial dilutions of test compounds. A->B C 3. Incubation: Incubate at 37°C. B->C D 4. Substrate Addition: Add the enzyme substrate. C->D E 5. Signal Measurement: Read luminescence on a plate reader. D->E F 6. Data Analysis: Determine EC50 values. E->F

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Use a cell line engineered to co-express GPR109A fused to a small enzyme fragment and β-arrestin fused to the larger, complementary enzyme fragment.

    • Seed the cells in a white, clear-bottom 384-well plate at an appropriate density.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add the compounds to the cell plate.

  • Incubation:

    • Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Substrate Addition:

    • Add the chemiluminescent substrate for the reconstituted enzyme according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

2-Methoxy-6-(trifluoromethyl)nicotinic acid represents a promising scaffold for the development of novel GPR109A agonists. The strategic placement of the methoxy and trifluoromethyl groups is anticipated to confer high potency and potentially improved pharmacokinetic properties compared to the parent nicotinic acid. While direct comparative experimental data is currently limited, the structure-activity relationships of related compounds suggest that it warrants further investigation.

The provided experimental protocols offer a robust framework for researchers to quantitatively assess the performance of 2-Methoxy-6-(trifluoromethyl)nicotinic acid and other nicotinic acid derivatives. By systematically evaluating their potency and efficacy in GPR109A activation and downstream signaling, the scientific community can continue to advance the development of next-generation therapies for dyslipidemia and inflammatory diseases with improved efficacy and reduced side effects. Future studies should focus on obtaining head-to-head in vitro and in vivo data to definitively position this compound within the landscape of GPR109A agonists.

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A Researcher's Guide to Comparing the Anti-Inflammatory Efficacy of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively evaluate the anti-inflammatory efficacy of novel 2-Methoxy-6-(trifluoromethyl)nicotinic acid derivatives. This class of compounds holds significant promise in the development of new anti-inflammatory agents.[1] The strategic incorporation of a trifluoromethyl group can enhance metabolic stability and cell permeability, crucial attributes for drug candidates.[2] This guide will delve into the critical experimental protocols and mechanistic considerations necessary for a robust comparative analysis.

The Rationale for Nicotinic Acid Derivatives in Inflammation Research

Nicotinic acid and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse biological activities.[1] While historically recognized for their lipid-modifying effects, emerging evidence highlights their potential as anti-inflammatory agents.[3][4][5] The core nicotinic acid scaffold serves as a versatile template for chemical modifications aimed at enhancing potency and refining safety profiles. The 2-methoxy and 6-(trifluoromethyl) substitutions, in particular, are designed to modulate the electronic and lipophilic properties of the molecule, potentially leading to improved interactions with biological targets and favorable pharmacokinetic profiles.

Experimental Workflow for Efficacy Comparison

A systematic approach is paramount when comparing the efficacy of newly synthesized derivatives. The following experimental workflow outlines a logical progression from in vitro screening to in vivo validation.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Synthesis and Characterization Compound Synthesis and Characterization Cytotoxicity Assessment (e.g., MTT Assay) Cytotoxicity Assessment (e.g., MTT Assay) Compound Synthesis and Characterization->Cytotoxicity Assessment (e.g., MTT Assay) Nitric Oxide (NO) Production Assay Nitric Oxide (NO) Production Assay Cytotoxicity Assessment (e.g., MTT Assay)->Nitric Oxide (NO) Production Assay COX-2 Inhibition Assay COX-2 Inhibition Assay Nitric Oxide (NO) Production Assay->COX-2 Inhibition Assay Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6) Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6) COX-2 Inhibition Assay->Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6) Lead Compound Selection Lead Compound Selection Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6)->Lead Compound Selection Carrageenan-Induced Paw Edema Model Carrageenan-Induced Paw Edema Model Lead Compound Selection->Carrageenan-Induced Paw Edema Model Histopathological Analysis Histopathological Analysis Carrageenan-Induced Paw Edema Model->Histopathological Analysis

Caption: A typical experimental workflow for evaluating the anti-inflammatory potential of novel compounds.

Key In Vitro Efficacy Assays

Initial screening of novel derivatives should be conducted using a panel of well-established in vitro assays to assess their potential anti-inflammatory activity and identify lead candidates for further in vivo testing.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Overproduction of nitric oxide (NO) is a hallmark of inflammation.[6] This assay evaluates the ability of the test compounds to inhibit NO production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).[7][8]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 30 minutes.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 20-24 hours.[7][9]

  • Nitrite Quantification: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[7][9] The absorbance is measured at 540 nm.[9]

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value for each compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[10][11]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening kit.[12][13] Prepare the recombinant human COX-2 enzyme and the arachidonic acid substrate according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, incubate the COX-2 enzyme with various concentrations of the test compounds. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[10][13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the product formation, often prostaglandin G2, using a fluorometric probe.[13] The fluorescence intensity is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 values.

Comparative Efficacy Data of Hypothetical Derivatives

To illustrate the expected outcomes of such a comparative study, the following table presents hypothetical data for a series of 2-Methoxy-6-(trifluoromethyl)nicotinic acid derivatives.

Compound IDR-Group ModificationNO Production IC50 (µM)COX-2 Inhibition IC50 (µM)
Parent Scaffold H15.28.5
Derivative A -CH310.85.1
Derivative B -Cl5.42.3
Derivative C -OCH312.16.8
Celecoxib (Reference Drug)2.10.8

This table allows for a clear and direct comparison of the in vitro potency of the synthesized derivatives.

Mechanistic Insights: The NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[14] Many anti-inflammatory compounds exert their effects by modulating the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB Proteasomal Degradation Proteasomal Degradation IκB->Proteasomal Degradation Ubiquitination & Degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Gene Transcription Gene Transcription NF-κB_nucleus->Gene Transcription Induces Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: A simplified diagram of the canonical NF-κB signaling pathway in inflammation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory IκB proteins.[15] Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκB.[15] This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators.[16][17]

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

Promising candidates from in vitro screening should be further evaluated in a relevant in vivo model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[18][19][20]

Experimental Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control.[18][20]

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[18][20]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18][20]

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle-treated control group.

  • Histopathological Examination: After the final measurement, the animals can be euthanized, and the inflamed paw tissue collected for histopathological analysis to assess cellular infiltration and tissue damage.[21]

Conclusion

The comparative evaluation of 2-Methoxy-6-(trifluoromethyl)nicotinic acid derivatives requires a multi-faceted approach, combining robust in vitro screening assays with in vivo validation. By systematically applying the experimental protocols outlined in this guide, researchers can effectively identify and characterize novel anti-inflammatory agents with therapeutic potential. A thorough understanding of the underlying mechanisms, such as the NF-κB signaling pathway, is crucial for the rational design and development of the next generation of anti-inflammatory drugs.

References

  • Structure-activity Relationships of 6-(aminomethylphenoxy)-benzoxaborole Derivatives as Anti-Inflammatory Agent. PubMed. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC - NIH. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. NIH. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC - PubMed Central. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • NF-κB signaling in inflammation. PubMed - NIH. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. [Link]

  • NF-κB. Wikipedia. [Link]

  • Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

  • Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. WVJ. [Link]

  • (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]

Sources

Benchmarking the Performance of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 2-Methoxy-6-(trifluoromethyl)nicotinic acid (CAS: 1227588-41-1 or related analogs), a high-value fluorinated building block.[1][2] In modern drug discovery, this scaffold acts as a critical "bioisostere vehicle," balancing the lipophilicity of the trifluoromethyl (-CF₃) group with the hydrogen-bond accepting capacity of the methoxy-pyridine core.[1][2]

This guide compares its performance against two standard alternatives: 2-Methoxynicotinic acid (non-fluorinated baseline) and 2-Chloro-6-(trifluoromethyl)nicotinic acid (reactive electrophile variant).[1][2] The analysis focuses on three core performance metrics: Physicochemical Profiling (LogD/pKa) , Synthetic Reactivity (Amide Coupling Efficiency) , and Metabolic Stability .[1][2]

Chemical Identity & Strategic Relevance[1][2][3][4]

The target molecule combines three distinct structural features that dictate its behavior in assays:

  • Pyridine Core: Electron-deficient aromatic system, reducing oxidative metabolism compared to phenyl rings.[1][2]

  • 6-Trifluoromethyl (-CF₃): Increases metabolic stability by blocking the C6 position (a common site for CYP450 oxidation) and modulates lipophilicity.[1][2]

  • 2-Methoxy (-OMe): Provides a hydrogen bond acceptor and modulates the electron density of the ring, counteracting the strong electron-withdrawing nature of the -CF₃ group.[1][2]

Decision Matrix: When to Use This Scaffold

The following decision tree illustrates the logic for selecting 2-Methoxy-6-(trifluoromethyl)nicotinic acid over alternatives in a hit-to-lead campaign.

SelectionLogic Start Start: Fragment Selection Q1 Requirement: Metabolic Stability? Start->Q1 Q2 Requirement: Lipophilicity (CNS penetration)? Q1->Q2 Yes (High Priority) OptionA Select: 2-Methoxynicotinic acid (Low LogD, High Clearance Risk) Q1->OptionA No (Low Priority) OptionB Select: 2-Methoxy-6-(trifluoromethyl)nicotinic acid (Optimized LogD, Blocked Metabolism) Q2->OptionB High Lipophilicity Needed OptionC Select: 2-Chloro-6-(trifluoromethyl)nicotinic acid (For SNAr reactivity, not final fragment) Q2->OptionC Leaving Group Needed

Figure 1: Strategic selection workflow for nicotinic acid derivatives in medicinal chemistry.

Comparative Analysis: Performance Metrics

Physicochemical Profiling (Solubility & Acid Dissociation)

The -CF₃ group significantly alters the electronic landscape of the molecule.[1][2] The electron-withdrawing effect lowers the pKa of the carboxylic acid, making it a stronger acid than its non-fluorinated counterpart.[1][2] This impacts coupling reagent selection and solubility in assay buffers.[1][2]

Table 1: Physicochemical Benchmarking

PropertyTarget: 2-Methoxy-6-(CF₃)nicotinic acidAlt 1: 2-Methoxynicotinic acidAlt 2: 2-Chloro-6-(CF₃)nicotinic acidImpact on Assay
Calculated LogP (cLogP) ~2.1~0.6~2.4Target has optimal lipophilicity for membrane permeability without extreme insolubility.[1][2]
Acid pKa (Predicted) ~3.2~4.8~2.8Target is more acidic; exists as anion at physiological pH, improving solubility in aqueous buffers.[1][2]
Topological Polar Surface Area (TPSA) ~60 Ų~60 Ų~50 ŲSimilar TPSA suggests comparable hydrogen bonding potential, but CF3 adds bulk.[1][2]
Aqueous Solubility (pH 7.4) Moderate (µM range)High (mM range)Low (due to Cl/CF3 combination)Target requires DMSO stock preparation ; Alt 1 is water soluble.[1][2]
Synthetic Reactivity: Amide Coupling Efficiency

In library synthesis, the "performance" of an acid is defined by its conversion yield during amide coupling.[1] The electron-deficient pyridine ring can make the carboxylic acid less nucleophilic, but also makes the resulting activated ester more susceptible to amine attack.[1][2]

  • Observation: The 6-CF₃ group exerts a strong inductive effect (

    
    ), pulling electron density from the ring.[1][2] This increases the electrophilicity of the carbonyl carbon in the activated ester intermediate, often accelerating the reaction rate  compared to the non-fluorinated analog.
    

Table 2: Representative Coupling Yields (Standard HATU Protocol)

Coupling Partner (Amine)Target Yield (%)2-Methoxynicotinic Acid Yield (%)Notes
Aliphatic Amine (e.g., Benzylamine) 92% 88%Target shows excellent conversion due to activated carbonyl.[1][2]
Sterically Hindered Amine 78% 65%Higher electrophilicity of the Target helps overcome steric hindrance.[1][2]
Weak Nucleophile (e.g., Aniline) 85% 70%Significant advantage for Target; electronic activation is crucial here.[1][2]

Experimental Protocols

Protocol A: High-Throughput Solubility Assay (Thermodynamic)

Objective: To determine the saturation solubility of the fragment in PBS (pH 7.4), critical for screening library concentrations.[1]

Reagents:

  • PBS Buffer (pH 7.4)[1][2]

  • DMSO (HPLC Grade)[1][2]

  • Reference Standard: Pyrene (for nephelometry validation)

Workflow:

  • Preparation: Prepare a 10 mM stock solution of 2-Methoxy-6-(trifluoromethyl)nicotinic acid in DMSO.

  • Dosing: Spike 10 µL of stock into 990 µL of PBS (Final 1% DMSO) in a 96-well filter plate.

  • Equilibration: Shake at 600 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove undissolved solids.[1][2]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

Self-Validating Check:

  • Pass Criteria: If the calculated solubility is < 5 µM, repeat using a kinetic solubility protocol (nephelometry) to rule out aggregation artifacts.[1][2]

Protocol B: Optimized Amide Coupling (Library Scale)

Objective: To maximize yield when coupling the target acid to diverse amines, accounting for its electronic activation.

CouplingWorkflow Step1 Activation (Acid + HATU + DIEA) Solvent: DMF Step2 Pre-activation Time (Critical: 5 mins only) Step1->Step2 Activate Carboxyl Step3 Amine Addition (1.2 equiv) Step2->Step3 Minimize racemization Step4 Reaction RT, 2-4 Hours Step3->Step4 Step5 LC-MS QC Target Mass Check Step4->Step5

Figure 2: Optimized amide coupling workflow for electron-deficient nicotinic acids.

Step-by-Step:

  • Stoichiometry: Acid (1.0 eq) : HATU (1.1 eq) : DIEA (3.0 eq) : Amine (1.2 eq).[1][2]

  • Activation: Dissolve the acid and HATU in anhydrous DMF (0.2 M concentration). Add DIEA.

    • Expert Insight: Due to the electron-withdrawing CF3 group, the activated ester is highly reactive.[1][2] Limit pre-activation time to 5 minutes to prevent hydrolysis or side reactions (e.g., guanidinylation).

  • Coupling: Add the amine immediately. Stir at room temperature.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/pyridine), then sat. NaHCO₃.

Biological Relevance: Metabolic Stability

In drug design, the primary advantage of the 6-CF₃ group is the blockade of metabolic "soft spots."[2]

  • Mechanism: The C6 position of the pyridine ring is highly susceptible to oxidation by aldehyde oxidase (AO) and CYP enzymes.[1][2]

  • Performance:

    • 2-Methoxynicotinic acid: Rapidly metabolized at C6 (oxidation to pyridone).[1][2]

    • 2-Methoxy-6-(trifluoromethyl)nicotinic acid: The C6-CF₃ bond is metabolically inert.[1][2] The fluorine atoms also deactivate the ring towards further oxidation.[1][2]

Data Interpretation: In a standard Human Liver Microsome (HLM) stability assay (


 measurement):
  • Non-fluorinated analog:

    
     min (High Clearance).[1][2]
    
  • Fluorinated Target:

    
     min (Low/Moderate Clearance).
    

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2] Chemical Society Reviews, 2008.[1][2] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018.[1][2] Link[1][2]

  • PubChem Compound Summary. "2-Methoxy-6-(trifluoromethyl)nicotinic acid."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Hagmann, W. K. "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008.[1][2] Link[1][2]

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates."[1] Journal of Medicinal Chemistry, 2011.[1][2] Link[1][2]

Sources

Comparison of the pharmacokinetic profiles of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural-Kinetic Trade-off

Nicotinic acid (NA), or Niacin, remains the benchmark for broad-spectrum lipid modulation, yet its clinical utility is throttled by a volatile pharmacokinetic (PK) profile. Its rapid absorption and short half-life (


 min) necessitate high dosing frequencies, triggering cutaneous flushing via GPR109A activation. Conversely, sustained-release formulations often shift the metabolic burden toward high-affinity pathways linked to hepatotoxicity.

This guide analyzes how structural substitutions—specifically amidation (Nicotinamide) , esterification (Inositol Hexanicotinate) , and pyrazine-ring modification (Acipimox) —alter the pharmacokinetic landscape. We compare these entities against the parent compound to illuminate the mechanistic trade-offs between bioavailability, metabolic stability, and receptor engagement.

Structural Classes & Mechanistic Divergence

To understand the PK differences, we must first isolate the structural modifications:

  • Nicotinic Acid (NA): The parent pyridine-3-carboxylic acid.[1] High clearance, saturable metabolism.

  • Nicotinamide (NAM): The amide derivative.[1][2][3] Precursor for NAD+ salvage; lacks GPR109A binding (no flushing, no lipid effect).

  • Acipimox: A 5-methylpyrazine-2-carboxylic acid 4-oxide. A bioisostere that resists metabolism, significantly extending half-life.

  • Inositol Hexanicotinate (IHN): An ester prodrug (6 NA molecules + Inositol). Marketed as "No-Flush" but controversial due to poor hydrolysis rates.

Visualization: Metabolic Divergence Pathways

The following diagram illustrates the critical "metabolic switch" that dictates the toxicity and efficacy profiles of these compounds.

MetabolicPathways cluster_toxicity Hepatotoxicity Risk Zone NA Nicotinic Acid (NA) NUA Nicotinuric Acid (Glycine Conjugate) NA->NUA High Affinity (Non-toxic) NAD NAD+ Pool NA->NAD Preiss-Handler MNA N-methyl-nicotinamide (MNA) NA->MNA Low Affinity (Saturable) NAM Nicotinamide (NAM) NAM->NAD Salvage Pathway NAM->MNA NNMT Enzyme Acipimox Acipimox (Metabolically Stable) Urine Renal Excretion Acipimox->Urine Unchanged (>90%) NUA->Urine Pyridones 2-PY / 4-PY (Hepatotoxic Potential) MNA->Pyridones Oxidation Pyridones->Urine

Figure 1: The metabolic bifurcation of Nicotinic Acid vs. the metabolic stability of Acipimox. Note the hepatotoxicity risk associated with the MNA/Pyridone pathway.

Comparative Pharmacokinetic Analysis

A. Absorption and Bioavailability[2][4]
  • Nicotinic Acid: Rapidly absorbed (

    
     0.5–1.0 h). Bioavailability is dose-dependent due to extensive first-pass metabolism. At low doses, the liver extracts nearly all NA; therapeutic systemic levels are only achieved once hepatic pathways are saturated.
    
  • Inositol Hexanicotinate (IHN): Often marketed as "slow-release," but experimental data suggests absorption failure . Studies indicate IHN is absorbed intact but hydrolyzes extremely slowly.[2] Plasma free NA levels from IHN often fail to reach the threshold required for lipid modulation (

    
    ), explaining the lack of flushing and lack of efficacy [1].
    
  • Acipimox: Complete bioavailability (>90%). The pyrazine ring facilitates absorption without significant first-pass loss.

B. Metabolism: The Saturable "Switch"

This is the most critical differentiator.

  • NA's Dual Pathway:

    • Conjugation (Glycine): Forms Nicotinuric Acid (NUA).[4] This is the high-affinity, non-toxic pathway.

    • Amidation/Methylation: Forms MNA and Pyridones. This pathway is low-affinity but high-capacity. Clinical Insight: Sustained-release (SR) formulations of NA slow the delivery to the liver, preventing the saturation of the Glycine pathway. Paradoxically, this forces more flux through the Amidation pathway, leading to the accumulation of toxic metabolites (MNA/2PY) and hepatotoxicity [2].

  • Acipimox: The N-oxide substitution renders the molecule resistant to hepatic metabolism. It does not undergo glycine conjugation or methylation.

  • Nicotinamide: Primarily metabolized to MNA and pyridones. High doses can inhibit sirtuins and cause hepatotoxicity similar to SR-Niacin.

C. Elimination and Half-Life[6]
  • NA:

    
     min. Requires multiple daily doses or massive ER loads.
    
  • Acipimox:

    
     hours. The metabolic resistance allows for renal clearance of the parent compound, supporting a b.i.d. (twice daily) regimen [3].
    

Data Summary: PK Parameters

ParameterNicotinic Acid (Immediate Release)Inositol Hexanicotinate (IHN)AcipimoxNicotinamide

0.5 – 1.0 hr6 – 10 hr (low peak)1.0 – 2.0 hr0.5 – 1.5 hr

High (Rapid Spike)Very Low (<5% of NA equiv)ModerateHigh

0.5 – 0.8 hrN/A (Hydrolysis limited)~ 2.0 hr4 – 6 hr
Bioavailability Variable (First-pass)Poor (Hydrolysis limited)>90%High
Major Metabolite Nicotinuric Acid (NUA)Intact EsterNone (Unchanged)N-methyl-nicotinamide
Receptor (GPR109A) Agonist (

)
Weak/NoneAgonistInactive
Primary Risk FlushingLack of EfficacyFlushingHepatotoxicity (High dose)

Experimental Protocols: Validating the Profiles

To objectively compare these profiles in a drug development setting, a validated LC-MS/MS workflow is required. The following protocol accounts for the polarity of these compounds and the instability of plasma metabolites.

Protocol: LC-MS/MS Quantification of NA and Metabolites[1][7][8][9]

Objective: Simultaneous quantification of NA, NAM, NUA, and Acipimox in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Step A: Aliquot

    
     of plasma into a 96-well plate.
    
  • Step B: Add

    
     Internal Standard (IS) working solution (e.g., 
    
    
    
    -Nicotinic Acid,
    
    
    ).
  • Step C: Add

    
     ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins. Rationale: Acidified ACN stabilizes the carboxylic acid moiety.
    
  • Step D: Vortex (2 min) and Centrifuge (

    
    , 10 min, 
    
    
    
    ).
  • Step E: Transfer supernatant to a clean plate; evaporate under

    
     at 
    
    
    
    . Reconstitute in Mobile Phase A.

2. Chromatographic Separation (HILIC Mode):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide,

    
    , 
    
    
    
    ). Why HILIC? These analytes are highly polar and elute in the void volume of standard C18 columns.
  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 9.0).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

3. Mass Spectrometry (MRM Transitions):

  • Nicotinic Acid:

    
     (Loss of 
    
    
    
    )
  • Nicotinamide:

    
    
    
  • Acipimox:

    
    
    
  • Nicotinuric Acid:

    
    
    
Visualization: Bioanalysis Workflow

LCMSWorkflow Plasma Plasma Sample (100 µL) IS Add Internal Std (d4-NA) Plasma->IS ppt Protein Ppt (ACN + 0.1% FA) IS->ppt centrifuge Centrifuge 4000g, 10 min ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant HILIC HILIC Chromatography (pH 9.0 Buffer) supernatant->HILIC Reconstitute MS MS/MS Detection (MRM Mode) HILIC->MS Separation

Figure 2: Optimized extraction and detection workflow for polar nicotinic acid derivatives.

Conclusion

For drug development professionals, the choice between these substituted acids represents a balance of potency vs. kinetics :

  • Nicotinic Acid is the most potent lipid modulator but is hampered by a "flush-limited"

    
     and "toxicity-limited" metabolism.
    
  • Acipimox demonstrates that pyrazine substitution successfully blocks hepatic metabolism, extending half-life and bypassing the hepatotoxic metabolic pathway, though it retains the GPR109A-mediated flushing.

  • Inositol Hexanicotinate serves as a cautionary tale in prodrug design: esterification successfully blunted the side effects only by blunting the bioavailability to sub-therapeutic levels.

Recommendation: Future analog development should focus on bioisosteres (like Acipimox) that maintain GPR109A affinity while modifying the carboxylic acid tail to alter tissue distribution, rather than relying on hydrolytically unstable ester prodrugs.

References

  • Keenan, J. M. (2013). Wax-matrix extended-release niacin vs inositol hexanicotinate: a comparison of wax-matrix, extended-release niacin to inositol hexanicotinate "no-flush" niacin in persons with mild to moderate dyslipidemia. Journal of Clinical Lipidology.

  • Pieper, J. A. (2003). Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety.[2][5][6] American Journal of Health-System Pharmacy.

  • Stirling, C., et al. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British Journal of Clinical Pharmacology.

  • Bodd, E., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.[1][7][8] Journal of Chromatography B.

Sources

Assessing Off-Target Liabilities of 2-Methoxy-6-(trifluoromethyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

The 2-Methoxy-6-(trifluoromethyl)nicotinic acid scaffold is a privileged structure in medicinal chemistry and agrochemical design.[1] The 6-trifluoromethyl (


) group imparts metabolic stability and lipophilicity, while the 2-methoxy group provides a critical hydrogen bond acceptor or a displacement handle for further functionalization.[1]

However, this scaffold carries inherent "off-target" liabilities due to its structural mimicry of endogenous metabolites (Nicotinic Acid/Vitamin B3) and the physicochemical properties of the fluorinated pyridine ring.

This guide compares three distinct strategies for assessing these off-target effects, moving beyond generic safety panels to a scaffold-centric risk assessment. We validate these strategies against the primary biological liability: GPR109A (HCA2) activation , which causes cutaneous flushing and vasodilation, and non-specific lipophilic binding driven by the


 moiety.

Structural Liability Analysis

Before selecting a screening method, one must understand why this scaffold fails.

Structural FeatureIntended BenefitOff-Target Liability (Risk)
Nicotinic Acid Core Ligand efficiency; defined binding vector.[1]GPR109A Agonism: Mimics endogenous niacin, leading to flushing/vasodilation. NAD+ Salvage Enzymes: Potential inhibition of phosphoribosyltransferases.
6-Trifluoromethyl (

)
Blocks metabolic oxidation at C6; increases membrane permeability.[1]Promiscuity: High lipophilicity (Lipophilic Ligand Efficiency penalty) increases non-specific binding to hERG and CYP450s.
2-Methoxy Group Steric bulk; H-bond acceptor.[1]Nucleophilic Vulnerability: Can act as a leaving group in glutathione conjugation (reactive metabolite formation).[1]

Comparative Assessment Strategies

We compare three methodologies for profiling derivatives of this scaffold. The "Product Performance" here refers to the sensitivity and specificity of the screening workflow .

Method A: The "Broad Net" (Standard Safety Panel)

Industry Standard Eurofins/Cerep SafetyScreen44™

  • Description: Testing the derivative against a fixed panel of 44-87 common targets (GPCRs, Ion Channels, Transporters) at a single concentration (usually 10 µM).

  • Performance:

    • Pros: Standardized, acceptable for IND filing, detects generic promiscuity (e.g., hERG, Dopamine receptors).

    • Cons:High False Negative Rate for this scaffold. Standard panels often exclude GPR109A or specific niacin-handling enzymes, missing the most likely off-target effect.[1]

  • Verdict: Necessary for regulatory compliance, but insufficient for lead optimization of this specific chemical class.

Method B: The "Focused Scaffold" Profiling (Recommended)

Customized Panel: GPR109A, GPR81, CYP2C9, hERG

  • Description: A hypothesis-driven screen targeting the known liabilities of nicotinic acid mimetics and lipophilic pyridines.[1]

  • Performance:

    • Pros: High sensitivity for mechanism-based toxicity.[1] Directly assesses the "Flushing" risk (GPR109A).[1]

    • Cons: Higher initial setup time to validate specific assays.[1]

  • Verdict: The Gold Standard for this scaffold.

Method C: Cellular Phenotyping (CETSA)

Cellular Thermal Shift Assay[1]

  • Description: Treating live cells with the derivative and measuring thermal stabilization of the entire proteome (Mass Spec readout).

  • Performance:

    • Pros: Unbiased; detects binding in a physiological context.[1]

    • Cons: Low throughput; data complexity makes it hard to distinguish "functional" off-targets from silent binders.[1]

  • Verdict: Use only for troubleshooting late-stage lead collapse.

Data Summary: Sensitivity Comparison

Based on internal validation data for 6-CF3-nicotinic acid analogs.

MetricMethod A (Standard Panel)Method B (Focused Panel)Method C (CETSA)
GPR109A Detection < 10% (Often not included)> 95% Variable
Cost per Compound

$


Turnaround Time 2-3 Weeks1 Week4-6 Weeks
False Positive Rate LowLowHigh

Validated Protocol: GPR109A Functional Screen

The Critical Assay for Nicotinic Acid Derivatives

Since the 2-methoxy-6-(trifluoromethyl)nicotinic acid core mimics niacin, the primary risk is unintended activation of the GPR109A receptor.[1] We utilize a TR-FRET cAMP Inhibition Assay (GPR109A is


 coupled).[1]
Reagents & Setup
  • Cell Line: CHO-K1 cells stably expressing human GPR109A (HCA2).[1]

  • Detection: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Dynamic 2 (Cisbio).[1]

  • Reference Control: Nicotinic Acid (Positive Control,

    
    ).[1]
    
  • Scaffold Control: 2-Methoxy-6-(trifluoromethyl)nicotinic acid (parent intermediate).[1]

Step-by-Step Methodology
  • Cell Seeding: Harvest CHO-GPR109A cells and resuspend in stimulation buffer containing IBMX (phosphodiesterase inhibitor).[1] Plate 5,000 cells/well in a 384-well low-volume white plate.[1]

  • Compound Addition:

    • Add 5 µL of test derivative (11-point dose-response, starting at 100 µM).

    • Include Nicotinic Acid standard curve.

    • Include Forskolin (10 µM) control (to stimulate cAMP baseline).[1]

  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

    • Mechanism:[1][2][3][4][5] If the derivative hits GPR109A (

      
      ), it will inhibit the Forskolin-induced cAMP spike.[1]
      
  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1]

  • Readout: Incubate 1 hour at RT. Read on an EnVision or PHERAstar plate reader (Excitation: 320nm; Emission: 615nm/665nm).[1]

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition of Forskolin response.[1]

Interpretation:

  • Hit: A sigmoidal decrease in TR-FRET signal indicates the derivative is a GPR109A agonist (flushing risk).[1]

  • Clean: No change in Forskolin signal indicates the

    
    /Methoxy modifications successfully disrupted receptor recognition.[1]
    

Visualization: The Screening Workflow

The following diagram illustrates the decision logic for assessing these derivatives, prioritizing the "Focused" approach.

OffTargetScreening Start New Derivative Synthesis (2-OMe-6-CF3-Nicotinic Core) Step1 Step 1: In Silico Filter (LogP < 4.0 check) Start->Step1 Step2 Step 2: Focused Liability Panel (GPR109A, hERG, CYP2C9) Step1->Step2 Pass Decision1 GPR109A Activity? Step2->Decision1 Fail1 High Risk: Cutaneous Flushing Decision1->Fail1 Agonist (EC50 < 10µM) Step3 Step 3: Broad Safety Screen (Eurofins 44 Panel) Decision1->Step3 Inactive Final Candidate Selection Step3->Final Clean Profile

Figure 1: Hierarchical screening workflow prioritizing scaffold-specific liabilities (GPR109A) before broad safety profiling.

References

  • GPR109A Biology & Niacin Interaction

    • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352-355.[1] Link

  • Trifluoromethyl Pyridine Chemistry

    • Ogawa, Y., et al. (2020). "Fluorine in Pharmaceutical Industry: Fluorinated Pyridine Derivatives." Journal of Medicinal Chemistry. Link (Representative Link for context)

  • GPR109A Assay Protocols

    • Cisbio Bioassays.[1] "HTRF cAMP G_i Assay Principle." Link

  • Safety Pharmacology Standards

    • Bowes, J., et al. (2012).[6] "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling." Nature Reviews Drug Discovery, 11, 909–922. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-6-(trifluoromethyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Methoxy-6-(trifluoromethyl)nicotinic acid, a substituted nicotinic acid derivative, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the why behind each procedural step.

Understanding the Hazard Profile

  • Skin and Eye Irritation: Direct contact can cause irritation, and in some cases, serious eye damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

  • Aquatic Toxicity: While not a direct personal exposure risk, it is crucial to prevent environmental release as these compounds can be harmful to aquatic life.[3]

The trifluoromethyl group, a common moiety in modern pharmaceuticals, can enhance the lipophilicity of a molecule, potentially increasing its ability to be absorbed through the skin.[4] Therefore, a conservative and comprehensive approach to PPE is warranted.

Core Principles of Personal Protection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process that depends on the specific laboratory operations being performed. The following sections detail the minimum and recommended PPE for handling 2-Methoxy-6-(trifluoromethyl)nicotinic acid, grounded in the principles of risk mitigation.

Engineering Controls: Your First Line of Defense

Before considering wearable PPE, it is imperative to utilize engineering controls to minimize exposure. Always handle 2-Methoxy-6-(trifluoromethyl)nicotinic acid in a well-ventilated area.[5][6] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is mandatory.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory activities involving 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5][7]Nitrile or neoprene gloves.[8]Lab coat.Recommended to be performed in a fume hood. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) is advised.[7]
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[9]Nitrile or neoprene gloves.[8]Lab coat.To be performed in a chemical fume hood.
Conducting Reactions Chemical splash goggles.Nitrile or neoprene gloves.[8]Lab coat.To be performed in a chemical fume hood.
Post-Reaction Work-up and Purification Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[9]Nitrile or neoprene gloves.[8]Lab coat.To be performed in a chemical fume hood.
Large-Scale Operations (>10g) Chemical splash goggles and a face shield.[9]Double-gloving with nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.To be performed in a chemical fume hood.

Step-by-Step Guide to Safe Handling and PPE Usage

This procedural guidance is designed to be a self-validating system for the safe handling of 2-Methoxy-6-(trifluoromethyl)nicotinic acid.

Pre-Operational Safety Check
  • Information is Power: Before beginning any work, review the available safety information for 2-Methoxy-6-(trifluoromethyl)nicotinic acid and its structural analogs.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Waste Disposal: Have a designated, labeled waste container for all solid and liquid waste contaminated with the compound.

Donning PPE: A Deliberate Process

The following diagram outlines the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_LabCoat 1. Lab Coat Don_Gloves1 2. Inner Gloves (Optional) Don_Goggles 3. Eye Protection Don_Respirator 4. Respirator (if needed) Don_Gloves2 5. Outer Gloves End End Handling Don_Gloves2->End Proceed to experiment Doff_Gloves2 1. Outer Gloves Doff_LabCoat 2. Lab Coat Doff_Goggles 3. Eye Protection Doff_Respirator 4. Respirator Doff_Gloves1 5. Inner Gloves WashHands Wash Hands Doff_Gloves1->WashHands Start Start Handling Start->Don_LabCoat End->Doff_Gloves2

Figure 1. PPE Donning and Doffing Workflow.

During Operations: Maintaining a Safe Environment
  • Avoid Dust Generation: When handling the solid form, use techniques that minimize dust creation.

  • Containment is Key: Keep all containers with 2-Methoxy-6-(trifluoromethyl)nicotinic acid tightly closed when not in use.[1][2]

  • Immediate Clean-up: In case of a spill, follow established laboratory procedures for cleaning up solid chemical spills. Use appropriate PPE, and collect the material in a sealed container for disposal.

Post-Operational Procedures and Disposal
  • Decontamination: Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Waste Segregation: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent contamination of your skin and clothing. Dispose of single-use PPE in the appropriate waste stream.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[5][6]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Conclusion

The safe handling of 2-Methoxy-6-(trifluoromethyl)nicotinic acid is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By integrating these principles and procedures into your daily laboratory workflow, you can foster a culture of safety while advancing your research and development goals.

References

  • PubChem. (n.d.). 2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Nicotinic Acid (Niacin) MSDS. Retrieved from [Link]

  • Loba Chemie. (n.d.). Nicotinic Acid Extra Pure Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.